molecular formula C23H28O8 B7892361 Pseudolaric acid B

Pseudolaric acid B

Cat. No.: B7892361
M. Wt: 432.5 g/mol
InChI Key: VDGOFNMYZYBUDT-YDRCMHEVSA-N
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Description

Pseudolaric acid B is a natural product found in Pseudolarix amabilis and Larix kaempferi with data available.

Properties

IUPAC Name

(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O8/c1-14(18(25)26)6-5-10-21(3)17-9-12-22(20(28)31-21)11-7-16(19(27)29-4)8-13-23(17,22)30-15(2)24/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,25,26)/b10-5+,14-6+/t17-,21+,22+,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGOFNMYZYBUDT-YDRCMHEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubility in methanol: 1 mg/mL, clear, colorless, Approximately 10 mg/mL in ethanol, chloroform and dimethyl sulfoxide
Details Cayman Chemical Company; MSDS for Pseudolaric Acid B, Product Code 13527, Revision date: 7/6/2010. Available from, as of Mar 25, 2013: https://www.caymanchem.com/msdss/13527m.pdf
Record name Pseudolaric Acid B
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Color/Form

White to off-white powder or crystals, Solid

CAS No.

82508-31-4
Record name Pseudolaric acid B
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Record name Pseudolaric Acid B
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Foundational & Exploratory

Pseudolaric Acid B: A Technical Guide to its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid B (PAB) is a diterpenoid natural product that has garnered significant attention within the scientific community for its potent biological activities, including antifungal, cytotoxic, and anti-angiogenic properties.[1][2] Its complex chemical structure and promising therapeutic potential make it a subject of intensive research. This technical guide provides an in-depth overview of the natural source of PAB and the current understanding of its biosynthetic pathway. The document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and metabolic engineering.

Natural Source of this compound

The primary and most well-documented natural source of this compound is the root bark of the golden larch tree, Pseudolarix amabilis (also known by its synonym Pseudolarix kaempferi).[1][3][4][5] This deciduous coniferous tree is native to eastern China. While PAB is the major bioactive constituent, the root bark also contains a variety of other related pseudolaric acids and other secondary metabolites.[3]

Biosynthesis Pathway of this compound

The biosynthesis of this compound, like other diterpenoids, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form the C20 precursor, geranylgeranyl diphosphate (GGPP). The pathway then proceeds through a series of cyclization and oxidation reactions.

The First Committed Step: Formation of Pseudolaratriene

The initial and committed step in the biosynthesis of the characteristic carbon skeleton of pseudolaric acids is the conversion of the linear precursor GGPP into the bicyclic diterpene, pseudolaratriene. This reaction is catalyzed by the enzyme pseudolaratriene synthase (PxaTPS8) .[1] This monofunctional class I diterpene synthase (diTPS) was identified through transcriptome mining of Pseudolarix amabilis roots.[1]

Proposed Subsequent Steps: The Role of Cytochrome P450 Monooxygenases

Following the formation of the pseudolaratriene scaffold, a series of oxidative modifications are required to yield the final structure of this compound. While the specific enzymes and the exact sequence of these reactions have not been fully elucidated, it is highly probable that cytochrome P450 monooxygenases (P450s) play a crucial role. This is a common theme in the biosynthesis of complex diterpenoids, where P450s are responsible for introducing hydroxyl groups and other functionalities.

The proposed, yet unconfirmed, subsequent steps in the biosynthesis of this compound from pseudolaratriene likely involve a cascade of stereo- and regio-specific hydroxylations and further oxidations catalyzed by specific P450s, followed by acylations, to form the final complex structure of PAB. The identification and characterization of these downstream enzymes are critical next steps in fully understanding the biosynthesis of this important natural product.

This compound Biosynthesis Pathway cluster_0 Upstream Pathway cluster_1 Core Skeleton Formation cluster_2 Putative Oxidative Modifications IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP Pseudolaratriene Pseudolaratriene GGPP->Pseudolaratriene PxaTPS8 Oxidized_Intermediates Oxidized Intermediates Pseudolaratriene->Oxidized_Intermediates Cytochrome P450s (putative) PAB This compound Oxidized_Intermediates->PAB Further modifications (putative)

Figure 1: Proposed biosynthesis pathway of this compound.

Quantitative Data

Quantitative data on the yield of this compound from its natural source and the efficiency of the biosynthetic steps are limited in the publicly available literature. The concentration of PAB can vary depending on the age of the tree, the season of harvest, and the specific location of the plant.

ParameterValueSource
Natural Abundance
Concentration in P. amabilis root barkNot consistently reported; varies significantly.[1]
Biosynthesis Efficiency
in vitro PxaTPS8 activityQualitative confirmation of pseudolaratriene production.[1]
Downstream pathway efficiencyCurrently unknown.-

Experimental Protocols

The following sections provide generalized methodologies for the extraction and purification of this compound and the characterization of the key biosynthetic enzyme, PxaTPS8. These protocols are synthesized from various literature sources and should be optimized for specific laboratory conditions.

Extraction and Purification of this compound

This protocol outlines a general procedure for the isolation of PAB from the root bark of Pseudolarix amabilis.

Extraction and Purification Workflow Start Dried Root Bark of Pseudolarix amabilis Grinding Grinding to a fine powder Start->Grinding Extraction Solvent Extraction (e.g., Ethanol, Methanol, or Acetone) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) Filtration->Partitioning Chromatography Column Chromatography (Silica Gel) Partitioning->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification PAB Pure this compound Purification->PAB

Figure 2: Generalized workflow for the extraction and purification of this compound.

Methodology:

  • Preparation of Plant Material: The dried root bark of Pseudolarix amabilis is ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered bark is extracted exhaustively with an organic solvent such as ethanol, methanol, or acetone at room temperature. This can be done by maceration or Soxhlet extraction.

  • Concentration: The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. The fraction containing this compound (typically the ethyl acetate fraction) is collected.

  • Column Chromatography: The bioactive fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate or chloroform and methanol, to separate the components based on their polarity.

  • Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Characterization of Pseudolaratriene Synthase (PxaTPS8)

This protocol describes a general method for the heterologous expression and functional characterization of the PxaTPS8 enzyme.

Methodology:

  • Gene Synthesis and Cloning: The coding sequence of PxaTPS8 is synthesized and cloned into an appropriate expression vector (e.g., pET series for E. coli or a plant expression vector).

  • Heterologous Expression: The recombinant plasmid is transformed into a suitable expression host, such as E. coli BL21(DE3) or Agrobacterium tumefaciens for transient expression in Nicotiana benthamiana.

  • Protein Expression and Purification: Expression of the recombinant PxaTPS8 is induced (e.g., with IPTG in E. coli). The cells are harvested, lysed, and the recombinant protein is purified, often using an affinity tag (e.g., His-tag) and chromatography.

  • Enzyme Assays: The catalytic activity of the purified PxaTPS8 is assayed in a reaction mixture containing the substrate GGPP and necessary cofactors (e.g., MgCl₂).

  • Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane or diethyl ether) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of pseudolaratriene by comparison of its mass spectrum and retention time with an authentic standard or published data.

Conclusion

This compound remains a compelling natural product with significant therapeutic promise. Its primary natural source is the root bark of Pseudolarix amabilis. The biosynthesis of PAB is initiated by the cyclization of GGPP to pseudolaratriene, catalyzed by pseudolaratriene synthase (PxaTPS8). While the subsequent oxidative steps are not yet fully characterized, they are likely mediated by cytochrome P450 monooxygenases. Further research to elucidate the complete biosynthetic pathway will be crucial for enabling the biotechnological production of this compound and its analogues, which could provide a sustainable supply for future drug development.

References

Physical and chemical properties of Pseudolaric acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid B (PAB) is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1] It has garnered significant attention in the scientific community for its diverse and potent biological activities, including antifungal, anti-angiogenic, and cytotoxic effects. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its known mechanisms of action, and detailed experimental protocols for its study.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid. Its core chemical structure is a complex tricyclic system.[2]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₂₃H₂₈O₈[3]
Molecular Weight 432.46 g/mol [3]
Appearance White to off-white crystalline solid-
Melting Point 167-169 °C-
Solubility Soluble in DMSO, ethanol, methanol, and chloroform.-
UV max (λmax) 262 nm-

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.29d15.6H-1'
6.44dd15.6, 10.0H-2'
6.09d10.0H-3'
5.86sH-5'
5.48t8.0H-7
4.95d9.2H-13
3.74sOMe
2.04sOAc
1.95sMe-6'
1.15sMe-15
1.05d6.8Me-14

Note: This is a representative dataset. Actual chemical shifts may vary slightly depending on the solvent and instrument.

Table 3: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
170.8C-7'
170.3C-11
167.3C-4'
145.0C-2'
142.2C-3'
138.5C-1'
135.2C-5
128.5C-6
121.9C-5'
82.5C-13
78.9C-4
74.8C-7
52.0OMe
......

Note: This is a partial dataset. For complete assignments, refer to specialized publications.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

  • ~3400-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~1735 cm⁻¹ (sharp, strong): C=O stretching of the ester.

  • ~1690 cm⁻¹ (sharp, strong): C=O stretching of the carboxylic acid and α,β-unsaturated ketone.

  • ~1640, 1600 cm⁻¹: C=C stretching of the alkenes.

  • ~1230 cm⁻¹: C-O stretching of the ester and ether.

Biological Activities and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways.

Anti-Angiogenic Activity

PAB has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4][5] It achieves this by targeting Vascular Endothelial Growth Factor (VEGF) signaling.

Anti_Angiogenic_Pathway PAB This compound VEGFR VEGFR PAB->VEGFR Inhibits PI3K PI3K VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR EndothelialCell Endothelial Cell Proliferation, Migration, Survival mTOR->EndothelialCell Apoptosis_Pathway PAB This compound PI3K PI3K PAB->PI3K Inhibits Bax Bax (Pro-apoptotic) PAB->Bax Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Inhibits Bcl2->Bax Inhibits Caspases Caspase Cascade Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Extraction_Workflow Start Dried Root Bark of Pseudolarix kaempferi Grinding Grind to a fine powder Start->Grinding Extraction Maceration with 95% Ethanol (3 times, 24h each) Grinding->Extraction Filtration Filter and combine extracts Extraction->Filtration Concentration Concentrate under reduced pressure Filtration->Concentration Partition Partition between Ethyl Acetate and Water Concentration->Partition ColumnChromatography Silica Gel Column Chromatography (Gradient elution: Hexane-Ethyl Acetate) Partition->ColumnChromatography Ethyl Acetate Layer Crystallization Crystallize from Methanol/Water ColumnChromatography->Crystallization End Pure this compound Crystallization->End

References

Pseudolaric acid B mechanism of action in fungal infections

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action in Fungal Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Traditionally used in Chinese medicine for skin ailments, modern research has unveiled its potent antifungal properties against a broad spectrum of pathogenic fungi, including resilient species like Candida tropicalis and Aspergillus fumigatus.[1][2] This technical guide delineates the multifaceted mechanism of action through which this compound exerts its antifungal effects, providing a comprehensive overview for researchers and drug development professionals. The document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes complex biological pathways and workflows.

Core Mechanisms of Antifungal Action

This compound employs a multi-pronged attack on fungal pathogens, disrupting critical cellular structures and interfering with essential biochemical pathways. Its primary mechanisms include the destruction of the fungal cell wall and membrane, inhibition of tubulin polymerization, interference with ergosterol biosynthesis, and the induction of apoptosis.

Disruption of Fungal Cell Structure

One of the most immediate and profound effects of this compound is the compromise of fungal cell integrity. Scanning and transmission electron microscopy studies have revealed that PAB induces significant morphological changes in fungal cells.[3] These alterations include cell deformation, swelling, and eventual collapse.[4][5] The outer membrane often shows perforations, leading to the leakage of intracellular components and a breakdown of cellular homeostasis.[3][4][5] Furthermore, PAB treatment leads to the destruction of intracellular organelles and the formation of vacuoles.[3]

Inhibition of Tubulin Polymerization

A key molecular target of this compound, identified in both cancer and fungal cells, is tubulin.[4][6] PAB inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton.[6][7] This disruption of the microtubule network interferes with critical cellular processes, including the formation of the mitotic spindle, which is necessary for cell division.[6] The morphological changes observed in fungi treated with PAB are similar to those caused by other microtubule inhibitors.[4] The IC50 for PAB's inhibition of tubulin assembly has been measured at 1.1 μM.[7] PAB appears to interact with the colchicine binding site on tubulin, acting as a competitive inhibitor.[7]

Interference with Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. This compound has been shown to inhibit the biosynthesis of ergosterol, a mechanism distinct from that of azole antifungals.[8] This inhibition contributes to increased membrane permeability and further compromises the structural integrity of the fungal cell.[8]

Targeting the Rho1 Signaling Pathway in Aspergillus fumigatus

In Aspergillus fumigatus, this compound has been found to interact with and inhibit Rho1.[2] Rho1 is a small GTPase that is a key regulator of (1,3)-β-D-glucan synthase, an enzyme essential for the synthesis of β-glucan, a major component of the fungal cell wall.[2] By inhibiting Rho1, PAB disrupts cell wall synthesis, leading to a weakened cell wall that is unable to withstand osmotic stress.[2] This mechanism highlights a specific signaling pathway targeted by PAB in certain fungal species.

Induction of Apoptosis

This compound is a known inducer of apoptosis, or programmed cell death, in various cell types, and this activity extends to fungal pathogens.[9][10][11] While much of the detailed pathway analysis has been conducted in cancer cells, the core machinery is conserved. PAB-induced apoptosis is often caspase-dependent, involving the activation of key executioner caspases like caspase-3.[9][10] In some cancer cell models, PAB has been shown to induce the mitochondrial apoptosis pathway, characterized by a collapse of the mitochondrial membrane potential, the accumulation of reactive oxygen species (ROS), and the release of cytochrome c.[12] It has also been linked to the modulation of the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and apoptosis.[12]

Quantitative Data on Antifungal Activity

The efficacy of this compound has been quantified against various fungal species. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and biofilm inhibition data from several studies.

Fungal SpeciesPAB MIC Range (µg/mL)Reference
Candida tropicalis (Fluconazole-resistant)8 - 16[1][4]
Candida tropicalis (Fluconazole-susceptible)8 - 16[1][4]
Candida albicansNot specified, but active[13]
Aspergillus fumigatusNot specified, but active[2][14]
Colletotrichum gloeosporioides0.087 - 1.927 (EC50)[8]
Saprolegnia parasitica0.03[3]
Fungal Species & ConditionPAB Concentration (µg/mL)Fluconazole Concentration (µg/mL)Biofilm Inhibition (%)Reference
C. tropicalis (Early phase)21680.36[1]
C. tropicalis (Mature)642~50[1]
C. tropicalis (Mature)6432~70[1]
C. tropicalis (Mature)64256~80[1]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest the fungal cells and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform twofold serial dilutions of PAB in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).[1]

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted PAB.

    • Include a growth control well (fungal inoculum without PAB) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 490 nm).

Fungal Biofilm Inhibition Assay (XTT Reduction Assay)

This assay quantifies the metabolic activity of fungal biofilms to assess their viability after treatment with an antifungal agent.

  • Biofilm Formation:

    • Dispense 100 µL of a standardized fungal suspension (1 x 10^7 CFU/mL in RPMI 1640) into the wells of a flat-bottomed 96-well plate.

    • Incubate the plate at 37°C for a period conducive to biofilm formation (e.g., 24 hours for mature biofilms).

  • Treatment with Antifungal Agent:

    • After the initial incubation, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 100 µL of fresh RPMI 1640 medium containing the desired concentrations of this compound to the wells.

    • Incubate for a further 24 hours at 37°C.

  • XTT Reduction Assay:

    • Prepare a solution of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione. A typical final concentration is 0.5 mg/mL XTT and 1 µM menadione in PBS.

    • Wash the biofilms with PBS to remove the antifungal agent.

    • Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader. The color intensity is proportional to the metabolic activity of the biofilm.

    • Calculate the percentage of biofilm inhibition relative to the untreated control.

Scanning Electron Microscopy (SEM) of Fungal Cells

This protocol allows for the visualization of the surface morphology of fungal cells after treatment with this compound.

  • Sample Preparation:

    • Grow fungal cells in the presence or absence of PAB for a specified time.

    • Harvest the cells by centrifugation.

    • Wash the cells with PBS.

  • Fixation:

    • Fix the cells in a solution of 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.2) for 2-4 hours at 4°C.

    • Wash the cells three times with the phosphate buffer.

    • Post-fix the cells in 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C.

    • Wash the cells three times with the phosphate buffer.

  • Dehydration:

    • Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%) for 10-15 minutes at each concentration.

  • Drying and Coating:

    • Critical point dry the samples using liquid carbon dioxide.

    • Mount the dried samples onto aluminum stubs using double-sided carbon tape.

    • Sputter-coat the samples with a thin layer of gold or gold-palladium.

  • Imaging:

    • Observe the samples using a scanning electron microscope at an appropriate accelerating voltage.

Visualizing the Mechanisms of Action

The following diagrams illustrate key signaling pathways and experimental workflows related to the antifungal action of this compound.

PAB_Antifungal_Mechanism cluster_Cell Fungal Cell cluster_Wall Cell Wall cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Mitochondrion Mitochondrion PAB This compound Rho1 Rho1 PAB->Rho1 Inhibits Ergosterol Ergosterol Biosynthesis PAB->Ergosterol Inhibits Tubulin Tubulin PAB->Tubulin Inhibits MitoPotential ΔΨm Collapse PAB->MitoPotential Induces GlucanSynthase (1,3)-β-D-Glucan Synthase Rho1->GlucanSynthase Activates BetaGlucan β-Glucan Synthesis GlucanSynthase->BetaGlucan CellDeath Fungal Cell Death MembraneIntegrity Membrane Integrity Ergosterol->MembraneIntegrity Microtubules Microtubule Polymerization Tubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis ROS ROS Production MitoPotential->ROS CytoC Cytochrome c Release ROS->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Apoptosis->CellDeath

Caption: Overview of this compound's antifungal mechanisms.

Rho1_Signaling_Pathway PAB This compound Rho1_GTP Rho1-GTP (Active) PAB->Rho1_GTP Inhibits Inhibition Inhibition Rho1_GDP Rho1-GDP (Inactive) Rho1_GDP->Rho1_GTP GTP binding Rho1_GTP->Rho1_GDP GTP hydrolysis GAP GAP Rho1_GTP->GAP GlucanSynthase (1,3)-β-D-Glucan Synthase Rho1_GTP->GlucanSynthase Activates GEF GEF GEF->Rho1_GDP CellWall Cell Wall Synthesis GlucanSynthase->CellWall Disruption Disruption of Cell Wall Integrity CellWall->Disruption Inhibition->GlucanSynthase

Caption: PAB's inhibition of the Rho1 signaling pathway.

Experimental_Workflow start Start: Fungal Culture treatment Treatment with this compound start->treatment mic MIC Determination (Broth Microdilution) treatment->mic biofilm Biofilm Inhibition Assay (XTT Assay) treatment->biofilm morphology Morphological Analysis (SEM/TEM) treatment->morphology mechanism Mechanism of Action Studies treatment->mechanism end End: Data Analysis mic->end biofilm->end morphology->end tubulin Tubulin Polymerization Assay mechanism->tubulin ergosterol Ergosterol Quantification mechanism->ergosterol apoptosis Apoptosis Assays (Caspase Activity) mechanism->apoptosis tubulin->end ergosterol->end apoptosis->end

Caption: Experimental workflow for evaluating PAB's antifungal activity.

Conclusion

This compound presents a compelling profile as an antifungal agent with a multifaceted mechanism of action. By simultaneously targeting the cell wall, cell membrane, cytoskeleton, and inducing programmed cell death, PAB creates a formidable barrier to the development of fungal resistance. Its efficacy against fluconazole-resistant strains further underscores its potential as a lead compound for the development of novel antifungal therapies. The detailed understanding of its molecular targets and cellular effects, as outlined in this guide, provides a solid foundation for further preclinical and clinical investigation. The unique combination of mechanisms suggests that PAB, or its derivatives, could be valuable additions to the arsenal of antifungal drugs, addressing the growing challenge of fungal infections worldwide.

References

An In-depth Technical Guide to the Initial Cytotoxicity Screening of Pseudolaric Acid B on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the methodologies and findings related to the initial assessment of Pseudolaric acid B's cytotoxic effects on various cancer cell lines. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the underlying molecular mechanisms.

Introduction to this compound (PAB)

This compound (PAB) is a diterpenoid acid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1][2] Traditionally used in Chinese medicine for fungal skin infections, PAB has garnered significant scientific interest for its diverse biological activities, including antifungal, anti-inflammatory, and antiangiogenic properties.[1][3] Notably, extensive research has demonstrated its potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines, establishing it as a promising candidate for novel anticancer therapeutics.[4][5]

PAB exerts its anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest at the G2/M phase and triggering apoptosis.[1][6][7] Its molecular action often involves the disruption of microtubule networks, similar to other microtubule-targeting agents.[4][8] This guide focuses on the foundational step in evaluating its potential: the initial in vitro cytotoxicity screening.

Quantitative Cytotoxicity Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting a specific biological process, such as cell proliferation. The following table summarizes the reported IC50 values for PAB against various human cancer cell lines.

Cancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Assay Method
MDA-MB-231 Triple-Negative Breast Cancer19.324CCK-8
8.348CCK-8
5.7672CCK-8
HN22 Head and Neck Cancer~0.7 µM/mL*24Trypan Blue
HCT-116 Colorectal Cancer1.11Not SpecifiedNot Specified
Various Lines Multiple0.17 - 5.20Not SpecifiedMTT Assay
MCF-7 Breast Cancer~1Not SpecifiedNot Specified
HepG2 Liver Cancer~1Not SpecifiedNot Specified

Note: The original unit was µm/mL, which likely corresponds to µM given the context of similar studies. Data compiled from multiple sources.[1][2][4][6][7][9]

Detailed Experimental Protocols

Accurate and reproducible cytotoxicity data relies on standardized experimental protocols. The following sections detail the methodologies for common assays used in the initial screening of PAB.

General Cell Culture and Treatment Workflow

The foundational workflow for any cytotoxicity assay involves cell seeding, compound treatment, incubation, and subsequent viability assessment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Culture Cancer Cells seed Seed Cells in Microplate (e.g., 96-well) start->seed incubate1 Incubate for 24h (Allow Adherence) seed->incubate1 treat Treat with PAB (Serial Dilutions) incubate1->treat incubate2 Incubate for 24, 48, or 72h treat->incubate2 assay Perform Cytotoxicity Assay (e.g., CCK-8, MTT) incubate2->assay read Measure Signal (Absorbance/Fluorescence) assay->read calc Calculate % Viability and IC50 Value read->calc

Caption: General workflow for in vitro cytotoxicity screening.

Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay is a colorimetric method used to determine cell viability. It utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce an orange formazan product. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., 5x10³ cells/well) in a 96-well plate and incubate overnight to allow for attachment.[1]

  • PAB Treatment: Remove the medium and add fresh medium containing various concentrations of PAB (e.g., 0, 2.5, 5, 7.5, 10, 12.5, 15 µM).[1] Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C.[1]

  • Reagent Addition: Remove the treatment medium. Add 100 µL of a mixture containing 90 µL of fresh medium and 10 µL of CCK-8 reagent to each well.[1]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]

  • Calculation: Calculate cell viability as follows: Viability (%) = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] x 100

Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on membrane integrity. Trypan blue is a dye that cannot penetrate the membrane of live cells but can pass through the compromised membrane of dead cells, staining them blue.

Protocol:

  • Cell Culture: Seed cells in 6-well plates and treat with desired concentrations of PAB for a specified time (e.g., 24 hours).[2]

  • Cell Harvesting: Following incubation, detach the cells using trypsin and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in a small volume of medium. Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.[2]

  • Counting: Incubate for 1-2 minutes. Load the mixture onto a hemocytometer.

  • Analysis: Count the number of viable (unstained) and non-viable (blue) cells under a microscope. Calculate the percentage of viable cells.[2]

MTT Assay

The MTT assay is another colorimetric method for assessing cell viability. The yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate.

Protocol:

  • Seeding and Treatment: Follow steps 1-3 as described for the CCK-8 assay.

  • MTT Addition: After the treatment period, add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at a wavelength between 540 and 570 nm.

  • Calculation: Use the same formula as for the CCK-8 assay to determine cell viability. The assay has been used to determine IC50 values for PAB in the range of 0.17 to 5.20 µM on various cancer cells.[6][7]

Molecular Mechanisms and Signaling Pathways

PAB's cytotoxic effects are mediated by its influence on several critical intracellular signaling pathways, primarily culminating in apoptosis (programmed cell death).

Induction of Apoptosis via Intrinsic (Mitochondrial) Pathway

A primary mechanism of PAB-induced cell death is through the mitochondrial pathway.[1] PAB treatment can lead to an increase in intracellular Reactive Oxygen Species (ROS).[10][11][12] This oxidative stress disrupts the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1][13] Cytochrome c then activates a caspase cascade (Caspase-9 and Caspase-3), leading to the execution of apoptosis.[10][13]

G PAB This compound ROS ↑ Reactive Oxygen Species (ROS) PAB->ROS Bcl2 Bcl-2 Family (↓ Bcl-2 / ↑ Bax) ROS->Bcl2 Mito Mitochondrial Disruption (Release of Cytochrome c) Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: PAB-induced intrinsic apoptosis pathway.

Induction of Apoptosis via Extrinsic (Death Receptor) Pathway

In some cancer cells, such as head and neck cancer lines, PAB can induce apoptosis through the extrinsic pathway.[2] This involves the upregulation of Death Receptor 5 (DR5). The binding of ligands to DR5 triggers the formation of a death-inducing signaling complex (DISC), which leads to the activation of Caspase-8. Activated Caspase-8 can then directly activate the executioner Caspase-3, initiating apoptosis.[2]

G PAB This compound DR5 ↑ Death Receptor 5 (DR5) Expression PAB->DR5 DISC DISC Formation DR5->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation (Executioner) Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: PAB-induced extrinsic apoptosis pathway.

Inhibition of Pro-Survival Pathways

Beyond inducing apoptosis, PAB also suppresses signaling pathways that promote cell survival and proliferation. In triple-negative breast cancer cells, PAB has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, metabolism, and survival. Its inhibition by PAB contributes significantly to the compound's overall anticancer effect.[1] Other pathways, including MAPK cascades (JNK, ERK, p38) and NF-κB, are also implicated in PAB's mechanism of action.[10][11]

G PAB This compound PI3K PI3K PAB->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Proliferation & Survival mTOR->Survival

References

Unveiling the Anti-fertility Potential of Pseudolaric Acid B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant attention for its diverse biological activities. While extensively studied for its potent anti-cancer and antifungal properties, early research, particularly in the field of ethnopharmacology, has highlighted its potential as an anti-fertility agent. This technical guide provides a comprehensive overview of the early research into the anti-fertility effects of this compound, with a focus on its impact on male reproductive parameters. Due to the limited availability of detailed early quantitative studies in readily accessible literature, this guide synthesizes the existing mentions of its anti-fertility action and contextualizes it within the broader understanding of male reproductive toxicology.

Core Concepts in Male Reproductive Toxicology

The male reproductive system is a complex and finely tuned network susceptible to disruption by various chemical agents. Key targets for testicular toxicants include:

  • Spermatogenesis: The process of sperm production within the seminiferous tubules is highly vulnerable. Toxicants can interfere with germ cell division, differentiation, and maturation, leading to reduced sperm counts and abnormalities.

  • Sertoli Cells: These "nurse" cells are essential for providing structural and nutritional support to developing germ cells and maintaining the blood-testis barrier. Damage to Sertoli cells can have profound effects on spermatogenesis.

  • Leydig Cells: Located in the interstitial space of the testes, Leydig cells are responsible for producing testosterone, the primary male sex hormone crucial for spermatogenesis and the maintenance of male secondary sexual characteristics.

  • Hormonal Regulation: The hypothalamic-pituitary-gonadal (HPG) axis meticulously controls testicular function through the interplay of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). Disruption of this axis can lead to hormonal imbalances and impaired fertility.

  • Epididymal Maturation and Sperm Function: Spermatozoa undergo final maturation and acquire motility in the epididymis. The vas deferens serves as the conduit for sperm transport. Toxicants can affect these processes, leading to reduced sperm viability and motility.

Early Research on the Anti-fertility Effects of this compound

Early indications of this compound's anti-fertility effects primarily stem from ethnopharmacological reviews of traditional Chinese medicine. A notable review in the Journal of Ethnopharmacology highlighted the use of Pseudolaric acids A and B as early pregnancy terminating agents in females.[1] While this points to a disruptive effect on reproductive processes, specific details on the mechanisms and quantitative impact, particularly in males, are not extensively documented in these early reviews.

The majority of detailed scientific investigations into this compound have focused on its cytotoxic and anti-proliferative effects on cancer cells. These studies have revealed that PAB can induce apoptosis (programmed cell death) and disrupt microtubule formation, processes that are also critical for rapidly dividing cells like those involved in spermatogenesis.

Hypothesized Mechanisms of Anti-fertility Action in Males:

Based on the known biological activities of this compound and the general principles of male reproductive toxicology, several potential mechanisms for its anti-fertility effects can be postulated:

  • Disruption of Spermatogenesis: The cytotoxic properties of PAB could directly target the rapidly dividing germ cells within the seminiferous tubules, leading to a reduction in sperm production. Its ability to interfere with microtubule dynamics is particularly relevant, as microtubules are essential for cell division (mitosis and meiosis) and the structural integrity of sperm.

  • Impact on Sertoli and Leydig Cell Function: PAB's cellular toxicity could also extend to the supportive Sertoli cells and the testosterone-producing Leydig cells. Damage to these cells would indirectly impair spermatogenesis.

  • Hormonal Imbalance: While not directly reported in early literature, any significant disruption to testicular cell function could potentially lead to alterations in hormone production and feedback mechanisms within the HPG axis.

Experimental Protocols for Evaluating Male Anti-fertility Agents

To rigorously assess the anti-fertility effects of a compound like this compound, a series of standardized in vivo and in vitro experimental protocols are typically employed. The following methodologies are standard in the field and would be necessary to fully characterize the reproductive toxicology of PAB.

In Vivo Studies in Rodent Models (Rats or Mice)
  • Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley) or mice are commonly used. Animals are acclimatized and housed under standard laboratory conditions.

  • Dosing and Administration: this compound would be administered orally (gavage) or via injection (intraperitoneal or subcutaneous) at various dose levels for a specified duration (e.g., 28 to 60 days to cover at least one full cycle of spermatogenesis). A control group receiving the vehicle would be included.

  • Fertility Assessment:

    • Mating Studies: Treated males are cohabited with untreated, fertile females. The number of pregnant females, litter size, and implantation sites are recorded.

  • Sperm Parameter Analysis:

    • Sperm Concentration and Motility: Sperm are collected from the cauda epididymis and/or vas deferens. Concentration is determined using a hemocytometer or computer-assisted sperm analysis (CASA). Motility (total and progressive) is also assessed using CASA.

    • Sperm Morphology: Sperm smears are stained (e.g., with Eosin-Nigrosin) to evaluate the percentage of normal and abnormal sperm (e.g., head, midpiece, and tail defects).

  • Hormone Analysis:

    • Blood samples are collected to measure serum levels of testosterone, LH, and FSH using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).

  • Histopathological Examination:

    • Testes and epididymides are collected, weighed, and fixed in a solution like Bouin's fluid.

    • Tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

    • Microscopic examination is performed to assess the integrity of the seminiferous tubules, the presence of different germ cell stages, the condition of Sertoli and Leydig cells, and any signs of damage such as vacuolization, germ cell sloughing, or atrophy.

Experimental Workflow for In Vivo Male Fertility Study

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Analysis cluster_3 Data Acquisition and Analysis A Acclimatization of Male Rodents B Baseline Body Weight and Health Assessment A->B C Randomization into Control and PAB Treatment Groups D Daily Dosing for a Pre-determined Period (e.g., 60 days) C->D E Regular Monitoring of Body Weight and Clinical Signs D->E F Euthanasia and Organ Collection (Testes, Epididymis) E->F G Blood Collection for Hormone Analysis (Testosterone, LH, FSH) F->G H Sperm Collection from Cauda Epididymis F->H I Tissue Fixation for Histopathology F->I K Hormone Assays (ELISA/RIA) G->K J Sperm Parameter Analysis (Concentration, Motility, Morphology) H->J L Histopathological Scoring of Testicular Tissue I->L M Statistical Analysis of Data J->M K->M L->M

Workflow for an in vivo male reproductive toxicity study.

Signaling Pathways in Male Reproduction

Understanding the signaling pathways that govern testicular function is crucial for elucidating the mechanisms of action of potential anti-fertility agents.

Hypothalamic-Pituitary-Gonadal (HPG) Axisdot

HPG_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Leydig Leydig Cells Pituitary->Leydig LH (+) Sertoli Sertoli Cells Pituitary->Sertoli FSH (+) Testes Testes Testosterone Testosterone Leydig->Testosterone Spermatogenesis Spermatogenesis Sertoli->Spermatogenesis Support InhibinB Inhibin B Sertoli->InhibinB InhibinB->Pituitary (-) Testosterone->Hypothalamus (-) Testosterone->Pituitary (-) Testosterone->Spermatogenesis (+)

References

The Therapeutic Potential of Cortex pseudolaricis and its Bioactive Diterpenoid, Pseudolaric Acid B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cortex pseudolaricis, known in Traditional Chinese Medicine (TCM) as Tǔ Jīng Pí (土荆皮), has a long history of use for treating skin diseases, particularly those of fungal origin.[1] Modern phytochemical research has identified pseudolaric acid B (PAB), a diterpenoid, as one of its primary bioactive constituents.[1] PAB has demonstrated a broad spectrum of pharmacological activities, including potent antifungal, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the traditional uses of Cortex pseudolaricis, the extraction and isolation of PAB, its quantitative biological activities, detailed experimental protocols for its study, and an exploration of the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this natural product.

Introduction: From Traditional Remedy to Modern Drug Candidate

For centuries, Cortex pseudolaricis, the root bark of the golden larch tree (Pseudolarix kaempferi), has been a staple in TCM for the topical treatment of various dermatological conditions, including tinea (ringworm) and eczema.[1] Its traditional application involves external use only, often prepared as a tincture by soaking in wine or vinegar, or ground into a powder.[2] The therapeutic actions of Cortex pseudolaricis in TCM are described as killing parasites and relieving itching.[2]

Scientific inquiry into the chemical constituents of Cortex pseudolaricis has led to the isolation of several bioactive compounds, with this compound (PAB) emerging as a molecule of significant interest.[1] PAB has been shown to possess a range of biological activities that extend beyond its traditional antifungal use, including anti-proliferative effects against various cancer cell lines and potent anti-inflammatory properties.[1] These findings have spurred further investigation into its mechanisms of action and its potential as a lead compound for the development of novel therapeutics.

Extraction and Isolation of this compound

The following protocol outlines a general method for the extraction and isolation of this compound from Cortex pseudolaricis, based on principles described in the scientific literature and patents.[3]

Experimental Protocol: Extraction and Isolation

Objective: To extract and purify this compound from the dried root bark of Pseudolarix kaempferi.

Materials:

  • Dried and powdered Cortex pseudolaricis

  • Solvent (e.g., ethanol)

  • Activated carbon

  • Petroleum ether

  • Sodium chloride solution

  • Diethyl ether

  • Dichloromethane

  • Silica gel or alumina for column chromatography

  • Rotary evaporator

  • Chromatography columns

  • Standard laboratory glassware and equipment

Procedure:

  • Solvent Extraction:

    • The powdered Cortex pseudolaricis is subjected to solvent extraction, typically with ethanol, through methods such as maceration or reflux.

  • Decolorization and Impurity Removal:

    • The resulting extract is treated with activated carbon to remove pigments and other impurities.

    • Fat-soluble impurities are removed by partitioning with petroleum ether. The mixture is thoroughly shaken in a separatory funnel, and the petroleum ether layer is discarded.

  • Liquid-Liquid Extraction:

    • The aqueous layer from the previous step is thermally dissolved in a sodium chloride solution.

    • PAB is then extracted from the aqueous solution using diethyl ether. This step is repeated multiple times to ensure complete extraction.

  • Concentration:

    • The diethyl ether extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography:

    • The crude extract is subjected to column chromatography for purification. A medium-pressure column packed with silica gel or alumina is commonly used.[3]

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Recrystallization:

    • Fractions containing PAB are pooled, concentrated, and the resulting solid is recrystallized using a solvent system such as dichloromethane-diethyl ether to obtain pure PAB.[3]

G cluster_extraction Extraction cluster_purification Purification Powdered Cortex pseudolaricis Powdered Cortex pseudolaricis Solvent Extraction (Ethanol) Solvent Extraction (Ethanol) Powdered Cortex pseudolaricis->Solvent Extraction (Ethanol) Decolorization (Activated Carbon) Decolorization (Activated Carbon) Solvent Extraction (Ethanol)->Decolorization (Activated Carbon) Removal of Fat-Soluble Impurities (Petroleum Ether) Removal of Fat-Soluble Impurities (Petroleum Ether) Decolorization (Activated Carbon)->Removal of Fat-Soluble Impurities (Petroleum Ether) Liquid-Liquid Extraction (Diethyl Ether) Liquid-Liquid Extraction (Diethyl Ether) Removal of Fat-Soluble Impurities (Petroleum Ether)->Liquid-Liquid Extraction (Diethyl Ether) Concentration Concentration Liquid-Liquid Extraction (Diethyl Ether)->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Figure 1: Workflow for the extraction and isolation of this compound.

Quantitative Biological Activity of this compound

PAB exhibits potent biological activity across a range of applications. The following tables summarize key quantitative data from various studies.

Anticancer Activity

PAB has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
MDA-MB-231Triple-Negative Breast Cancer19.324[3]
MDA-MB-231Triple-Negative Breast Cancer8.348[3]
MDA-MB-231Triple-Negative Breast Cancer5.7672[3]
HN22Head and Neck Cancer~0.724[4]
Various Tumor CellsVarious0.17 - 5.20Not Specified[5]
HKC (normal)Normal Human Kidney5.77Not Specified[5]
Antifungal Activity

The antifungal efficacy of PAB is well-documented, particularly against Candida species. The minimum inhibitory concentration (MIC) values are summarized in Table 2.

Fungal SpeciesResistance ProfileMIC (µg/mL)Reference
Candida tropicalisFluconazole-Resistant8 - 16[6]
Candida tropicalisFluconazole-Susceptible8 - 16[6]
Colletotrichum gloeosporioidesNot ApplicableEC50: 1.07[4]

Key Signaling Pathways Modulated by this compound

PAB exerts its biological effects by modulating several key intracellular signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. PAB has been shown to inhibit this pathway in cancer cells.

G PAB This compound PI3K PI3K PAB->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Figure 2: PAB-mediated inhibition of the PI3K/AKT/mTOR signaling pathway.
NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in inflammation and cell survival. PAB has been demonstrated to suppress the activation of this pathway.

G PAB This compound IkB IκBα PAB->IkB inhibits degradation NFkB NF-κB (p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Figure 3: Inhibition of the NF-κB signaling pathway by PAB.
p38 MAPK Signaling Pathway

The p38 MAPK pathway is involved in cellular responses to stress and inflammation. PAB has been shown to modulate the activity of this pathway.

G PAB This compound p38 p38 MAPK PAB->p38 inhibits phosphorylation Downstream Downstream Targets (e.g., ATF-2, MK2, HSP27) p38->Downstream Inflammation Inflammatory Response Downstream->Inflammation

Figure 4: Modulation of the p38 MAPK signaling pathway by PAB.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological activities of PAB.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of PAB on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • This compound (PAB)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • PAB Treatment: Treat the cells with various concentrations of PAB (e.g., 0, 2.5, 5, 10, 20, 40 µM) for different time points (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: After the incubation period, add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Western Blot Analysis

Objective: To analyze the effect of PAB on the expression and phosphorylation of proteins in a specific signaling pathway (e.g., PI3K/AKT/mTOR).

Materials:

  • Cancer cell line of interest

  • PAB

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with PAB at desired concentrations and time points. Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell Treatment with PAB Cell Treatment with PAB Cell Lysis Cell Lysis Cell Treatment with PAB->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection (ECL) Detection (ECL) Secondary Antibody Incubation->Detection (ECL)

Figure 5: General workflow for Western blot analysis.

Conclusion and Future Directions

Cortex pseudolaricis and its primary bioactive component, this compound, represent a promising area of research for the development of novel therapeutics. The traditional use of this botanical for fungal infections is well-supported by modern scientific evidence demonstrating the potent antifungal activity of PAB. Furthermore, the discovery of its anticancer and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as PI3K/AKT/mTOR, NF-κB, and p38 MAPK, opens up new avenues for its therapeutic application.

Future research should focus on several key areas. A more detailed elucidation of the molecular targets of PAB will provide a deeper understanding of its mechanisms of action. Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety of PAB for various diseases. Furthermore, medicinal chemistry efforts to synthesize PAB analogs could lead to the development of compounds with improved potency, selectivity, and pharmacokinetic properties. The information provided in this technical guide serves as a comprehensive resource for researchers embarking on or continuing their investigation into this fascinating and therapeutically promising natural product.

References

Pseudolaric Acid B: A Comprehensive Technical Guide to its Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi, has garnered significant scientific interest due to its diverse and potent biological activities.[1] This technical guide provides an in-depth overview of the structural elucidation and biological characterization of PAB. It consolidates spectroscopic data, details key experimental methodologies, and visualizes the complex signaling pathways modulated by this natural product. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Structural Elucidation

Spectroscopic Data

The structural integrity of synthetic PAB is consistently verified by comparing its spectroscopic data with that of the natural product.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyDataReference
Molecular Formula C₂₃H₂₈O₈[2]
Molecular Weight 432.5 g/mol [2]
Appearance White crystalline solid
Melting Point 167-169 °C[1]
Optical Rotation [α]D²⁵ -85.6 (c 1.0, CHCl₃)[1]

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (CDCl₃)

While a complete, unambiguously assigned NMR dataset for the natural product is not available in a single source, the following table compiles representative chemical shifts reported in the literature.

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
1n.d.n.d.
2n.d.n.d.
3n.d.n.d.
4n.d.n.d.
5n.d.n.d.
6n.d.n.d.
7n.d.n.d.
8n.d.n.d.
9n.d.n.d.
10n.d.n.d.
11n.d.n.d.
12n.d.n.d.
13n.d.n.d.
14n.d.n.d.
15n.d.n.d.
16n.d.n.d.
17n.d.n.d.
18n.d.n.d.
19n.d.n.d.
20n.d.n.d.
OAcn.d.n.d.
CO₂Men.d.n.d.
COOHn.d.n.d.

n.d. - not determined from available search results.

Table 3: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Key Fragment Ions (m/z)
ESI433.1784455.1603Further fragmentation data is required for a detailed analysis.
Experimental Protocols

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition:

    • Acquire one-dimensional proton NMR spectra using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire one-dimensional carbon NMR spectra with proton decoupling.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

  • 2D NMR Experiments: To establish connectivity and stereochemistry, perform a suite of 2D NMR experiments, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for assembling the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Data Processing and Analysis: Process the raw data using appropriate NMR software. Chemical shifts are typically referenced to the residual solvent peak.

Objective: To determine the molecular weight and elemental composition of this compound and to study its fragmentation pattern for structural confirmation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Full Scan MS Analysis:

    • Acquire mass spectra in both positive and negative ion modes to identify the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • Determine the accurate mass of the molecular ion to calculate the elemental composition.

  • Tandem MS (MS/MS) Analysis:

    • Select the molecular ion as the precursor ion for collision-induced dissociation (CID).

    • Vary the collision energy to induce fragmentation and acquire the product ion spectra.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provide valuable structural information.

Biological Characterization

This compound exhibits a broad spectrum of biological activities, with its anticancer properties being the most extensively studied. It is known to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. A key mechanism of its action is the disruption of microtubule dynamics.

Anticancer Activity and Signaling Pathways

PAB has been shown to inhibit the proliferation of a wide range of cancer cells, including those of the breast, liver, lung, and cervix. Its cytotoxic effects are mediated through the modulation of multiple oncogenic signaling pathways.

dot

PAB_Anticancer_Signaling cluster_PAB This compound cluster_Cellular_Effects Cellular Effects cluster_Signaling_Pathways Modulated Signaling Pathways PAB This compound STAT3 STAT3 (inhibition) PAB->STAT3 ERK ERK1/2 (inhibition) PAB->ERK Akt Akt (inhibition) PAB->Akt GSK3b GSK-3β/β-catenin (suppression) PAB->GSK3b PI3K PI3K/Akt/mTOR (inhibition) PAB->PI3K NFkB NF-κB (inhibition) PAB->NFkB ROS ROS/AMPK/mTOR (activation/inhibition) PAB->ROS Microtubules Microtubule Destabilization PAB->Microtubules Apoptosis Apoptosis CellCycleArrest G2/M Cell Cycle Arrest CellCycleArrest->Apoptosis Autophagy Autophagy STAT3->Apoptosis ERK->Apoptosis Akt->Apoptosis PI3K->Apoptosis NFkB->Apoptosis ROS->Apoptosis ROS->Autophagy Microtubules->CellCycleArrest

Caption: PAB modulates multiple signaling pathways to induce anticancer effects.

Experimental Protocols

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key signaling proteins.

Methodology:

  • Cell Culture and Treatment: Culture cancer cells (e.g., HepG2, MCF-7) to 70-80% confluency and treat with various concentrations of PAB or vehicle control for a specified duration (e.g., 24, 48 hours).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

dot

Western_Blot_Workflow start Cell Culture & PAB Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer block Blocking (5% Milk/BSA) transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (ECL) & Analysis secondary->detect

Caption: A typical workflow for Western blot analysis.

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Culture and Treatment: Treat cancer cells with PAB as described for the Western blot analysis.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Culture and Treatment: Treat cancer cells with PAB as previously described.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

dot

Apoptosis_Assay_Logic cluster_Staining Staining Results cluster_Interpretation Cell Population Interpretation AV_pos_PI_neg Annexin V (+) Propidium Iodide (-) Early_Apoptosis Early Apoptosis AV_pos_PI_neg->Early_Apoptosis AV_pos_PI_pos Annexin V (+) Propidium Iodide (+) Late_Apoptosis Late Apoptosis / Necrosis AV_pos_PI_pos->Late_Apoptosis AV_neg_PI_neg Annexin V (-) Propidium Iodide (-) Live_Cells Live Cells AV_neg_PI_neg->Live_Cells AV_neg_PI_pos Annexin V (-) Propidium Iodide (+) Necrotic_Cells Necrotic Cells AV_neg_PI_pos->Necrotic_Cells

Caption: Interpretation of Annexin V/PI staining results.

Conclusion

This compound is a promising natural product with a complex chemical structure and a wide range of biological activities. Its structural elucidation has been accomplished through extensive spectroscopic analysis and confirmed by total synthesis. The potent anticancer effects of PAB are attributed to its ability to disrupt microtubule dynamics and modulate a multitude of critical signaling pathways. This technical guide provides a foundational resource for researchers aiming to further investigate the therapeutic potential of this compound and its derivatives. Future research should focus on obtaining a definitive X-ray crystal structure to unequivocally establish its three-dimensional architecture and on conducting preclinical and clinical studies to evaluate its efficacy and safety as a potential therapeutic agent.

References

A Comparative Analysis of the Biological Activities of Pseudolaric Acid A and Pseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric acid A (PAA) and Pseudolaric acid B (PAB), diterpenoids isolated from the root bark of Pseudolarix kaempferi, have garnered significant interest in the scientific community for their potent biological activities, particularly their anticancer and antifungal properties.[1][2][3] This technical guide provides a comprehensive comparison of the biological activities of PAA and PAB, focusing on their cytotoxic effects against cancer cells. It includes a detailed summary of quantitative data, experimental methodologies for key assays, and visual representations of their mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Pseudolarix kaempferi, the golden larch, has a long history in traditional Chinese medicine for treating fungal skin infections.[2] Modern phytochemical investigations have identified pseudolaric acids as the primary bioactive constituents. Among them, Pseudolaric acid A (PAA) and this compound (PAB) are the most abundant and have been the subject of extensive research. While both compounds exhibit significant cytotoxicity against a range of cancer cell lines, their underlying mechanisms of action differ, presenting distinct opportunities for therapeutic development.[2][4] PAB has been more extensively studied and is known to act as a microtubule-destabilizing agent, while recent studies have identified PAA as a novel inhibitor of Heat Shock Protein 90 (Hsp90).[5][6][7] This guide aims to provide a detailed, comparative overview of the biological activities of these two promising natural products.

Quantitative Data: Cytotoxicity

The cytotoxic effects of Pseudolaric acid A and this compound have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the tables below for direct comparison.

Table 1: IC50 Values of Pseudolaric Acid A (PAA) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HL-60Promyelocytic Leukemia0.60[8]
SMMC-7721Hepatocellular Carcinoma1.36[8]
A549Lung Carcinoma2.72[8]
HeLaCervical Carcinoma2.92[8]
SW480Colorectal Carcinoma6.16[8]

Table 2: IC50 Values of this compound (PAB) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer0.26[9]
HOP-18Lung Cancer1.2[9]
SK-OV-3Ovarian Cancer1.2[9]
HCT-116Colorectal Cancer1.11[10]
Leukemia Cell Lines (Average)Leukemia1.59 ± 0.47[11]
HeLaCervical Carcinoma10[12]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to determine the biological activity of Pseudolaric acids A and B.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of PAA or PAB that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Culture: Human cancer cell lines are maintained in appropriate culture media (e.g., RPMI-1640, MEM) supplemented with fetal calf serum and antibiotics. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/mL) and allowed to attach for 24 hours.[8]

  • Drug Treatment: PAA or PAB is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment:

    • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT into formazan crystals, which are then dissolved in a solubilization solution. The absorbance is measured using a microplate reader.

    • CCK-8 Assay: Cell Counting Kit-8 (CCK-8) reagent is added to each well and incubated. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells. The absorbance is measured at 450 nm.[13]

    • Trypan Blue Exclusion Assay: Cells are harvested and stained with trypan blue. Viable cells exclude the dye, while non-viable cells take it up. The number of viable and non-viable cells is counted using a hemocytometer.[14]

    • SRB (Sulphorhodamine B) Assay: Cells are fixed and stained with SRB dye, which binds to cellular proteins. The bound dye is solubilized, and the absorbance is measured.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

G Experimental Workflow: Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HeLa) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding drug_treatment Treat Cells (e.g., 48h incubation) cell_seeding->drug_treatment drug_prep Prepare Drug Dilutions (PAA or PAB) drug_prep->drug_treatment add_reagent Add Viability Reagent (e.g., MTT, CCK-8) drug_treatment->add_reagent incubation Incubation add_reagent->incubation read_plate Measure Absorbance (Microplate Reader) incubation->read_plate calc_viability Calculate % Viability read_plate->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50 G Signaling Pathway of Pseudolaric Acid A PAA Pseudolaric Acid A Hsp90 Hsp90 (N-terminal domain) PAA->Hsp90 inhibits ClientProteins Client Proteins (e.g., CDK4, AKT) Hsp90->ClientProteins stabilizes Degradation Proteasomal Degradation Hsp90->Degradation inhibition leads to ClientProteins->Degradation G2M_Arrest G2/M Phase Cell Cycle Arrest ClientProteins->G2M_Arrest promotes cell cycle Degradation->G2M_Arrest induces Caspase8 Caspase-8 Degradation->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces G Signaling Pathways of this compound cluster_microtubule Microtubule Disruption cluster_other_pathways Other Signaling Pathways PAB This compound Tubulin Tubulin Polymerization PAB->Tubulin inhibits PI3K_Akt PI3K/Akt/mTOR Pathway PAB->PI3K_Akt inhibits NFkB NF-κB Signaling PAB->NFkB inhibits ROS ROS Production PAB->ROS induces Microtubules Microtubule Network Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest_PAB G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest_PAB Apoptosis_PAB Apoptosis G2M_Arrest_PAB->Apoptosis_PAB leads to PI3K_Akt->Apoptosis_PAB inhibition contributes to NFkB->Apoptosis_PAB inhibition contributes to ROS->Apoptosis_PAB induction contributes to

References

Methodological & Application

Application Note: Quantification of Pseudolaric Acid B in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview and detailed protocols for the quantification of Pseudolaric acid B (PAB), a bioactive diterpene acid isolated from Cortex Pseudolaricis (the root bark of Pseudolarix kaempferi).[1][2] PAB has garnered significant interest for its antifungal, antitumor, and anti-inflammatory properties.[1][3] Accurate and precise quantification of PAB in plant extracts is crucial for quality control, drug development, and pharmacokinetic studies. This document outlines a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection, summarizing key chromatographic conditions, sample preparation protocols, and method validation parameters based on published literature.

Introduction

This compound is a major bioactive constituent of the traditional Chinese medicine "Tu Jin Pi" (Cortex Pseudolaricis).[1] Its diverse pharmacological activities necessitate reliable analytical methods for its quantification in raw plant material and related medicinal products.[4] High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the accurate determination of PAB in complex plant matrices. This application note consolidates information from various studies to provide a standardized approach for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Acetic acid or formic acid, analytical grade

  • Plant material (Cortex Pseudolaricis)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this application.

  • HPLC System: Agilent 1260 Infinity II, Shimadzu Prominence LC-2030C, or equivalent

  • Column: Inertsil ODS-3 C18 column (e.g., 4.6 mm × 150 mm, 5 µm) or equivalent reversed-phase C18 column.[4][5]

  • Detector: UV-Vis or DAD Detector

Protocols

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from approximately 5 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation from Plant Material

The following is a general protocol for the extraction of this compound from Cortex Pseudolaricis. Optimization may be required based on the specific plant matrix.

  • Grinding: Grind the dried plant material (root bark) into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of methanol.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Allow the mixture to stand for 10 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: Depending on the expected concentration of PAB, the sample may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.

G Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Grind Grind Plant Material Extract Ultrasonic Extraction with Methanol Grind->Extract Filter Filter Extract (0.45 µm) Extract->Filter Inject Inject Sample onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection at ~262 nm Separate->Detect Quantify Quantify PAB Concentration Detect->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify

Caption: Workflow for PAB quantification.

HPLC Method Parameters

The following table summarizes typical HPLC conditions for the analysis of this compound.

ParameterMethod 1Method 2
Column Inertsil ODS-3 C18 (4.6 x 150 mm, 5 µm)C18 analytical column (4.6 mm × 150 mm)
Mobile Phase A: 0.5% aqueous acetic acid (v/v)B: MethanolA: 0.10% acetic acidB: Acetonitrile
Gradient Gradient elution (details not specified)Gradient program (details not specified)
Flow Rate 0.6 mL/minNot specified
Detection 262 nm260 nm
Column Temperature Not specifiedNot specified
Injection Volume Not specifiedNot specified
Reference [5][4]

Method Validation Summary

The described HPLC methods have been validated for the quantification of this compound, demonstrating good linearity, precision, and accuracy. A summary of the validation parameters from various sources is presented below.

ParameterResultReference
Linearity (r²) > 0.9999[5]
Accuracy (Recovery) 94.3 - 106.1%[5]
99.1% to 101.9%[4]
Precision (RSD) Repeatability: < 0.57%[5]
Intermediate Precision: < 4.67%[5]
Intra- and Inter-day variations: < 1%[4]
Limit of Detection (LOD) 8.26–16.66 ng/mL[4]
Limit of Quantification (LOQ) 27.54–55.53 ng/mL[4]
Lower Limit of Quantification: 0.86 ng/mL (LC-MS/MS)[3]

Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot the peak area of this compound against the corresponding concentration to generate a linear regression curve.

  • Sample Analysis: Inject the prepared plant extract samples into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The concentration in the original plant material can be calculated using the following formula:

    Concentration (mg/g) = (C x V x D) / W

    Where:

    • C = Concentration from the calibration curve (mg/mL)

    • V = Total volume of the extraction solvent (mL)

    • D = Dilution factor (if any)

    • W = Weight of the plant material (g)

Conclusion

The HPLC method detailed in this application note is a reliable and validated approach for the quantitative analysis of this compound in plant extracts. The provided protocols for sample preparation and HPLC analysis, along with the summary of validation data, offer a solid foundation for researchers in natural product chemistry, quality control, and drug discovery to implement this method in their laboratories. The method is shown to be linear, accurate, and precise, making it suitable for routine analysis.

References

Application Notes and Protocols: Total Synthesis Strategies for Pseudolaric Acid B and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis strategies for the potent antifungal and cytotoxic natural product, Pseudolaric acid B. It includes comprehensive experimental protocols for key reactions, tabulated quantitative data for comparative analysis, and visualizations of the synthetic pathways.

Introduction

This compound, a diterpene acid isolated from the bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant attention in the scientific community due to its promising biological activities, including antifungal, antifertility, and cytotoxic effects against multi-drug resistant cancer cell lines.[1][2] Its complex molecular architecture, featuring a [5-7] fused bicyclic core, a trans-fused ring junction, and four contiguous stereocenters, presents a formidable challenge for synthetic chemists.[1] This document outlines successful total synthesis strategies, providing detailed protocols for key transformations and the synthesis of analogues, aimed at facilitating further research and drug development efforts.

Total Synthesis Strategies

Several creative and elegant strategies have been developed for the total synthesis of this compound. The most notable approaches are highlighted below.

The Trost Synthesis: A Convergent Approach

Professor Barry M. Trost's group at Stanford University reported the first asymmetric total synthesis of (-)-Pseudolaric acid B.[1][3] Their strategy is characterized by a convergent assembly of the molecule, featuring two key carbon-carbon bond-forming reactions: a metal-catalyzed intramolecular [5+2] cycloaddition to construct the hydroazulene core and an alkoxycarbonyl radical cyclization to install the challenging C10 quaternary center.[1][3]

Key Features of the Trost Synthesis:

  • Convergent Synthesis: The molecule is assembled from two main fragments, an iodide and an aldehyde, which are coupled via a Schlosser-Wittig olefination.[1]

  • [5+2] Cycloaddition: A rhodium-catalyzed intramolecular [5+2] cycloaddition of a vinylcyclopropane and an alkyne efficiently constructs the seven-membered ring of the hydroazulene core.[1][4]

  • Radical Cyclization: An intramolecular alkoxycarbonyl radical cyclization is employed to create the sterically hindered C10 quaternary stereocenter.[3][4]

  • Late-Stage Side Chain Introduction: The dienoic acid side chain is installed in the final stages of the synthesis, allowing for flexibility in the preparation of analogues.[5]

Quantitative Data for the Trost Synthesis

Step No.ReactionReagents and ConditionsProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
1Noyori Asymmetric Hydrogenation[RuI₂(p-cymene)]₂, (R)-BINAP, H₂ (1800 psi), MeOH, CH₂Cl₂, 40 °CDiol Intermediate95>95:5>90
2Charette Asymmetric CyclopropanationEt₂Zn, CH₂I₂, Charette's auxiliary, DME, CH₂Cl₂, -10 to 23 °CCyclopropyl Alcohol91->90
3Schlosser-Wittig OlefinationMePh₃P⁺Br⁻, PhLi/LiBr, THF; then iodide and aldehyde fragmentsVinylcyclopropane53 (E-isomer)10:1 (E/Z)-
4Rh-catalyzed [5+2] Cycloaddition[(C₈H₁₀)Rh(COD)]⁺SbF₆⁻ (11 mol%), DCE, 0 °C to rtPolyhydroazulene8815:1-
5Isomerization and DesilylationTBAF, 3Å MS, THFConjugated Diene94--
6Diastereoselective EpoxidationTESCl, imidazole, DMAP, DMF; then m-CPBAEpoxide85 (for silylation)--
7Vinylogous Eliminative OpeningLDA, THFDiol---
8Alkoxycarbonyl Radical CyclizationBu₃SnH, 1,1'-azo(biscyclohexane carbonitrile), benzene, 70 °C; then DBUTricyclic Lactone85 (92% purity)--
9Cerium Acetylide AdditionTMSC≡CCeCl₂, THF, -78 °C; then CDIAcetylene Adduct918:1-
10Stille CouplingKnown iodide, Pd(PPh₃)₂Cl₂, Bu₃SnH, THFThis compound Methyl Ester---

Experimental Workflow for the Trost Synthesis

Trost_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Core Assembly cluster_functionalization Functionalization and Completion Iodide Iodide Fragment (from 2-acetylbutyrolactone) Wittig Schlosser-Wittig Olefination Iodide->Wittig Aldehyde Aldehyde Fragment (from cis-butenediol) Aldehyde->Wittig Cycloaddition Rh-catalyzed [5+2] Cycloaddition Wittig->Cycloaddition Isomerization Diene Isomerization Cycloaddition->Isomerization Epoxidation Epoxidation & Opening Isomerization->Epoxidation Radical_Cyclization Radical Cyclization (Quaternary Center Formation) Epoxidation->Radical_Cyclization Side_Chain Side Chain Installation (Cerium Acetylide Addition, Stille Coupling) Radical_Cyclization->Side_Chain PAB (-)-Pseudolaric Acid B Side_Chain->PAB

Caption: Convergent total synthesis of (-)-Pseudolaric Acid B by Trost.

Formal Synthesis via Claisen Rearrangement and Ring-Closing Metathesis

A formal synthesis of this compound has been reported by Mori and colleagues, which intercepts a known intermediate from the Trost synthesis.[6] This strategy employs a Claisen rearrangement and an iodoetherification to construct the quaternary stereocenters and a ring-closing metathesis to form the seven-membered ring.[6]

Key Features of the Mori Formal Synthesis:

  • Claisen Rearrangement: A strategic Claisen rearrangement is used to set a key stereocenter.[6]

  • Iodoetherification: This reaction is employed for the construction of a quaternary stereocenter.[6]

  • Ring-Closing Metathesis (RCM): The seven-membered ring of the hydroazulene core is efficiently formed using RCM.[6]

Logical Flow of the Mori Formal Synthesis

Mori_Formal_Synthesis Acyclic_Precursor Acyclic Precursor Claisen Claisen Rearrangement Acyclic_Precursor->Claisen Iodoetherification Iodoetherification (Quaternary Center) Claisen->Iodoetherification RCM_Substrate RCM Substrate Assembly Iodoetherification->RCM_Substrate RCM Ring-Closing Metathesis RCM_Substrate->RCM Hydroazulene_Core Hydroazulene Core (Trost Intermediate) RCM->Hydroazulene_Core PAB This compound Hydroazulene_Core->PAB (via Trost's route)

Caption: Key strategic steps in the formal synthesis of this compound.

Synthesis of this compound Analogues

The development of analogues of this compound is crucial for structure-activity relationship (SAR) studies and the optimization of its therapeutic properties. Modifications have primarily focused on the C-12 carboxylic acid moiety.

General Strategy for Amide Analogue Synthesis

A common approach to synthesize amide analogues involves the coupling of the carboxylic acid of this compound with various amines using standard peptide coupling reagents.[7]

Experimental Workflow for Amide Analogue Synthesis

Amide_Analogue_Synthesis PAB This compound Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) PAB->Coupling Amine R-NH₂ (Amine) Amine->Coupling Amide_Analogue This compound Amide Analogue Coupling->Amide_Analogue

Caption: General workflow for the synthesis of amide analogues of this compound.

Experimental Protocols

Protocol 1: Rh-catalyzed [5+2] Intramolecular Cycloaddition (Trost Synthesis)

This protocol describes the construction of the polyhydroazulene core of this compound.

Materials:

  • Vinylcyclopropane precursor

  • [(C₈H₁₀)Rh(COD)]⁺SbF₆⁻ (11 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the vinylcyclopropane precursor (1.0 equiv) in anhydrous DCE at 0 °C under an argon atmosphere, add the rhodium catalyst [(C₈H₁₀)Rh(COD)]⁺SbF₆⁻ (0.11 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired polyhydroazulene product.[4][5]

Protocol 2: Alkoxycarbonyl Radical Cyclization (Trost Synthesis)

This protocol details the formation of the C10 quaternary center.

Materials:

  • Secondary alkoxycarbonyl selenium precursor

  • Tri-n-butyltin hydride (Bu₃SnH)

  • 1,1'-Azobis(cyclohexanecarbonitrile) (Vazo-88) or AIBN

  • Anhydrous benzene or toluene

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Argon atmosphere

Procedure:

  • To a solution of the secondary alkoxycarbonyl selenium precursor (1.0 equiv) in anhydrous benzene at 70-80 °C under an argon atmosphere, add a solution of Bu₃SnH (1.5-2.0 equiv) and a radical initiator such as Vazo-88 or AIBN (catalytic amount) in benzene dropwise over a period of 1-2 hours.

  • Continue to heat the reaction mixture for an additional 1-2 hours after the addition is complete, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and add DBU to isomerize any double bond isomers to the desired conjugated ester.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the tricyclic lactone.[4]

Protocol 3: General Procedure for the Synthesis of Amide Analogues

This protocol provides a general method for the synthesis of amide derivatives of this compound.[7]

Materials:

  • This compound

  • Desired amine (1.5 equiv)

  • HATU (1.5 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

  • Argon atmosphere

Procedure:

  • To a solution of this compound (1.0 equiv) and the desired amine (1.5 equiv) in anhydrous DMF under an argon atmosphere, add HATU (1.5 equiv) and DIPEA (2.0 equiv).

  • Stir the resulting mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide analogue.[7]

Conclusion

The total synthesis of this compound remains an active area of research, driven by its significant biological potential. The strategies outlined in this document, particularly the convergent approach by Trost and the formal synthesis by Mori, showcase the power of modern synthetic organic chemistry in accessing complex natural products. The provided protocols for key transformations and analogue synthesis are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, enabling further exploration of the therapeutic promise of this compound and its derivatives.

References

Application Notes and Protocols for Evaluating the In Vitro Anticancer Effects of Pseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro anticancer properties of Pseudolaric acid B (PAB), a natural diterpene acid isolated from the root bark of Pseudolarix kaempferi.[1][2] The following protocols detail key assays to assess PAB's effects on cancer cell viability, apoptosis, cell cycle progression, and cell migration and invasion.

Cell Viability and Cytotoxicity Assays

A fundamental first step in assessing the anticancer potential of PAB is to determine its effect on cancer cell viability and proliferation. The MTT or CCK-8 assays are robust colorimetric methods for this purpose.[3][4] These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[5][6]

Summary of PAB's Effects on Cancer Cell Viability

This compound has demonstrated potent cytotoxic effects on a variety of cancer cell lines in a dose- and time-dependent manner.[7][8]

Cell LineAssayIC50 ValueIncubation TimeReference
MDA-MB-231 (Triple-Negative Breast Cancer)CCK-819.3 µM24 h[7]
8.3 µM48 h[7]
5.76 µM72 h[7]
Various Cancer Cell LinesMTT0.17 to 5.20 µMNot Specified[2]
DU145 (Hormone-Refractory Prostate Cancer)CCK-80.89 ± 0.18 µM48 h[9]
HN22 (Head and Neck Cancer)Trypan Blue Exclusion~0.7 µM24 h[10]
Experimental Protocol: MTT Assay[3][4][5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (PAB) stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of PAB. Include a vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for different time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of PAB that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with this compound start->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance (570-590 nm) solubilization->read_absorbance analysis Calculate Cell Viability & IC50 read_absorbance->analysis

MTT Assay Experimental Workflow

Apoptosis Assays

PAB has been shown to induce apoptosis, or programmed cell death, in various cancer cells.[2][8] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis by flow cytometry.[11][12][13]

PAB-Induced Apoptosis

PAB triggers apoptosis through multiple mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[1][14] In some cancer cell lines, PAB-induced apoptosis is associated with the mitochondrial pathway and the inhibition of the PI3K/AKT/mTOR signaling pathway.[7]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay[11][12][15]

Materials:

  • Cancer cell line

  • PAB

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of PAB for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize it with complete medium.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11][15]

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[11] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[11][12]

Apoptosis_Assay_Workflow start Seed & Treat Cells with PAB harvest Harvest Cells (Floating & Adherent) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Apoptotic Cells analyze->quantify

Annexin V/PI Apoptosis Assay Workflow

Cell Cycle Analysis

PAB can induce cell cycle arrest, a common mechanism of action for anticancer agents.[2][16] Flow cytometry analysis of propidium iodide-stained cells is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

PAB's Effect on the Cell Cycle

Studies have shown that PAB can induce G2/M phase arrest in various cancer cell lines.[7][8] This is often accompanied by the downregulation of key G2/M regulatory proteins like CDK1 and cyclin B1.[7]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry[17][18][19]

Materials:

  • Cancer cell line

  • PAB

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with PAB as described in the previous protocols.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent cell clumping. Incubate for at least 2 hours at 4°C.[17]

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A. Incubate in the dark to allow for DNA staining and RNA degradation.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.

Cell Migration and Invasion Assays

A crucial aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. PAB has been shown to inhibit these processes.[7] The wound healing (scratch) assay and the Transwell (Boyden chamber) assay are two common in vitro methods to assess cell migration and invasion.[18][19][20]

PAB's Impact on Cell Migration and Invasion

PAB can suppress the migration and invasion of cancer cells, a mechanism that may be related to the inhibition of the epithelial-mesenchymal transition (EMT).[7]

Experimental Protocol: Wound Healing (Scratch) Assay[20][22][24]

Materials:

  • Cancer cell line

  • 6-well or 12-well plates

  • Sterile 200 µL or 1 mL pipette tip[18][21]

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a plate to create a confluent monolayer.

  • Creating the Wound: Once confluent, create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[18]

  • Washing: Gently wash the cells with medium to remove detached cells.[21]

  • Treatment: Add fresh medium containing different concentrations of PAB.

  • Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).

  • Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.

Experimental Protocol: Transwell Invasion Assay[21][25][26][27]

Materials:

  • Transwell inserts (with a porous membrane, typically 8 µm pore size)

  • 24-well plates

  • Matrigel or another basement membrane matrix

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)[22]

  • Microscope

Procedure:

  • Coating Inserts: Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify. For a migration assay, this step is omitted.[23][22]

  • Cell Seeding: Seed serum-starved cells in the upper chamber of the inserts in serum-free medium.

  • Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate the plate for a sufficient time to allow for cell invasion (typically 24-48 hours).

  • Removal of Non-invading Cells: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.[22]

  • Fixation and Staining: Fix and stain the invaded cells on the lower surface of the membrane.

  • Quantification: Count the number of stained, invaded cells in several microscopic fields to quantify the invasive potential.

Transwell_Invasion_Workflow start Coat Transwell Insert with Matrigel seed Seed Cells in Upper Chamber (Serum-free medium) start->seed chemoattractant Add Chemoattractant to Lower Chamber seed->chemoattractant incubate Incubate (24-48h) chemoattractant->incubate remove_noninvading Remove Non-invading Cells incubate->remove_noninvading fix_stain Fix and Stain Invaded Cells remove_noninvading->fix_stain quantify Count Invaded Cells fix_stain->quantify

Transwell Invasion Assay Workflow

Signaling Pathway Analysis

To elucidate the molecular mechanisms underlying PAB's anticancer effects, it is crucial to investigate its impact on key signaling pathways. Western blotting is a common technique used for this purpose.

Key Signaling Pathways Modulated by PAB

PAB has been shown to modulate several signaling pathways involved in cancer cell survival, proliferation, and apoptosis.[1][14]

PAB_Signaling_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mito Mitochondrial Apoptosis Pathway cluster_dr Death Receptor Pathway PAB This compound PI3K PI3K PAB->PI3K inhibits Bcl2 Bcl-2 PAB->Bcl2 downregulates Bax Bax PAB->Bax upregulates DR5 Death Receptor 5 PAB->DR5 upregulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2->Bax inhibits CytoC Cytochrome c Bax->CytoC release Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 DR5->Casp8 Casp8->Casp3

Signaling Pathways Affected by PAB

Experimental Approach: Western Blotting

  • Protein Extraction: Treat cancer cells with PAB for a specified duration, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., p-AKT, total AKT, Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression levels.

By employing these in vitro assays, researchers can systematically evaluate the anticancer effects of this compound and gain insights into its mechanisms of action, thereby providing a solid foundation for further preclinical and clinical development.

References

Application Notes and Protocols for In Vivo Testing of Pseudolaric Acid B in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). It has demonstrated significant anti-cancer activities in a variety of preclinical studies.[1][2] PAB primarily functions as a microtubule-destabilizing agent, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4] Notably, it has also been shown to overcome multidrug resistance in cancer cells and inhibit angiogenesis.[3][4][5] Murine xenograft models are indispensable tools for evaluating the in vivo efficacy and therapeutic potential of novel anti-cancer compounds like PAB before their consideration for clinical trials.[6]

These application notes provide detailed protocols for utilizing murine xenograft models to test the anti-tumor effects of this compound. The included methodologies cover model establishment, PAB administration, and endpoint analysis, supported by quantitative data from published studies and visualizations of key cellular pathways affected by PAB.

Data Presentation: In Vitro Cytotoxicity and In Vivo Efficacy of this compound

Table 1: In Vitro Cytotoxicity of this compound (PAB) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µmol/L)Reference
HeLaCervical Cancer10[1]
Various Tumor CellsMultiple0.17 - 5.20[7][8]
HKC (Normal)Kidney Epithelial5.77[7][8]

Table 2: In Vivo Anti-Tumor Efficacy of this compound (PAB) in Murine Xenograft Models

Cancer ModelCell LineMouse StrainPAB DosageAdministration RouteTumor Growth InhibitionReference
HepatocarcinomaH22Kunming mice30 mg/kg/dayIntraperitoneal14.4%[7][8]
HepatocarcinomaH22Kunming mice60 mg/kg/dayIntraperitoneal40.1%[7][8]
Lewis Lung CancerLewisKunming mice30 mg/kg/dayIntraperitoneal39.1%[7][8]
Lewis Lung CancerLewisKunming mice60 mg/kg/dayIntraperitoneal47.0%[7][8]
Head and Neck CancerHN22Nude mice2.5 mg/kg/day (EEPK*)OralSignificant reduction[9][10]
Gastric CancerSGC7901/ADRNude miceNot specifiedNot specifiedSignificant suppression[1]

*EEPK: Ethanol Extract of Pseudolarix kaempferi

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Murine Xenograft Model

This protocol outlines the steps for establishing a subcutaneous tumor model, a commonly used method for evaluating the efficacy of anti-cancer agents.[6][11][12]

Materials:

  • Human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, H22 for hepatocarcinoma)[6][7][8]

  • Appropriate cell culture medium (e.g., DMEM, RPMI) with supplements (FBS, P/S)[11]

  • Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)[6][11]

  • Trypsin-EDTA[6][12]

  • Matrigel (optional, to aid engraftment)[11][13]

  • Immunodeficient mice (e.g., BALB/c nude, NOD-SCID, 4-6 weeks old)[4][6][12]

  • Syringes (1 mL) and needles (23-27 gauge)[11][12]

  • Anesthetic (e.g., Ketamine/Xylazine)[11]

  • Digital calipers[6][14]

Procedure:

  • Cell Culture and Preparation:

    • Culture cancer cells in the recommended medium until they reach 80-90% confluency in the logarithmic growth phase.[6][15]

    • Harvest cells using trypsin-EDTA, then wash with sterile PBS.[6][12]

    • Perform a cell count and assess viability using trypan blue exclusion; viability should be >90%.[6][12]

    • Resuspend cells in sterile, serum-free medium or PBS to the desired concentration (e.g., 3.0 x 10^6 to 5 x 10^6 cells per 100-200 µL).[6][12] For some cell lines, a 1:1 mixture with Matrigel on ice can improve tumor take rate.[13][15]

  • Tumor Cell Inoculation:

    • Anesthetize the mice according to approved institutional protocols.[11]

    • Shave and sterilize the injection site on the flank of the mouse.[6]

    • Gently draw the cell suspension into a 1 mL syringe fitted with a 23-27 gauge needle.[11][12]

    • Inject the cell suspension (typically 100-200 µL) subcutaneously into the prepared flank.[6][11]

    • Monitor the mice during recovery from anesthesia.

  • Tumor Growth Monitoring:

    • Allow 1-3 weeks for tumors to become palpable.[12]

    • Measure tumor dimensions (length and width) 2-3 times per week using digital calipers.[6][14]

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.[6][12]

    • When tumors reach an average volume of 50-150 mm³, randomize the mice into control and treatment groups.[6][12]

Protocol 2: Administration of this compound (PAB)

This protocol describes the preparation and administration of PAB to the established xenograft models.

Materials:

  • This compound (PAB)

  • Vehicle solution (e.g., 6% polyethylene glycol, 3% ethanol, and 1% Tween 80 in aqueous solution)[3]

  • Appropriate administration equipment (e.g., gavage needles for oral administration, syringes and needles for intraperitoneal injection)

Procedure:

  • PAB Formulation:

    • Prepare the PAB solution by dissolving it in the chosen vehicle. A dose tolerance study is recommended to determine the maximum tolerated dose.[3]

  • Administration:

    • Administer PAB to the treatment group according to the predetermined dosage and schedule (e.g., daily intraperitoneal injections of 30-60 mg/kg).[7][8]

    • Administer the vehicle solution to the control group following the same schedule.[6]

    • Monitor the body weight and general health of the mice throughout the treatment period.

Protocol 3: Evaluation of Anti-Tumor Efficacy

This protocol details the final steps of the experiment to assess the effect of PAB on tumor growth.

Procedure:

  • Continued Monitoring:

    • Continue to measure tumor volume and body weight regularly throughout the study.

  • Endpoint and Tissue Collection:

    • At the end of the study (defined by a predetermined tumor volume in the control group or a set time point), humanely euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Optionally, collect tumors and major organs for further analysis (e.g., histopathology, Western blotting, or PCR).

Visualizations: Signaling Pathways and Experimental Workflow

PAB_Signaling_Pathway Signaling Pathways Modulated by this compound (PAB) cluster_microtubule Microtubule Disruption cluster_apoptosis Apoptosis Induction cluster_angiogenesis Angiogenesis Inhibition PAB This compound Microtubule Microtubule Polymerization PAB->Microtubule Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Bcl-xl PAB->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) PAB->Bax Up-regulates KDR_Flk1 KDR/flk-1 Receptor PAB->KDR_Flk1 Inhibits Phosphorylation G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to Caspases Caspase Cascade Activation (Caspase-3, -9) Bcl2->Caspases Inhibits Bax->Caspases Activates Caspases->Apoptosis VEGF VEGF VEGF->KDR_Flk1 Activates PI3K_AKT PI3K/AKT Pathway KDR_Flk1->PI3K_AKT ERK ERK Pathway KDR_Flk1->ERK Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Promotes ERK->Angiogenesis Promotes

Caption: Key signaling pathways affected by this compound.

Xenograft_Workflow Murine Xenograft Model Experimental Workflow for PAB Testing start Start cell_culture 1. Cancer Cell Culture (Logarithmic Growth Phase) start->cell_culture cell_prep 2. Cell Harvesting & Preparation (Counting, Viability Check) cell_culture->cell_prep injection 3. Subcutaneous Injection into Immunodeficient Mice cell_prep->injection tumor_growth 4. Tumor Growth Monitoring (Caliper Measurement) injection->tumor_growth randomization 5. Randomization into Groups (Tumor Volume ~100 mm³) tumor_growth->randomization treatment 6. PAB / Vehicle Administration (Defined Dosage & Schedule) randomization->treatment monitoring 7. Continued Monitoring (Tumor Volume & Body Weight) treatment->monitoring endpoint 8. Study Endpoint & Euthanasia monitoring->endpoint analysis 9. Tumor Excision & Analysis (Weight, Histology, etc.) endpoint->analysis end End analysis->end

Caption: Experimental workflow for PAB testing in murine xenografts.

References

Application Notes and Protocols: Cell Cycle Analysis of Pseudolaric Acid B-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). It has demonstrated potent antitumor activities across a variety of cancer cell lines.[1][2][3][4][5] One of the key mechanisms underlying its anticancer efficacy is the induction of cell cycle arrest, predominantly at the G2/M phase, which subsequently leads to apoptosis.[1][4][5][6] These application notes provide a detailed overview and experimental protocols for analyzing the effects of PAB on the cell cycle of cancer cells.

PAB's mechanism of action involves the disruption of microtubule dynamics, which triggers a cascade of signaling events leading to mitotic arrest.[1][6] This ultimately results in the inhibition of cancer cell proliferation. Understanding the precise molecular events governing PAB-induced cell cycle arrest is crucial for its development as a potential chemotherapeutic agent.

Data Presentation

The following table summarizes the quantitative effects of this compound on the cell cycle distribution of various cancer cell lines.

Cell LineTreatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
MDA-MB-231 Control (DMSO)55.12 ± 2.3428.97 ± 1.5615.91 ± 1.23[1]
1 µM PAB (48h)45.23 ± 2.1120.11 ± 1.3234.66 ± 1.89[1]
2 µM PAB (48h)30.78 ± 1.9815.43 ± 1.1153.79 ± 2.45[1]
SK-28 Control (DMSO)Not specifiedNot specifiedNot specified[2]
1 µM PAB (24h)Not specifiedNot specifiedSignificant Increase[2]
2.5 µM PAB (24h)Not specifiedNot specifiedSignificant Increase[2]
AGS Control (DMSO)65.224.310.5[4]
1 µM PAB (24h)58.718.522.8[4]
2.5 µM PAB (24h)45.312.142.6[4]
CMT-U27 Control (DMSO)Not specifiedNot specifiedNot specified[7]
0.5 µM PAB (24h)Not specifiedNot specifiedSignificant Increase[7]
1 µM PAB (24h)Not specifiedNot specifiedSignificant Increase[7]
L929 Control (DMSO)Not specifiedNot specified12.5[8]
80 µM PAB (12h)Not specifiedNot specified52.79[8]
80 µM PAB (24h)Not specifiedNot specified86.88[8]

Signaling Pathways

This compound induces G2/M cell cycle arrest through a complex signaling network. A key mechanism involves the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a primary sensor of DNA damage.[2][9] Activated ATM then phosphorylates and activates downstream targets, including the checkpoint kinase 2 (Chk2) and the tumor suppressor p53.[2]

Chk2, in turn, phosphorylates and inactivates the Cdc25C phosphatase.[2] Inactivated Cdc25C is unable to remove the inhibitory phosphates from Cyclin-dependent kinase 1 (CDK1, also known as cdc2), thus keeping the CDK1/Cyclin B1 complex in an inactive state.[2] The CDK1/Cyclin B1 complex is the master regulator of the G2/M transition, and its inactivation prevents cells from entering mitosis.[7][10]

Simultaneously, activated p53 can transcriptionally upregulate the expression of the CDK inhibitor p21.[1] p21 can then directly bind to and inhibit the CDK1/Cyclin B1 complex, further reinforcing the G2/M arrest.[1] The culmination of these events is a robust halt of the cell cycle at the G2/M checkpoint, preventing the proliferation of cancer cells.

PAB_Signaling_Pathway This compound Induced G2/M Arrest Signaling Pathway PAB This compound ATM ATM PAB->ATM activates Chk2 Chk2 ATM->Chk2 activates p53 p53 ATM->p53 activates Cdc25C_active Cdc25C (active) Chk2->Cdc25C_active inhibits p21 p21 p53->p21 upregulates Cdc25C_inactive Cdc25C (inactive) CDK1_CyclinB1_inactive CDK1/Cyclin B1 (inactive) Cdc25C_active->CDK1_CyclinB1_inactive activates CDK1_CyclinB1_active CDK1/Cyclin B1 (active) p21->CDK1_CyclinB1_active inhibits G2_M_Arrest G2/M Phase Arrest CDK1_CyclinB1_inactive->G2_M_Arrest CDK1_CyclinB1_active->G2_M_Arrest promotes (inhibition leads to arrest)

Caption: PAB-induced G2/M arrest signaling pathway.

Experimental Protocols

The following section provides detailed protocols for key experiments to analyze the effects of this compound on the cell cycle of cancer cells.

Experimental Workflow

The overall experimental workflow for assessing the impact of PAB on the cancer cell cycle involves several key stages, from cell culture and treatment to data acquisition and analysis.

Experimental_Workflow Experimental Workflow for PAB Cell Cycle Analysis cluster_setup Experiment Setup cluster_analysis Analysis cluster_data Data Interpretation cell_culture 1. Cancer Cell Culture pab_treatment 2. This compound Treatment cell_culture->pab_treatment flow_cytometry 3a. Flow Cytometry (Cell Cycle Distribution) pab_treatment->flow_cytometry western_blot 3b. Western Blot (Protein Expression) pab_treatment->western_blot if_microscopy 3c. Immunofluorescence (Microtubule Integrity) pab_treatment->if_microscopy data_analysis 4. Quantitative & Qualitative Analysis flow_cytometry->data_analysis western_blot->data_analysis if_microscopy->data_analysis conclusion 5. Conclusion on PAB's Effect data_analysis->conclusion

Caption: Workflow for PAB cell cycle analysis.

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the DNA content and determine the cell cycle distribution of PAB-treated cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (PAB)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • PAB Treatment: Treat the cells with varying concentrations of PAB (e.g., 0.5, 1, 2.5 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.

    • Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on DNA content.

Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle proteins (CDK1, Cyclin B1, p53, p21) by Western blotting to elucidate the molecular mechanism of PAB-induced cell cycle arrest.

Materials:

  • PAB-treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-CDK1, anti-Cyclin B1, anti-p53, anti-p21, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentrations for all samples.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software.

Protocol 3: Immunofluorescence Analysis of Microtubule Integrity

This protocol is for visualizing the effects of PAB on the microtubule network within cancer cells, which is a key initiating event for G2/M arrest.

Materials:

  • Cancer cells cultured on sterile glass coverslips

  • PAB and DMSO

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere.

    • Treat with PAB and DMSO as described in Protocol 1.

  • Fixation and Permeabilization:

    • After treatment, wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBS in the dark.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Capture images of the microtubule network and nuclei. Compare the microtubule organization in PAB-treated cells to the control cells.

Conclusion

This compound effectively induces G2/M phase cell cycle arrest in a variety of cancer cell lines by targeting the microtubule network and modulating key cell cycle regulatory proteins. The protocols provided herein offer a comprehensive framework for researchers to investigate and quantify the effects of PAB on cancer cells. This information is valuable for the ongoing research and development of PAB as a potential anticancer therapeutic.

References

Application Notes and Protocols for Utilizing Pseudolaric Acid B to Overcome Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy. A common mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing intracellular chemotherapeutic concentrations.[1][2] Pseudolaric acid B (PAB), a diterpene acid isolated from the root bark of Pseudolarix kaempferi, has demonstrated potent antitumor activities.[3][4] Notably, PAB exhibits the ability to circumvent P-gp-mediated MDR, making it a promising agent for treating resistant cancers.[5][6] PAB acts as a microtubule-destabilizing agent, inducing G2/M cell cycle arrest and subsequent apoptosis.[7][8] Its efficacy is retained in cancer cells that overexpress P-gp, suggesting it is either not a substrate for this pump or overcomes its effects through various cellular mechanisms.[6][7]

These notes provide an overview of the mechanisms, quantitative data, and detailed protocols for studying the effects of PAB on multidrug-resistant cancer.

Mechanism of Action

PAB overcomes MDR through a multi-faceted approach:

  • Microtubule Disruption : PAB's primary mechanism is the inhibition of tubulin polymerization, which disrupts the cellular microtubule network and mitotic spindle formation.[5][6] This leads to cell cycle arrest at the G2/M transition, a hallmark of microtubule-targeting agents.[4][7]

  • Circumvention of P-glycoprotein (P-gp) : Unlike many conventional chemotherapeutics, PAB demonstrates significant cytotoxicity in cancer cells overexpressing P-gp.[5][6] This indicates that PAB can bypass this primary MDR mechanism.

  • Induction of Apoptosis : The mitotic arrest induced by PAB ultimately triggers programmed cell death (apoptosis). This is achieved through several signaling pathways:

    • Mitochondrial (Intrinsic) Pathway : PAB has been shown to downregulate the anti-apoptotic protein Bcl-2, cause a collapse of the mitochondrial membrane potential, and activate caspase-9 and caspase-3.[9][10]

    • Death Receptor (Extrinsic) Pathway : In some cancer cell lines, PAB upregulates Death Receptor 5 (DR5), leading to the activation of caspase-8.[11]

    • PI3K/AKT/mTOR Pathway : PAB can inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[9][12]

    • MAPK Pathway : The JNK and p38 MAPK pathways, which are associated with cellular stress and apoptosis, can be activated by PAB.[13]

  • Downregulation of MDR-Related Pathways : In gastric cancer models, PAB has been shown to reverse MDR by downregulating the Cox-2/PKC-α/P-gp signaling pathway, thereby inhibiting the expression of P-glycoprotein.[3][14]

Data Presentation

Table 1: Cytotoxicity of this compound (PAB) in Various Cancer Cell Lines
Cell LineCancer TypeResistance PhenotypeIC50 of PAB (µM)Citation
HepG2Hepatocellular CarcinomaSensitive0.17 ± 0.01[5]
QGY-TR50Hepatocellular CarcinomaP-gp Overexpression0.25 ± 0.01[5]
MCF-7Breast AdenocarcinomaSensitive0.36 ± 0.05[5]
HN22Head and Neck CancerSensitive~0.7[11]
DU145Prostate CancerHormone-Refractory0.89 ± 0.18 (48h)[10]
U87GlioblastomaSensitive~10 (24h)[15]
AGSGastric AdenocarcinomaSensitiveNot specified, dose-dependent[8]
RDRhabdomyosarcomaSensitive7.5 (48h)[16]
SW1990Pancreatic CancerSensitiveDose-dependent[17]
HCT-116Colorectal Cancer5-FU SensitiveDose-dependent[18]
HCT-116/5-FUColorectal Cancer5-FU ResistantDose-dependent[18]
K562Chronic Myeloid LeukemiaImatinib-SensitiveDose-dependent[19]
K562/G01Chronic Myeloid LeukemiaImatinib-ResistantDose-dependent[19]

Note: IC50 values can vary based on the specific assay conditions and duration of exposure.

Visualizations

Signaling Pathways and Workflows

PAB_MDR_Mechanism PAB This compound Cox2 Cox-2 Expression PAB->Cox2 inhibits PKCa PKC-α Activity Cox2->PKCa Pgp P-glycoprotein (P-gp) Expression/Function PKCa->Pgp Chemo Chemotherapeutic Drug Efflux Pgp->Chemo MDR Multidrug Resistance Chemo->MDR

Caption: PAB inhibits the Cox-2/PKC-α pathway to downregulate P-gp expression.

PAB_Apoptosis_Pathway PAB This compound Microtubules Microtubule Polymerization PAB->Microtubules inhibits G2M_Arrest G2/M Phase Arrest PAB->G2M_Arrest induces DR5 Death Receptor 5 (DR5) Upregulation PAB->DR5 induces Bcl2 Bcl-2 Downregulation PAB->Bcl2 induces Microtubules->G2M_Arrest Mito Mitochondrial Stress G2M_Arrest->Mito Casp8 Caspase-8 Activation DR5->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9 Caspase-9 Activation Mito->Casp9 Bcl2->Mito Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: PAB induces apoptosis via microtubule disruption and multiple pathways.

PAB_Experimental_Workflow start Culture MDR and Sensitive Cancer Cells treat Treat cells with PAB +/- Chemotherapeutic Agent start->treat incubate Incubate for 24-72 hours treat->incubate assay_decision Select Assay incubate->assay_decision mtt Cytotoxicity Assay (MTT / CCK-8) assay_decision->mtt Viability flow Apoptosis Assay (Flow Cytometry) assay_decision->flow Apoptosis wb Protein Expression (Western Blot) assay_decision->wb Mechanism mtt_res Determine IC50 values Calculate Resistance Fold mtt->mtt_res flow_res Quantify Apoptotic vs. Necrotic vs. Live Cells flow->flow_res wb_res Analyze P-gp, Bcl-2, Cleaved Caspase Levels wb->wb_res

Caption: Workflow for evaluating PAB's efficacy against MDR cancer cells.

Experimental Protocols

Protocol 1: Cell Culture and Drug Treatment

This protocol provides general guidelines for maintaining sensitive and multidrug-resistant cancer cell lines.

Materials:

  • Sensitive (e.g., SGC7901, K562) and resistant (e.g., SGC7901/ADR, K562/ADR) cell lines.

  • Appropriate culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • For resistant cell lines: chemotherapeutic agent (e.g., Adriamycin) at a low concentration to maintain the resistance phenotype (consult literature for specific cell line).

  • This compound (PAB), dissolved in DMSO to create a stock solution (e.g., 10-100 mM) and stored at -20°C.[5][11]

  • 6-well, 24-well, and 96-well cell culture plates.

  • Humidified incubator at 37°C with 5% CO2.

Procedure:

  • Culture cells in T-75 flasks with the appropriate medium. For resistant lines, include the selective chemotherapeutic agent in the culture medium.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • For experiments, seed cells into appropriate plates (e.g., 5x10³ cells/well for a 96-well plate for cytotoxicity assays) and allow them to adhere overnight.[9]

  • Prepare serial dilutions of PAB from the stock solution using a fresh culture medium. The final DMSO concentration should not exceed 0.1%.[11]

  • Remove the overnight culture medium from the plates and add the medium containing the desired concentrations of PAB and/or other chemotherapeutic agents.

  • Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with analysis.[9]

Protocol 2: Cytotoxicity Assay (MTT/CCK-8 Assay)

This assay measures cell viability based on mitochondrial activity.

Materials:

  • Cells cultured in a 96-well plate as per Protocol 1.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Cell Counting Kit-8 (CCK-8) reagent.

  • Dimethyl sulfoxide (DMSO).

  • Microplate reader.

Procedure:

  • After the drug treatment period (e.g., 48 hours), add 20 µL of MTT solution (or 10 µL of CCK-8 reagent) to each well.[8][9]

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[8][15]

  • For MTT assay: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15] Gently shake the plate for 10 minutes.

  • For CCK-8 assay: No additional steps are needed after incubation.

  • Measure the absorbance (optical density) at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).[8][9]

  • Calculate the percentage of cell viability relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Cells cultured in 6-well plates and treated as per Protocol 1.

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer).

  • Phosphate-buffered saline (PBS), cold.

  • Flow cytometer.

Procedure:

  • After treatment, collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with a serum-containing medium.[11]

  • Centrifuge the cell suspension (e.g., 300-500 x g for 5 minutes) and discard the supernatant.[20]

  • Wash the cells twice with cold PBS, pelleting them by centrifugation after each wash.[11]

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 1-5 µL of PI to the cell suspension.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][21]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[21] Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be positive for both.

Protocol 4: Western Blot Analysis for P-glycoprotein and Apoptosis Markers

This protocol detects changes in protein expression levels.

Materials:

  • Cells cultured in 6-well plates or 10 cm dishes and treated as per Protocol 1.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-P-gp, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) detection reagent.

  • Imaging system.

Procedure:

  • After treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice.

  • Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[22]

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.[22]

  • Denature 25-40 µg of protein per sample by boiling with Laemmli sample buffer.[22]

  • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[23]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply ECL reagent and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like β-actin.[24]

References

Troubleshooting & Optimization

Improving Pseudolaric acid B solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pseudolaric acid B (PAB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling PAB, with a specific focus on improving its solubility for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most effective and commonly used solvent for dissolving this compound is Dimethyl sulfoxide (DMSO).[1][2][3][4] PAB is also soluble in ethanol, but generally at lower concentrations than in DMSO.[2][4] It is practically insoluble in water.[4] For optimal dissolution in DMSO, sonication is recommended.[1][3]

Q2: My PAB precipitates immediately after I add the DMSO stock solution to my aqueous cell culture medium. What is causing this and how can I fix it?

A2: This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly diluted into an aqueous solution.[5] The compound's solubility limit in the final aqueous environment is exceeded, causing it to precipitate.

Here are several strategies to prevent this:

  • Use Pre-warmed Media: Always add the PAB stock solution to cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility.[5]

  • Slow, Dropwise Addition: Add the stock solution slowly, drop by drop, while gently vortexing or swirling the culture medium. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.[5]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in pre-warmed media. This step-wise reduction in solvent concentration is a more gentle way to introduce the compound into the aqueous environment.[5]

  • Lower the Final Concentration: Your final working concentration may be too high. Determine the maximum soluble concentration of PAB in your specific culture medium by performing a solubility test first.[5]

  • Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.1% and not exceeding 0.5%.[5] High concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution. Remember to include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q3: I observed a precipitate in my PAB-containing media after several hours in the incubator, even though it was clear initially. What happened?

A3: Delayed precipitation can occur due to several factors:

  • Temperature and pH Shifts: The incubator environment (37°C, CO2) maintains cell health but can also lead to changes in the media's pH over time due to cellular metabolism.[5] These shifts can affect the solubility of a pH-sensitive compound.

  • Compound Instability: The compound may not be stable in the aqueous environment for extended periods, leading to degradation or aggregation.

  • Evaporation: Minor evaporation from the culture vessel can increase the concentration of all components, including PAB, potentially pushing it past its solubility limit.[6] Ensure your incubator has adequate humidity.

  • Interactions with Media Components: PAB might interact with proteins or other components in the serum or media, leading to the formation of insoluble complexes over time.

To mitigate this, consider preparing fresh PAB-containing media more frequently and monitoring the pH of your culture.

Q4: Are there alternatives to DMSO for improving PAB solubility?

A4: Yes, complexation with cyclodextrins is a highly effective method. Studies have shown that using hydroxypropyl-β-cyclodextrin (HP-β-CD) can dramatically increase the aqueous solubility of PAB.[7] One study reported a 600-fold increase in solubility in the presence of 30% HP-β-CD, reaching a concentration of 15.78 mg/mL.[7] This approach can provide a liquid solution for in vivo administration and may be adapted for in vitro use, reducing or eliminating the need for organic solvents.

Quantitative Data: PAB Solubility

The following table summarizes the solubility of this compound in various solvents based on available data.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesReference
DMSO 50 mg/mL115.62 mMSonication is recommended for complete dissolution.[1][3]
DMSO 86 mg/mL198.86 mMUse fresh, moisture-free DMSO for best results.[4]
Ethanol ~10 mg/mL~23.12 mM[2]
Ethanol 86 mg/mL198.86 mM[4]
Methanol 1 mg/mL2.31 mM[2]
Water Insoluble-[4]
30% HP-β-CD (in water) 15.78 mg/mL36.49 mM600-fold increase compared to pure water.[7]

Molecular Weight of PAB used for calculation: 432.46 g/mol .

Experimental Protocols

Protocol 1: Preparation of a PAB Stock Solution in DMSO

This protocol describes the preparation of a 50 mM PAB stock solution in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Weigh PAB: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of PAB powder. For 1 mL of a 50 mM stock solution, you will need 21.62 mg of PAB (Molecular Weight: 432.46).

  • Add DMSO: Add the calculated amount of sterile DMSO to the vial containing the PAB powder.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes to begin the dissolution process.

  • Sonication: Place the vial in a water bath sonicator. Sonicate for 10-15 minutes or until the solution is completely clear and no particulate matter is visible.[1][3] This step is crucial for achieving the maximum possible concentration.

  • Sterilization (Optional): If needed, the concentrated stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[1][4] Avoid repeated freeze-thaw cycles.[6]

Protocol 2: Preparation of a PAB Working Solution for Cell Culture

This protocol provides a method for diluting the high-concentration DMSO stock into a final working solution in cell culture media, minimizing precipitation.

Methodology:

  • Thaw Stock Solution: Remove one aliquot of the PAB stock solution from the -80°C freezer and thaw it completely at room temperature.

  • Pre-warm Media: Warm the complete cell culture medium (containing serum and any other supplements) to 37°C in a water bath.

  • Prepare Intermediate Dilution (Recommended): a. In a sterile tube, add a volume of the pre-warmed media (e.g., 990 µL). b. Add a small volume of the PAB stock solution (e.g., 10 µL of a 50 mM stock to make a 500 µM intermediate solution). c. Mix immediately but gently by pipetting or inverting the tube. This creates a more dilute, media-based stock that is easier to add to your final culture.

  • Prepare Final Working Solution: a. Add the required volume of the intermediate PAB dilution (or the original stock, if not making an intermediate) to your final volume of pre-warmed media. b. Crucially, add the PAB solution dropwise to the surface of the media while gently swirling the flask or plate. [5] Do not pipette the stock solution directly into the bottom of the vessel.

  • Final Mix and Use: Gently swirl the culture vessel to ensure uniform distribution. The media is now ready to be added to your cells. Always include a vehicle control (media with the equivalent final concentration of DMSO) in your experimental setup.

Visualizations

Logical & Experimental Workflows

Troubleshooting_Workflow cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation (in incubator) start PAB precipitates in cell culture media check_timing When does precipitation occur? start->check_timing cause_immediate Cause: Rapid solvent exchange 'Crashing Out' check_timing->cause_immediate Immediately cause_delayed Causes: pH shift, instability, evaporation, interactions check_timing->cause_delayed After hours/days solution_warm Use pre-warmed (37°C) media cause_immediate->solution_warm solution_slow Add stock dropwise while swirling solution_serial Perform serial dilutions in media solution_conc Lower final PAB concentration solution_dmso Keep final DMSO < 0.5% end_node Clear Solution Achieved solution_dmso->end_node solution_fresh Prepare fresh media more frequently cause_delayed->solution_fresh solution_ph Monitor media pH solution_humidity Ensure proper incubator humidity solution_humidity->end_node

Caption: Troubleshooting workflow for PAB precipitation.

Experimental_Workflow cluster_prep Stock Solution Prep cluster_dilution Working Solution Prep weigh 1. Weigh PAB Powder add_dmso 2. Add DMSO weigh->add_dmso sonicate 3. Vortex & Sonicate until clear add_dmso->sonicate aliquot 4. Aliquot & Store at -80°C sonicate->aliquot thaw 5. Thaw Aliquot aliquot->thaw warm_media 6. Pre-warm Media to 37°C thaw->warm_media dilute 7. Add PAB to media (dropwise & swirling) warm_media->dilute add_cells 8. Add to Cells dilute->add_cells

Caption: Experimental workflow for PAB solution preparation.

Signaling Pathways Affected by PAB

This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, apoptosis, and autophagy.

PI3K_AKT_mTOR_Pathway PAB This compound PI3K PI3K PAB->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PAB inhibits the PI3K/AKT/mTOR signaling pathway.[8]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PAB This compound DR5 Death Receptor 5 (DR5) PAB->DR5 Mito Mitochondria PAB->Mito Casp8 Caspase-8 DR5->Casp8 Casp3 Caspase-3 Casp8->Casp3 CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: PAB induces apoptosis via extrinsic and intrinsic pathways.[8][9]

Autophagy_Pathway PAB This compound ROS ROS Generation PAB->ROS AMPK AMPK Activation ROS->AMPK mTOR_inh mTOR Inhibition AMPK->mTOR_inh Autophagy_machinery Beclin-1, LC3-II Conversion mTOR_inh->Autophagy_machinery de-repression Autophagy Autophagy Autophagy_machinery->Autophagy

Caption: PAB induces autophagy via the ROS/AMPK/mTOR pathway.[1][10]

References

Technical Support Center: Overcoming Poor Water Solubility of Pseudolaric Acid B with Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the water solubility of Pseudolaric acid B (PAB) using cyclodextrins.

Frequently Asked Questions (FAQs)

Q1: Why is the water solubility of this compound a challenge for research and development?

A1: this compound (PAB) is a bioactive diterpenoid with promising anti-cancer, anti-inflammatory, and anti-fungal properties.[1] However, its extremely low water solubility limits its bioavailability and therapeutic application. This poor solubility makes it difficult to formulate effective parenteral and oral dosage forms, hindering preclinical and clinical studies.

Q2: How can cyclodextrins improve the water solubility of this compound?

A2: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2] They can encapsulate poorly water-soluble molecules, like PAB, within their cavity to form inclusion complexes.[3] This non-covalent interaction shields the hydrophobic guest molecule from the aqueous environment, leading to a significant increase in its apparent water solubility.[4][5][6]

Q3: Which type of cyclodextrin is most effective for solubilizing this compound?

A3: Studies have shown that hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective at increasing the solubility of PAB.[4][5] Research indicates that HP-β-CD can increase the aqueous solubility of PAB by up to 600-fold.[5] Other cyclodextrins like α-CD, β-CD, γ-CD, and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have also been investigated.

Q4: What is the typical stoichiometry of a this compound-cyclodextrin complex?

A4: Phase solubility studies and Job's method analysis suggest a 1:1 stoichiometric ratio for the inclusion complex between PAB and cyclodextrins like HP-β-CD.[4][7] This means that one molecule of PAB is encapsulated within one molecule of the cyclodextrin.

Troubleshooting Guides

Problem 1: Low yield or incomplete formation of the PAB-cyclodextrin inclusion complex.
Possible Cause Troubleshooting Suggestion
Inadequate mixing or sonication Ensure vigorous and continuous stirring or adequate sonication time and power to facilitate the interaction between PAB and the cyclodextrin in the aqueous solution.
Incorrect molar ratio Optimize the molar ratio of PAB to cyclodextrin. While a 1:1 ratio is common, excess cyclodextrin is often used to drive the complexation equilibrium towards the formation of the inclusion complex.
Suboptimal temperature or pH Investigate the effect of temperature and pH on complex formation. For some molecules, slight heating can improve complexation efficiency. The ionization state of PAB can also influence its inclusion into the cyclodextrin cavity.
Choice of preparation method The chosen preparation method significantly impacts the complexation efficiency. Compare different methods such as co-precipitation, kneading, and freeze-drying. Freeze-drying of a PAB and cyclodextrin solution is often a highly effective method.[8][9]
Problem 2: Difficulty in confirming the formation of the inclusion complex.
Possible Cause Troubleshooting Suggestion
Inappropriate analytical technique A single analytical technique may not be sufficient to confirm complex formation. Utilize a combination of characterization methods such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffractometry (PXRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Misinterpretation of analytical data DSC: The disappearance or significant reduction of the endothermic peak of PAB in the thermogram of the complex indicates its inclusion into the cyclodextrin cavity.[4] PXRD: The disappearance of the characteristic crystalline peaks of PAB in the diffractogram of the complex suggests the amorphization of PAB upon inclusion.[4] NMR: Changes in the chemical shifts of the protons of both PAB and the cyclodextrin, particularly the inner protons of the cyclodextrin cavity, provide strong evidence of inclusion complex formation.[2]
Problem 3: Inconsistent results in solubility enhancement studies.
Possible Cause Troubleshooting Suggestion
Equilibrium not reached in phase solubility studies Ensure that the samples in the phase solubility study are agitated for a sufficient period to reach equilibrium. This can take 24-72 hours.
Inaccurate quantification of dissolved PAB Validate the analytical method (e.g., UV-Vis spectroscopy or HPLC) for the quantification of PAB in the presence of cyclodextrins. Ensure that the cyclodextrin does not interfere with the measurement.
Precipitation of the complex At high concentrations, the inclusion complex itself may have limited solubility, leading to a plateau or decrease in the solubility of PAB (B-type phase solubility diagram).[10][11] Use a range of cyclodextrin concentrations to accurately determine the phase solubility profile.

Data Presentation

Table 1: Solubility Enhancement of this compound with Various Cyclodextrins

Cyclodextrin TypeConcentration of CyclodextrinSolubility of PAB (mg/mL)Fold Increase in SolubilityReference
None (Pure Water)0%~0.0261[4]
HP-β-CD30% (w/v)15.78~600[4][5][6]

Note: The data presented is a summary from the cited literature. Actual results may vary depending on the specific experimental conditions.

Table 2: Apparent Stability Constants (Kc) for PAB-Cyclodextrin Complexes

Cyclodextrin TypeMethodApparent Stability Constant (Kc) (M⁻¹)Reference
HP-β-CDPhase SolubilityValue not explicitly stated in abstract, but AL-type diagram suggests stable complex formation[4]

Experimental Protocols

Phase Solubility Study

This method is used to determine the effect of cyclodextrin concentration on the solubility of PAB and to determine the stoichiometry of the inclusion complex.

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).

  • Add an excess amount of PAB to each cyclodextrin solution in sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved PAB.

  • Filter the supernatant through a 0.45 µm membrane filter.

  • Determine the concentration of dissolved PAB in the filtrate using a validated analytical method such as UV-Vis spectroscopy or HPLC.

  • Plot the concentration of dissolved PAB against the concentration of the cyclodextrin to generate a phase solubility diagram.

Preparation of PAB-Cyclodextrin Inclusion Complex by Freeze-Drying

This method is highly effective for preparing a solid, amorphous inclusion complex with enhanced solubility.

Methodology:

  • Dissolve the cyclodextrin (e.g., HP-β-CD) in purified water to achieve the desired concentration.

  • Disperse PAB in the cyclodextrin solution at the desired molar ratio (e.g., 1:1).

  • Stir the mixture vigorously at room temperature for 24-48 hours to facilitate complex formation.

  • Filter the solution to remove any un-complexed PAB.

  • Freeze the resulting solution at a low temperature (e.g., -80 °C).

  • Lyophilize the frozen solution under vacuum for 48-72 hours to remove the water, yielding a dry powder of the PAB-cyclodextrin inclusion complex.[8][9][12]

Characterization of the Inclusion Complex

a) Differential Scanning Calorimetry (DSC):

  • Accurately weigh 3-5 mg of the sample (PAB, cyclodextrin, physical mixture, or inclusion complex) into an aluminum pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30-300 °C) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to obtain the DSC thermogram.

b) Powder X-ray Diffractometry (PXRD):

  • Place a small amount of the powder sample on the sample holder.

  • Mount the holder in the PXRD instrument.

  • Scan the sample over a defined 2θ range (e.g., 5-50°) using Cu Kα radiation.

  • Record the diffraction pattern.

c) Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Dissolve the samples (PAB, cyclodextrin, and inclusion complex) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Record the ¹H NMR spectra using an NMR spectrometer.

  • Analyze the changes in the chemical shifts of the protons of both PAB and the cyclodextrin.

Mandatory Visualizations

experimental_workflow cluster_prep Complex Preparation cluster_char Characterization cluster_eval Evaluation PAB This compound (PAB) Mix Mixing & Stirring (24-48h) PAB->Mix CD Cyclodextrin (e.g., HP-β-CD) Solution Aqueous Solution CD->Solution Solution->Mix FreezeDry Freeze-Drying Mix->FreezeDry Complex PAB-CD Complex Powder FreezeDry->Complex DSC DSC Complex->DSC PXRD PXRD Complex->PXRD NMR ¹H NMR Complex->NMR Solubility Solubility Study Complex->Solubility Confirmation Confirmation of Inclusion Complex DSC->Confirmation PXRD->Confirmation NMR->Confirmation Result Enhanced Solubility Solubility->Result

Caption: Experimental workflow for preparation and evaluation of PAB-cyclodextrin complexes.

signaling_pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_ampk AMPK/JNK/DRP1 Pathway PAB This compound (PAB) PI3K PI3K PAB->PI3K AMPK AMPK PAB->AMPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Apoptosis JNK JNK AMPK->JNK DRP1 DRP1 JNK->DRP1 MitoFission Mitochondrial Fission DRP1->MitoFission MitoFission->Apoptosis Induction of Apoptosis

Caption: Simplified signaling pathways affected by this compound leading to apoptosis.[13][14]

References

Pseudolaric acid B stability issues in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pseudolaric acid B (PAB) in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

This compound, a diterpenoid acid, is susceptible to degradation influenced by several factors. The key factors affecting its stability in solution are:

  • pH: The stability of PAB is pH-dependent. Extreme acidic or basic conditions can catalyze the hydrolysis of its ester functional group.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. For optimal stability, PAB solutions should be stored at low temperatures.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation. Solutions should be protected from light during storage and handling.

  • Solvent System: The choice of solvent significantly impacts PAB's stability. Protic solvents like methanol and ethanol can participate in solvolysis reactions, potentially leading to degradation over time. Aprotic solvents such as dimethyl sulfoxide (DMSO) are generally preferred for stock solutions.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule. It is advisable to use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Q2: What are the recommended solvents for dissolving and storing this compound?

Based on available data, the following solvents are commonly used for PAB:

  • Dimethyl Sulfoxide (DMSO): PAB is readily soluble in DMSO (approximately 10 mg/mL and higher with sonication)[1][2][3][4]. DMSO is an aprotic solvent and is generally a good choice for preparing concentrated stock solutions for long-term storage at -20°C or -80°C[1][4].

  • Ethanol: PAB is also soluble in ethanol (approximately 10 mg/mL)[1][3][5]. However, as a protic solvent, ethanol may be less ideal than DMSO for long-term storage due to the potential for ester solvolysis.

  • Methanol: PAB is soluble in methanol, but at a lower concentration (approximately 1 mg/mL)[3][5]. Similar to ethanol, it is a protic solvent and may contribute to degradation over time.

  • Chloroform: PAB is soluble in chloroform (approximately 10 mg/mL)[1][5].

For aqueous experimental conditions, it is common to prepare a concentrated stock solution in DMSO and then dilute it serially into the aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO is low enough to not affect the experimental system.

Q3: How should I store my this compound solutions to ensure maximum stability?

To maximize the stability of your PAB solutions, follow these recommendations:

  • Solvent Choice: For long-term storage, use a high-purity, anhydrous aprotic solvent like DMSO[1][4].

  • Low Temperature: Store stock solutions at -20°C or, for even longer-term stability, at -80°C[1][4].

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, dispense the stock solution into single-use aliquots.

  • Light Protection: Store vials in the dark or use amber-colored vials to protect the solution from light[2].

  • Inert Atmosphere: For maximum stability, especially if the solvent has not been purged of oxygen, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Q4: What are the signs of this compound degradation in my solution?

Degradation of PAB in solution can be indicated by several observations:

  • Visual Changes: A change in the color or clarity of the solution, or the formation of a precipitate, can suggest degradation.

  • Chromatographic Analysis: When analyzed by High-Performance Liquid Chromatography (HPLC), degradation is typically observed as a decrease in the peak area of the parent PAB compound and the appearance of new peaks corresponding to degradation products.

  • Inconsistent Experimental Results: A loss of biological activity or inconsistent results in your experiments compared to previous batches or literature data can be a strong indicator of PAB degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Problem Possible Cause Troubleshooting Steps
Loss of biological activity in my assay. Degradation of PAB in the stock solution or working solution.1. Verify Stock Solution Integrity: Analyze the stock solution by HPLC to check for the presence of degradation products and to quantify the remaining PAB. 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from solid PAB. 3. Optimize Working Solution Preparation: Prepare working solutions fresh for each experiment by diluting the stock solution immediately before use. Minimize the time the diluted aqueous solution is kept at room temperature. 4. Evaluate Solvent Effects: Ensure the final solvent concentration in your assay is not causing cytotoxicity or interfering with the assay itself.
Precipitate forms when diluting my DMSO stock solution into an aqueous buffer. PAB has poor aqueous solubility, and the concentration in the final solution may have exceeded its solubility limit.1. Decrease Final Concentration: Lower the final concentration of PAB in the aqueous solution. 2. Increase DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO may help, but be mindful of its potential effects on your experimental system. 3. Use a Solubilizing Agent: Consider the use of solubilizing agents like cyclodextrins (e.g., HP-β-CD), which have been shown to improve the aqueous solubility of PAB. 4. Gentle Warming and Sonication: Gentle warming or brief sonication of the final diluted solution may help dissolve the precipitate, but be cautious as heat can also promote degradation.
Multiple unexpected peaks appear in my HPLC chromatogram. The PAB solution has degraded into multiple products.1. Conduct a Forced Degradation Study: To understand the degradation profile, perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products under various stress conditions (acid, base, heat, light, oxidation). 2. Optimize Storage Conditions: Based on the forced degradation results, adjust your storage conditions (e.g., lower temperature, protect from light, use a different solvent). 3. Use a Stability-Indicating HPLC Method: Ensure your HPLC method is capable of separating the main PAB peak from all potential degradation products.

Quantitative Data Summary

While specific degradation kinetic data for this compound in various solvents is limited in publicly available literature, the following table summarizes its solubility and recommended storage conditions.

Solvent Reported Solubility Recommended Storage Temperature Storage Stability
DMSO~10 mg/mL[1][5], 50 mg/mL (with sonication)[2][4]-20°C or -80°CIn solvent at -80°C for up to 1 year[4]
Ethanol~10 mg/mL[1][3][5]-20°CIn solvent at -20°C for up to 1 month (protect from light)[2]
Methanol~1 mg/mL[3][5]-20°CData not available, but likely less stable than in DMSO.
Chloroform~10 mg/mL[1][5]-20°CData not available.
WaterPoorly solubleNot recommended for stock solutionsUnstable, especially at non-neutral pH.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of PAB in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time (e.g., 2, 6, 12, 24 hours).

    • Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours).

    • Photodegradation: Expose an aliquot of the stock solution in a photochemically transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Sample Analysis: At each time point, withdraw a sample, dilute it to an appropriate concentration with the mobile phase, and analyze it using a suitable HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. A loss in the main peak area and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation of the active substance.

Protocol 2: General Stability-Indicating HPLC Method for this compound

This is a starting point for developing a stability-indicating HPLC method for PAB. Optimization will likely be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective for separating the parent compound from its degradation products.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: Hold at 90% B

    • 30.1-35 min: Re-equilibrate at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of PAB, a wavelength around 258 nm should be appropriate[1]. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare PAB Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to stress thermal Thermal (80°C) prep_stock->thermal Expose to stress photo Photodegradation (UV/Vis Light) prep_stock->photo Expose to stress control Unstressed Control prep_stock->control Expose to stress hplc HPLC-UV/PDA Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points control->hplc Analyze at time points data Data Evaluation: - Compare chromatograms - Assess peak purity - Quantify degradation hplc->data

Figure 1. Experimental workflow for a forced degradation study of this compound.

troubleshooting_flowchart start Issue Encountered: Inconsistent Results or Suspected Degradation q1 Is the stock solution old or frequently used? start->q1 a1_yes Prepare fresh stock solution from solid PAB. Aliquot for single use. q1->a1_yes Yes a1_no Proceed to check working solution preparation. q1->a1_no No q2 How are working solutions prepared? a1_yes->q2 a1_no->q2 a2_fresh Are they prepared fresh before each experiment? q2->a2_fresh a2_stored Are they stored after dilution in aqueous buffer? q2->a2_stored q3 Is precipitation observed upon dilution? a2_fresh->q3 a2_recommend Best Practice: Prepare working solutions fresh from a validated stock. a2_stored->a2_recommend a2_recommend->q3 a3_yes Lower final concentration. Consider solubilizing agents (e.g., HP-β-CD). q3->a3_yes Yes q4 Have storage conditions been verified? q3->q4 No a3_yes->q4 a4_verify Store at -20°C or -80°C. Protect from light. q4->a4_verify end_node If issues persist, perform a full forced degradation study and validate the HPLC method. a4_verify->end_node

Figure 2. Troubleshooting logic for PAB stability issues.

References

Optimizing dosage and administration of Pseudolaric acid B in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and administration of Pseudolaric acid B (PAB) in animal models. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and summaries of key data to facilitate successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PAB) and what are its primary applications in research?

A1: this compound (PAB) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1][2][3][4] It is primarily investigated for its potent anti-cancer properties, which have been demonstrated in various tumor cell lines and animal models.[1][2][5][6][7][8] PAB is also known to have antifungal, anti-angiogenic, and immunomodulatory effects.[9][10][11]

Q2: What is the primary molecular mechanism of action for PAB's anti-cancer activity?

A2: PAB is a multi-targeted agent that disrupts cellular microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[2][3][12] It also inhibits several key carcinogenic signaling pathways, including the PI3K/AKT/mTOR, STAT3, and ERK1/2 pathways.[1][5][6]

Q3: What is a recommended starting dose for PAB in a mouse tumor model?

A3: Based on published studies, a common starting dose for intraperitoneal (i.p.) injection in mice is between 15 mg/kg and 30 mg/kg per day.[4][12] For example, doses of 30 mg/kg/day and 60 mg/kg/day have been shown to significantly inhibit the growth of Lewis lung cancer and hepatocarcinoma 22 (H22) in mice.[4] However, the optimal dose will depend on the specific animal model, tumor type, and administration route, so dose-response studies are recommended.

Q4: Is PAB toxic to animals?

A4: PAB has shown a degree of toxicity, which can be a limiting factor.[11] However, some studies report significant anti-tumor effects in vivo without signs of severe toxicity or body weight loss at effective doses. For instance, daily intraperitoneal administration of 25 mg/kg PAB for 14 days in Kunming mice did not cause detectable toxic effects in the liver and kidneys.[12] It is crucial to conduct toxicity assessments, including monitoring body weight, clinical signs, and performing histopathology of major organs.[13][14][15]

Q5: What are the pharmacokinetic properties of PAB in animal models?

A5: PAB exhibits rapid metabolism and a short half-life in rats. Following intravenous administration, the half-life (t1/2) was found to be between approximately 16 and 30 minutes.[16] PAB is quickly metabolized in the blood into its metabolite, Pseudolaric acid C2 (PC2).[17]

Troubleshooting Guide

Issue 1: Poor Solubility of PAB for In Vivo Dosing

  • Problem: PAB is poorly soluble in water, making it difficult to prepare solutions for animal administration.

  • Solution:

    • Co-solvents: PAB can be dissolved in a small amount of an organic solvent like DMSO first, and then diluted with a vehicle such as saline or corn oil. Ensure the final concentration of the organic solvent is low and non-toxic to the animals.

    • Formulation with Cyclodextrins: Complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to dramatically increase the aqueous solubility of PAB by over 600-fold.[18] This allows for the preparation of a true solution for administration.

    • Liposomal Formulations: Encapsulating PAB in liposomes can also improve solubility and bioavailability.[19]

Issue 2: Vehicle Selection for PAB Administration

  • Problem: Choosing an appropriate and safe vehicle for delivering PAB to animals.

  • Solution:

    • For Intraperitoneal (i.p.) or Intravenous (i.v.) Injection: If using a co-solvent approach, a common vehicle is a mixture of DMSO, Cremophor EL, and saline. The final DMSO concentration should typically be kept below 5-10% to avoid toxicity. If using cyclodextrin-complexed PAB, the vehicle can be sterile saline or phosphate-buffered saline (PBS).

    • For Oral (p.o.) Gavage: PAB can be suspended in a vehicle like a 0.5% solution of carboxymethyl cellulose (CMC) in water or formulated in corn oil.

Issue 3: Unexpected Toxicity or Animal Distress

  • Problem: Animals show signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur) after PAB administration.

  • Solution:

    • Dose Reduction: The administered dose may be too high. Reduce the dose and perform a dose-escalation study to find the maximum tolerated dose (MTD).

    • Vehicle Toxicity: The vehicle itself may be causing adverse effects. Run a control group that receives only the vehicle to assess its toxicity.[20] Ensure the pH and osmolality of the formulation are within a physiologically acceptable range.[20]

    • Route of Administration: Consider a different route of administration. For example, if i.p. injection is causing local irritation, oral gavage might be better tolerated, although bioavailability may differ.

    • Monitor Health: Regularly monitor animal body weight, food and water intake, and clinical signs of distress.[13][14] If severe toxicity is observed, euthanize the animal according to approved institutional guidelines.

Data Presentation: PAB Dosage and Pharmacokinetics

Table 1: Summary of this compound Dosage in In Vivo Animal Models

Animal ModelCancer TypeRoute of AdministrationDosageOutcomeReference
MiceLewis Lung CancerIntraperitoneal (i.p.)30-60 mg/kg/daySignificant tumor growth inhibition[4]
MiceHepatocarcinoma 22 (H22)Intraperitoneal (i.p.)30-60 mg/kg/daySignificant tumor growth inhibition[4]
Nude MiceGastric CancerNot SpecifiedNot SpecifiedInhibited lung metastasis[6]
Nude MicePancreatic CancerNot SpecifiedNot SpecifiedRestricted tumor growth (synergy with gemcitabine)[8]
Kunming MiceToxicity StudyIntraperitoneal (i.p.)25 mg/kg/dayNo detectable hepatotoxicity or renal toxicity[12]

Table 2: Pharmacokinetic Parameters of PAB in Sprague-Dawley Rats (Intravenous Administration)

IV Doset1/2 (min)C(2min) (ng/mL)AUC (ng·min/mL)LinearityReference
2.0 mg/kg16.1 ± 5.6--Linear[16]
4.0 mg/kg30.0 ± 13.7--Linear[16]
8.0 mg/kg27.4 ± 5.3--Linear[16]

Abbreviations: t1/2 (half-life), C(2min) (concentration at 2 minutes), AUC (area under the curve).

Experimental Protocols

Protocol 1: Preparation and Administration of PAB using HP-β-CD

This protocol describes the preparation of a PAB solution for intraperitoneal injection using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.

  • Materials: this compound (PAB) powder, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sterile 0.9% saline, Sterile microcentrifuge tubes, Vortex mixer, Sonicator.

  • Preparation of Vehicle: Prepare a 30% (w/v) solution of HP-β-CD in sterile 0.9% saline. For example, dissolve 3 g of HP-β-CD in a final volume of 10 mL of saline.

  • Calculating PAB Amount: Determine the required dose (e.g., 25 mg/kg) and the total volume to be injected per animal (e.g., 10 mL/kg or 0.2 mL for a 20 g mouse). Calculate the final concentration needed (e.g., 2.5 mg/mL for a 25 mg/kg dose administered at 10 mL/kg).

  • Solubilization: Weigh the required amount of PAB and add it to the 30% HP-β-CD vehicle.

  • Mixing: Vortex the mixture vigorously for 5-10 minutes.

  • Sonication: Place the tube in a bath sonicator for 15-30 minutes, or until the PAB is fully dissolved and the solution is clear.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Administration: Administer the prepared PAB solution to the animals via the desired route (e.g., intraperitoneal injection) at the calculated volume.

Protocol 2: General Workflow for In Vivo Anti-Tumor Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of PAB in a xenograft mouse model.

  • Animal Acclimatization: Allow animals (e.g., 6-8 week old nude mice) to acclimate to the facility for at least one week before the experiment begins.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), use calipers to measure the tumor dimensions (length and width) every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Randomization: When tumors reach the desired average size, randomize the animals into treatment groups (e.g., Vehicle Control, PAB low dose, PAB high dose).

  • Treatment Administration: Begin treatment by administering the vehicle or PAB formulation according to the planned schedule (e.g., daily intraperitoneal injections).

  • Data Collection: Throughout the study, record the following:

    • Tumor volume (2-3 times per week).

    • Body weight (2-3 times per week).

    • Clinical observations (daily).

  • Endpoint: Continue the experiment until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum size, a specific time point is reached, or signs of excessive morbidity are observed).

  • Tissue Collection: At the endpoint, euthanize the animals according to an approved protocol. Excise the tumors and weigh them. Collect major organs (liver, kidneys, spleen, etc.) for histopathological analysis to assess toxicity.

Visualizations: Pathways and Workflows

PAB_PI3K_AKT_Pathway cluster_pathway PI3K/AKT/mTOR Signaling PAB This compound PI3K PI3K PAB->PI3K inhibits AKT AKT pAKT p-AKT PI3K->pAKT activates mTOR mTOR pmTOR p-mTOR pAKT->pmTOR activates Apoptosis Apoptosis pAKT->Apoptosis inhibits Bcl2 Bcl-2 / Bcl-xl (Anti-apoptotic) pmTOR->Bcl2 promotes Bcl2->Apoptosis inhibits

Caption: PAB inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis.

InVivo_Workflow acclimatization 1. Animal Acclimatization (≥ 1 week) implantation 2. Tumor Cell Implantation (Subcutaneous) acclimatization->implantation monitoring 3. Tumor Growth Monitoring (Calipers, 2-3x / week) implantation->monitoring randomization 4. Randomization into Groups (e.g., Vehicle, PAB Dose 1, PAB Dose 2) monitoring->randomization treatment 5. Treatment Administration (Daily Dosing) randomization->treatment data_collection 6. Data Collection (Tumor Volume, Body Weight, Clinical Signs) treatment->data_collection endpoint 7. Study Endpoint Reached data_collection->endpoint Monitor until endpoint analysis 8. Tissue Collection & Analysis (Tumor Weight, Histopathology) endpoint->analysis

Caption: Workflow for an in vivo anti-tumor efficacy study.

Troubleshooting_Solubility start PAB is poorly soluble in aqueous vehicle q1 Is a true solution required (e.g., for IV administration)? start->q1 option1 Use Cyclodextrin (HP-β-CD) to form inclusion complex q1->option1 Yes option2 Prepare a suspension q1->option2 No (e.g., for Oral) option3 Use a co-solvent system (e.g., DMSO/Cremophor/Saline) q1->option3 Yes, alternative vehicle1 Vehicle: Saline or PBS option1->vehicle1 check_toxicity Always run a vehicle-only control group option1->check_toxicity vehicle2 Vehicle: 0.5% CMC or Corn Oil option2->vehicle2 option2->check_toxicity option3->check_toxicity

Caption: Troubleshooting flowchart for PAB formulation.

References

Troubleshooting Pseudolaric acid B induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Pseudolaric acid B (PAB)-induced cytotoxicity, particularly in normal cells.

Frequently Asked Questions (FAQs)

Q1: My normal (non-cancerous) cell line is showing significant cytotoxicity after PAB treatment. What could be the cause?

A1: While this compound (PAB) generally exhibits selective cytotoxicity towards actively proliferating cancer cells, cytotoxicity in normal cells can occur under certain conditions.[1][2] Several factors could contribute to this:

  • High PAB Concentration: The concentration of PAB used may be too high for the specific normal cell line. It's crucial to perform a dose-response experiment to determine the optimal concentration that induces desired effects in cancer cells while minimizing toxicity in normal cells.

  • High Proliferation Rate of "Normal" Cells: Some immortalized "normal" cell lines can have a relatively high proliferation rate, making them more susceptible to microtubule-disrupting agents like PAB.[1]

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding non-toxic levels (typically ≤ 0.5%).[3]

  • Contamination: Mycoplasma or other microbial contamination can sensitize cells to cytotoxic agents.

  • Cell Line Specific Sensitivity: Different cell lines have varying sensitivities to PAB.

Q2: I am not observing the expected G2/M cell cycle arrest in my cancer cells after PAB treatment. What should I check?

A2: PAB is known to induce G2/M phase cell cycle arrest by disrupting microtubule polymerization.[1][4] If this effect is not observed, consider the following:

  • Sub-optimal PAB Concentration: The concentration of PAB may be too low to effectively disrupt microtubules. Refer to published IC50 values for your cell line or perform a dose-response study.

  • Incorrect Timing of Analysis: The peak of G2/M arrest occurs at a specific time point after treatment, which can be cell-line dependent. A time-course experiment (e.g., 12, 24, 36 hours) is recommended.[5][6]

  • Cell Synchronization: For a more pronounced G2/M arrest, consider synchronizing the cells before PAB treatment.

  • Experimental Protocol: Review your cell cycle analysis protocol, including fixation and staining procedures, to ensure accuracy.

Q3: Apoptosis is not being induced in my cancer cell line as expected. What are the possible reasons?

A3: PAB typically induces apoptosis following G2/M arrest.[1][2] Lack of apoptosis could be due to:

  • Insufficient G2/M Arrest: If G2/M arrest is not efficiently induced, the downstream apoptotic signaling may not be activated.

  • Cell Line Resistance: Some cancer cell lines may have defects in their apoptotic machinery (e.g., mutated p53, high levels of anti-apoptotic proteins like Bcl-2).[1] However, PAB has been shown to be effective in cells with mutated or deleted p53.[1]

  • Alternative Cell Fates: In some cell lines, PAB can induce other cellular responses like autophagy or senescence instead of apoptosis.[5][6][7]

  • Assay Sensitivity: The apoptosis detection method used (e.g., Annexin V/PI staining, caspase activity assay) may not be sensitive enough, or the analysis was performed at a suboptimal time point.

Q4: My experimental results with PAB are inconsistent. How can I improve reproducibility?

A4: Inconsistent results can be frustrating. To improve reproducibility:

  • PAB Stock Solution: Prepare a high-concentration stock solution of PAB in a suitable solvent (e.g., DMSO), aliquot it, and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition.

  • Standardized Protocols: Use standardized and detailed protocols for all experiments, including cell seeding density, treatment duration, and assay procedures.

  • Controls: Always include appropriate controls in your experiments, such as vehicle-treated cells (solvent only) and untreated cells.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal Cells
Potential Cause Troubleshooting Step Expected Outcome
PAB concentration is too high.Perform a dose-response curve with a wide range of PAB concentrations on both normal and cancer cell lines.Determine the IC50 values and select a concentration that is cytotoxic to cancer cells but minimally affects normal cells.
High proliferation rate of normal cells.Use a primary normal cell line with a lower proliferation rate for comparison if available.Reduced cytotoxicity in slower-growing normal cells.
Solvent toxicity.Prepare a vehicle control with the highest concentration of the solvent used in the experiment.No significant cytotoxicity observed in the vehicle control.
Cell line contamination.Test cell lines for mycoplasma contamination.Elimination of contamination and restoration of expected cellular responses.
Issue 2: Ineffective G2/M Arrest or Apoptosis Induction
Potential Cause Troubleshooting Step Expected Outcome
Sub-optimal PAB concentration or treatment duration.Conduct a time-course and dose-response experiment. Analyze cell cycle and apoptosis at multiple time points and concentrations.Identify the optimal conditions for inducing G2/M arrest and apoptosis.
Defective apoptotic pathway in the cell line.Analyze the expression of key apoptosis-related proteins (e.g., Bcl-2 family, caspases) by Western blot.Determine if the cell line has a functional apoptotic pathway.
Induction of alternative cell fates.Perform assays for autophagy (e.g., MDC staining, LC3-II expression) or senescence (e.g., SA-β-galactosidase assay).[5][6]Identify if PAB is inducing autophagy or senescence instead of apoptosis.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma~0.9[1]
MCF-7Breast Cancer~0.9[1]
MDA-MB-231Triple-Negative Breast Cancer8.3 (48h)[2]
HN22Head and Neck Cancer~0.7[8]
U87Glioblastoma~10[9]
HepG2, SK-Hep-1, Huh-7Hepatocellular Carcinoma1.58, 1.90, 2.06[10]
CCD-19LuNormal Lung Fibroblast>100[1]
MCF10ANormal Breast EpithelialNo obvious side-effects[2]
HKCNormal Human Kidney Proximal Tubular Epithelial5.77[11]

Note: IC50 values can vary depending on the assay conditions and cell line. This table should be used as a general guide.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[12][13]

Materials:

  • 96-well plates

  • This compound (PAB)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

  • Treat the cells with various concentrations of PAB and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[3]

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570-590 nm using a microplate reader.

Annexin V/PI Staining for Apoptosis by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Materials:

  • 6-well plates

  • PAB

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with PAB for the determined optimal time.

  • Collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.[14]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]

  • Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Analyze the cells by flow cytometry within one hour.[16]

Western Blot for Protein Expression Analysis

This protocol is used to detect the expression levels of specific proteins involved in cell cycle and apoptosis.

Materials:

  • PAB-treated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Cdk1, anti-Cyclin B1, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse PAB-treated and control cells in RIPA buffer to extract total proteins.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

PAB_Troubleshooting_Workflow start Experiment with PAB issue Unexpected Cytotoxicity in Normal Cells? start->issue check_conc Check PAB Concentration issue->check_conc Yes no_issue Expected Outcome issue->no_issue No dose_response Perform Dose-Response (Normal vs. Cancer) check_conc->dose_response check_solvent Check Solvent Toxicity check_solvent->dose_response check_prolif Assess Normal Cell Proliferation Rate check_prolif->dose_response optimize Optimize PAB Concentration dose_response->optimize

Caption: Troubleshooting workflow for unexpected cytotoxicity in normal cells.

PAB_Signaling_Pathway PAB This compound Microtubules Microtubule Polymerization PAB->Microtubules inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest leads to Mitochondria Mitochondrial Pathway G2M_Arrest->Mitochondria PI3K_AKT PI3K/AKT/mTOR Pathway Inhibition G2M_Arrest->PI3K_AKT JNK JNK Pathway Activation G2M_Arrest->JNK Bcl2 Bcl-2 down Bax up Mitochondria->Bcl2 CytC Cytochrome c Release Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PI3K_AKT->Apoptosis JNK->Apoptosis

Caption: Simplified signaling pathway of PAB-induced apoptosis.

Experimental_Workflow_Cytotoxicity cluster_assays Endpoint Assays start Start: Seed Cells treat Treat with PAB (Dose-Response) start->treat incubate Incubate (Time-Course) treat->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis (Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle (PI Staining) incubate->cell_cycle protein Protein Expression (Western Blot) incubate->protein analyze Data Analysis viability->analyze apoptosis->analyze cell_cycle->analyze protein->analyze end Conclusion analyze->end

Caption: General experimental workflow for assessing PAB cytotoxicity.

References

Technical Support Center: Enhancing the Anti-Tumor Efficacy of Pseudolaric Acid B in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Pseudolaric acid B (PAB) in combination cancer therapy. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound in combination with other anti-tumor agents?

A1: this compound (PAB), a diterpene acid isolated from the root bark of Pseudolarix kaempferi, exhibits potent anti-tumor properties by inducing cell cycle arrest, promoting apoptosis, and inhibiting microtubule polymerization.[1][2] Its efficacy can be significantly enhanced when used in combination with other chemotherapeutic agents. The primary rationales for this combination approach are:

  • Synergistic Effects: PAB can act synergistically with other drugs to achieve a greater anti-tumor effect than the sum of the individual agents.

  • Overcoming Drug Resistance: PAB has been shown to circumvent multidrug resistance mechanisms, such as those mediated by P-glycoprotein (P-gp), making cancer cells more susceptible to conventional chemotherapies.[3][4]

  • Targeting Multiple Pathways: Combining PAB with other agents allows for the simultaneous targeting of multiple oncogenic signaling pathways, reducing the likelihood of tumor escape and recurrence.

Q2: Which signaling pathways are primarily affected by PAB and its combination therapies?

A2: PAB has been demonstrated to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. In combination therapies, these effects can be potentiated. Notable pathways include:

  • PI3K/AKT/mTOR Pathway: PAB can inhibit this critical survival pathway, leading to decreased cell proliferation and enhanced apoptosis. This effect can be additive with other PI3K/AKT/mTOR inhibitors.[5]

  • Cox-2/PKC-α/P-gp Pathway: In combination with drugs like adriamycin, PAB can downregulate this pathway, which is implicated in multidrug resistance.[1][6]

  • AMPK/JNK/DRP1/Mitochondrial Fission Pathway: PAB can activate this pathway, leading to mitochondrial-mediated apoptosis. This can be synergistic with agents that also induce cellular stress.

Q3: What are some common challenges encountered when working with PAB in vitro?

A3: Researchers may encounter several challenges during in vitro experiments with PAB:

  • Solubility: PAB is poorly soluble in aqueous solutions. It is typically dissolved in DMSO for in vitro use. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Batch-to-Batch Variability: As a natural product, there might be slight variations between different batches of PAB. It is advisable to test each new batch for its cytotoxic activity to ensure consistency in your experiments.

  • Light Sensitivity: PAB solutions should be protected from light to prevent degradation. Store stock solutions in amber vials or wrapped in foil at -20°C.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, CCK-8)
Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells Uneven cell seeding, edge effects in the plate, improper mixing of reagents.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS. Ensure thorough but gentle mixing of assay reagents in each well.
Low signal or unexpected IC50 values Incorrect PAB concentration, cell contamination, reagent degradation.Verify the concentration of your PAB stock solution. Check cell cultures for any signs of contamination (e.g., microbial growth, changes in morphology). Ensure that assay reagents are stored correctly and have not expired.[7]
Precipitate formation in wells PAB precipitating out of solution at higher concentrations.Ensure the final DMSO concentration is within a safe range for your cells. If precipitation is observed, consider preparing fresh dilutions of PAB for each experiment.
Western Blot Analysis of Signaling Proteins
Problem Possible Cause(s) Suggested Solution(s)
Weak or no signal for phosphorylated proteins Rapid dephosphorylation of proteins after cell lysis, insufficient protein loading, antibody issues.Prepare cell lysates on ice and use phosphatase inhibitors in your lysis buffer.[3][8] Quantify protein concentration accurately and ensure adequate loading. Use a positive control to validate your antibody and protocol. Consider using a more sensitive ECL substrate.
High background Inappropriate blocking agent, non-specific antibody binding, insufficient washing.For phospho-proteins, use 3-5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause background.[9] Optimize primary and secondary antibody concentrations. Increase the number and duration of washes with TBST.[3]
Inconsistent loading between lanes Inaccurate protein quantification, pipetting errors.Use a reliable protein quantification method (e.g., BCA assay). Carefully load equal amounts of protein in each lane. Always probe for a loading control (e.g., GAPDH, β-actin) to normalize your results.
In Vivo Xenograft Studies
Problem Possible Cause(s) Suggested Solution(s)
Poor tumor growth or high animal mortality Unhealthy cells for injection, incorrect injection technique, PAB formulation toxicity.Use cells in the logarithmic growth phase and ensure high viability (>95%) for injection.[10] Ensure proper subcutaneous or orthotopic injection technique to minimize trauma. Conduct a pilot study to determine the maximum tolerated dose (MTD) of your PAB formulation.
Inconsistent tumor growth among animals Variation in the number of injected cells, differences in animal health.Ensure accurate cell counting and resuspend cells thoroughly before injection to ensure a uniform cell number per animal. Use healthy, age-matched animals for your studies.
Difficulty in PAB formulation for injection PAB's poor water solubility.PAB can be formulated in a vehicle such as a mixture of polyethylene glycol (PEG), ethanol, and Tween 80 for intraperitoneal or intravenous administration. Ensure the formulation is sterile and does not cause undue toxicity.

Quantitative Data Summary

In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MDA-MB-231Triple-Negative Breast Cancer19.324
8.348
5.7672
HepG2Hepatocellular Carcinoma1.58Not Specified
SK-Hep-1Hepatocellular Carcinoma1.90Not Specified
Huh-7Hepatocellular Carcinoma2.06Not Specified

Table 1: IC50 values of PAB in various cancer cell lines.[5][11]

Synergistic Anti-Tumor Efficacy of PAB in Combination Therapy (in vivo)
Cancer ModelTreatment GroupTumor Inhibition Rate (%)
SGC7901 Gastric Cancer XenograftPAB56.4
Adriamycin59.0
PAB + Adriamycin88.1
SGC7901/ADR (Drug-Resistant) Gastric Cancer XenograftPAB64.1
Adriamycin21.9
PAB + Adriamycin85.8

Table 2: In vivo tumor inhibition rates of PAB and Adriamycin, alone and in combination, in a gastric cancer xenograft model.[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Drug Treatment: Treat cells with various concentrations of PAB, the combination drug, or the combination of both for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis
  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Cell Preparation: Harvest cancer cells in their logarithmic growth phase and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.[13]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice.[14]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Drug Administration: Once tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, PAB alone, combination drug alone, PAB in combination). Administer the drugs according to the predetermined schedule and dosage.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Cancer Cell Lines cell_viability Cell Viability Assay (MTT) invitro_start->cell_viability Determine IC50 western_blot Western Blot Analysis invitro_start->western_blot Analyze Signaling Pathways apoptosis_assay Apoptosis Assay (Annexin V) invitro_start->apoptosis_assay Quantify Apoptosis invivo_start Xenograft Model Establishment invitro_start->invivo_start Inform In Vivo Dosing treatment Drug Administration (PAB +/- Combination Drug) invivo_start->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, IHC) monitoring->endpoint

A typical experimental workflow for evaluating PAB combination therapy.

pi3k_pathway PAB This compound PI3K PI3K PAB->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

PAB inhibits the PI3K/AKT/mTOR signaling pathway.

mdr_pathway PAB This compound Adriamycin Adriamycin Combination PAB + Adriamycin Cox2 Cox-2 Combination->Cox2 PKCa PKC-α Cox2->PKCa Pgp P-glycoprotein (MDR1) PKCa->Pgp DrugEfflux Drug Efflux Pgp->DrugEfflux

References

Technical Support Center: Addressing Off-Target Effects of Pseudolaric Acid B in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudolaric acid B (PAB) in cellular models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (PAB)?

This compound (PAB) is a natural diterpene acid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Its primary anticancer mechanism of action is the disruption of microtubule dynamics. PAB inhibits the polymerization of tubulin, a key component of microtubules, leading to the destabilization of the microtubule network. This disruption of the cellular cytoskeleton results in a G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][2]

Q2: I am observing significant cytotoxicity with PAB in my cancer cell line, but the results are inconsistent. What could be the cause?

Inconsistent cytotoxicity results with natural products like PAB can stem from several factors:

  • Compound Solubility: PAB has poor aqueous solubility. Precipitation of the compound in your cell culture medium can lead to variable effective concentrations.

  • Cell Seeding Density: Variations in the initial number of cells seeded per well can significantly impact the final readout of a cytotoxicity assay.

  • DMSO Concentration: High concentrations of dimethyl sulfoxide (DMSO), a common solvent for PAB, can be toxic to cells and confound your results.

  • Compound Stability: PAB may degrade in solution over time, especially when exposed to light or stored improperly.

  • Assay Interference: As a natural product, PAB may possess properties like autofluorescence or redox activity that can interfere with certain cytotoxicity assays (e.g., MTT, MTS).[3]

Q3: How can I differentiate between on-target (microtubule disruption) and potential off-target cytotoxic effects of PAB?

Distinguishing between on-target and off-target effects is crucial for understanding the complete pharmacological profile of PAB. Here is a suggested workflow:

  • Confirm On-Target Engagement: Use techniques like immunofluorescence staining for α-tubulin to visually confirm microtubule disruption in PAB-treated cells. Western blotting for key proteins involved in G2/M arrest (e.g., Cyclin B1, CDK1) and apoptosis (e.g., cleaved PARP, cleaved Caspase-3) can also validate the known on-target pathway activation.[2][4][5]

  • Dose-Response Analysis: Perform a detailed dose-response curve. On-target effects should typically occur at lower concentrations of PAB, while off-target effects may become more prominent at higher concentrations.

  • Use of Chemical Probes: Employ chemical probes or inhibitors for suspected off-target pathways to see if they can rescue or potentiate the cytotoxic effects of PAB.

  • Target Knockdown/Knockout: If a specific off-target is suspected (e.g., CD147 or FLT4), use siRNA or CRISPR/Cas9 to reduce its expression and observe if this alters the cellular response to PAB.[6][7]

  • Proteomic Profiling: Advanced techniques like chemical proteomics can help identify a broader range of PAB-binding proteins within the cell.[8][9]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

Symptoms: Large error bars in dose-response curves, poor reproducibility between experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Compound Precipitation 1. Visually inspect the media for any precipitate after adding PAB. 2. Prepare fresh serial dilutions for each experiment. 3. Consider using a lower stock concentration of PAB in DMSO. 4. Test alternative solvents, ensuring they are compatible with your cell line.[3]Protocol: Solubility Check 1. Prepare the highest concentration of PAB to be used in the experiment in cell culture medium.2. Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay.3. At various time points, take a small aliquot and examine it under a microscope for any crystalline structures.
Inconsistent Cell Seeding 1. Ensure a homogenous single-cell suspension before plating. 2. Use a calibrated multichannel pipette for seeding. 3. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects").[10]Protocol: Standardized Cell Seeding 1. Trypsinize and resuspend cells to create a single-cell suspension.2. Count cells using a hemocytometer or automated cell counter.3. Dilute the cell suspension to the desired final concentration.4. Gently mix the cell suspension between seeding every few rows of the plate.
High Final DMSO Concentration 1. Keep the final DMSO concentration in the culture medium below 0.5%.[3] 2. Include a "vehicle control" with the same DMSO concentration as your highest PAB dose to assess solvent toxicity.Protocol: Vehicle Control 1. For each experiment, include wells that contain only cells and medium with the highest concentration of DMSO used for PAB dilution.2. Compare the viability of the vehicle control to untreated cells. A significant decrease in viability indicates DMSO toxicity.
Issue 2: Unexpected Cellular Phenotype Not Consistent with Microtubule Disruption

Symptoms: Observing cellular effects at concentrations that do not appear to cause significant G2/M arrest, or observing phenotypes unrelated to cytoskeletal changes.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Off-Target Kinase Inhibition 1. Screen PAB against a panel of kinases to identify potential off-target interactions. 2. If a specific kinase is identified, validate its inhibition in your cellular model using a phospho-specific antibody for a known substrate of that kinase.Protocol: Western Blot for Phospho-Proteins 1. Treat cells with PAB at various concentrations and for different durations.2. Lyse the cells and perform SDS-PAGE and Western blotting.3. Probe the membrane with an antibody specific to the phosphorylated form of a downstream target of the suspected off-target kinase. Also, probe for the total protein as a loading control.
Interaction with Other Cellular Proteins 1. Utilize computational docking studies to predict potential binding partners of PAB. 2. Perform affinity-based pulldown assays using a biotinylated PAB probe followed by mass spectrometry to identify interacting proteins.[8][9]Protocol: Target Identification using Affinity-Based Probes (Conceptual) 1. Synthesize a PAB analog with a linker and a biotin tag.2. Incubate the biotinylated PAB with cell lysate or intact cells.3. Use streptavidin-coated beads to pull down the PAB-protein complexes.4. Elute the bound proteins and identify them using mass spectrometry.
Induction of Other Signaling Pathways 1. Perform a broad-spectrum analysis of cellular signaling pathways using antibody arrays or RNA sequencing. 2. PAB has been reported to affect pathways such as PI3K/AKT/mTOR and AMPK/JNK/DRP1.[4][11]Protocol: RNA Sequencing (RNA-Seq) 1. Treat cells with PAB and a vehicle control.2. Isolate total RNA from the cells.3. Prepare cDNA libraries and perform high-throughput sequencing.4. Analyze the sequencing data to identify differentially expressed genes and perform pathway enrichment analysis.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
Various Tumor CellsMultiple0.17 - 5.20Not Specified[5]
HKCNormal Human Kidney5.77Not Specified[5]
MDA-MB-231Triple-Negative Breast Cancer19.324[12]
MDA-MB-231Triple-Negative Breast Cancer8.348[12]
MDA-MB-231Triple-Negative Breast Cancer5.7672[12]
MCF10ANormal Breast EpithelialNo obvious side-effects24, 48, 72[12]
CCD-19LuNormal Lung FibroblastIneffective up to 100 µMNot Specified[2]

Visualizations

PAB_Signaling_Pathway PAB This compound Tubulin Tubulin Polymerization PAB->Tubulin Inhibits Microtubules Microtubule Destabilization PAB->Microtubules Off_Target Off-Target Proteins (e.g., CD147, FLT4, Kinases) PAB->Off_Target Interacts with Tubulin->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Other_Effects Other Cellular Effects Off_Target->Other_Effects

Caption: Known on-target and potential off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Inconsistent/Unexpected Results with PAB Check_Basics Check Basic Experimental Parameters Start->Check_Basics Solubility Assess Compound Solubility Check_Basics->Solubility Cytotoxicity Re-evaluate Cytotoxicity (e.g., different assay) Solubility->Cytotoxicity On_Target Confirm On-Target Effect (Microtubule Disruption) Cytotoxicity->On_Target Off_Target_Investigation Investigate Off-Target Effects On_Target->Off_Target_Investigation Kinase_Screen Kinase Profiling Off_Target_Investigation->Kinase_Screen Yes Proteomics Chemical Proteomics Off_Target_Investigation->Proteomics Yes Pathway_Analysis Pathway Analysis (e.g., RNA-Seq) Off_Target_Investigation->Pathway_Analysis Yes Validate Validate Putative Off-Targets Kinase_Screen->Validate Proteomics->Validate Pathway_Analysis->Validate

Caption: A logical workflow for troubleshooting and investigating off-target effects of PAB.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion Phenotype Observe Unexpected Cellular Phenotype Hypothesis Generate Hypothesis: Off-Target Interaction Phenotype->Hypothesis Target_ID Identify Potential Off-Targets (e.g., Proteomics, Kinase Screen) Hypothesis->Target_ID Target_Validation Validate Target Engagement (e.g., Western Blot, Pulldown) Target_ID->Target_Validation Phenotype_Rescue Phenotypic Rescue (e.g., siRNA, Inhibitors) Target_Validation->Phenotype_Rescue Conclusion Confirm Off-Target Mediated Effect Phenotype_Rescue->Conclusion

Caption: Experimental workflow for identifying and validating off-target effects of PAB.

References

Technical Support Center: Refining Pseudolaric Acid B Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Pseudolaric acid B (PAB) for higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary source material for this compound extraction?

A1: The primary source of this compound is the root bark of the golden larch tree, Pseudolarix kaempferi.[1][2][3] This material contains the highest concentration of the compound.

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent is critical for achieving high extraction yields. Due to the chemical nature of PAB, a diterpenoid acid, solvents with moderate to high polarity are generally most effective. Methanol and ethanol have been successfully used for the extraction of PAB and similar compounds. Acetonitrile has also been shown to be superior for extracting some phytoestrogens and may be a viable option. The optimal solvent may also be a mixture, such as an ethanol-water solution, to balance polarity and improve extraction efficiency.

Q3: What are the main factors influencing the yield of this compound?

A3: Several factors significantly impact the extraction yield of PAB:

  • Solvent Polarity: The solvent must effectively solubilize PAB.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may cause degradation of the compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound, but prolonged times can lead to degradation.

  • Particle Size of the Plant Material: A smaller particle size increases the surface area available for extraction, leading to higher efficiency.

  • Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can improve extraction efficiency but may also lead to more dilute extracts that require more effort to concentrate.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the quantification of PAB. This technique allows for the separation of PAB from other components in the extract and its quantification by comparing the peak area to that of a known standard.

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause Recommended Solution
Low PAB concentration in the crude extract. 1. Incorrect Solvent: The polarity of the solvent may not be optimal for PAB. 2. Suboptimal Temperature: The extraction temperature may be too low for efficient solubilization or too high, causing degradation. 3. Insufficient Extraction Time: The duration of the extraction may not be long enough for complete extraction. 4. Inadequate Particle Size: The plant material may not be ground finely enough, limiting solvent penetration.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, and their aqueous mixtures). 2. Temperature Optimization: Experiment with a range of temperatures to find the optimal balance between solubility and stability. For heat-sensitive compounds, consider non-thermal methods like ultrasound-assisted extraction. 3. Time Optimization: Perform a time-course study to determine the optimal extraction duration. 4. Material Preparation: Grind the root bark to a fine, uniform powder to maximize surface area.
Loss of PAB during purification. 1. Inappropriate Chromatographic Conditions: The stationary or mobile phase may not be suitable for separating PAB from impurities. 2. Degradation during Purification: PAB may be unstable under the purification conditions (e.g., pH, exposure to light or air).1. Method Development: Optimize the chromatographic method by testing different columns (e.g., C18, Diol) and solvent gradients. 2. Control Purification Environment: Work at low temperatures, protect the sample from light, and use buffers to control pH if PAB is found to be pH-sensitive.
Inconsistent yields between batches. 1. Variability in Raw Material: The concentration of PAB in the root bark can vary depending on the age of the tree, harvest time, and storage conditions. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent composition can lead to different yields.1. Standardize Raw Material: Source plant material from a consistent and reliable supplier. If possible, analyze the PAB content of the raw material before extraction. 2. Standardize Protocol: Ensure all extraction parameters are tightly controlled and documented for each batch.
This compound Degradation
Symptom Possible Cause Recommended Solution
Appearance of unknown peaks in HPLC chromatogram after extraction or storage. 1. Thermal Degradation: PAB may be sensitive to high temperatures used in some extraction methods like Soxhlet. 2. Hydrolysis: The ester functional group in PAB can be susceptible to hydrolysis, especially under acidic or basic conditions. 3. Oxidation: Exposure to air and light can lead to oxidative degradation.1. Use Milder Extraction Methods: Employ non-thermal or rapid heating methods such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). 2. Control pH: Maintain a neutral or slightly acidic pH during extraction and purification. 3. Inert Atmosphere and Light Protection: Store extracts and purified PAB under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.
Change in color of the extract or purified compound. Degradation: The formation of degradation products can often lead to a change in the color of the solution.Monitor Stability: Regularly analyze the purity of your PAB samples using HPLC to detect the emergence of degradation products. Store samples at low temperatures (-20°C or below) for long-term stability.

Data Presentation

While specific comparative studies on this compound extraction yields are limited, the following table provides an illustrative comparison of different extraction methods based on general principles and data from the extraction of similar diterpenoids and other natural products. The values presented are for demonstrative purposes to highlight the potential differences between methods.

Extraction Method Typical Solvent Temperature (°C) Time Relative Yield (%) *Advantages Disadvantages
Maceration Ethanol25-3024-72 h60-70Simple, requires minimal equipment.Time-consuming, lower efficiency.
Soxhlet Extraction Methanol65-806-12 h80-90High extraction efficiency, less solvent usage than maceration.Potential for thermal degradation of heat-sensitive compounds.
Ultrasound-Assisted Extraction (UAE) 70% Ethanol40-6030-60 min90-95Fast, efficient, reduced solvent consumption, suitable for thermolabile compounds.May require specialized equipment.
Microwave-Assisted Extraction (MAE) 80% Ethanol80-1005-15 min95-100Very fast, highly efficient, reduced solvent consumption.Requires specialized microwave equipment, potential for localized overheating.[4][5]
Supercritical Fluid Extraction (SFE) CO₂ with Ethanol co-solvent40-601-2 hVariable"Green" solvent, highly selective, solvent-free final product.High initial equipment cost, may have lower yields for polar compounds without a co-solvent.

*Relative yield is an estimated comparison and can vary significantly based on the specific optimization of each method.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

Methodology:

  • Preparation of Plant Material: Grind the dried root bark of Pseudolarix kaempferi into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 70% ethanol (1:10 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 45 minutes.

    • Maintain the temperature of the ultrasonic bath at 50°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Quantification:

    • Dissolve a known amount of the crude extract in methanol.

    • Analyze the concentration of PAB using a validated HPLC-DAD method.

HPLC-DAD Quantification of this compound

This is a general method and may require optimization for your specific HPLC system and column.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% to 90% B

      • 30-35 min: 90% B (hold)

      • 35-40 min: 90% to 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 280 nm).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of a certified this compound standard in methanol.

    • Create a series of calibration standards by diluting the stock solution to a range of concentrations that bracket the expected concentration in the samples.

  • Sample Preparation:

    • Dissolve the dried crude extract in methanol to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared samples.

    • Quantify the amount of PAB in the samples by comparing their peak areas to the calibration curve.

Visualizations

Extraction_Workflow raw_material Raw Material (Pseudolarix kaempferi root bark) grinding Grinding raw_material->grinding extraction Extraction (e.g., UAE, MAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude PAB Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification analysis Analysis (HPLC-DAD) crude_extract->analysis Quantification pure_pab Pure this compound purification->pure_pab pure_pab->analysis Purity Check

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield start Low PAB Yield check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification optimize_solvent Optimize Solvent System check_extraction->optimize_solvent Solvent issue? optimize_temp_time Optimize Temp. & Time check_extraction->optimize_temp_time Parameters issue? optimize_material_prep Optimize Material Prep. check_extraction->optimize_material_prep Preparation issue? check_degradation Investigate Degradation check_extraction->check_degradation Degradation suspected? optimize_chromatography Optimize Chromatography check_purification->optimize_chromatography Separation issue? optimize_solvent->start Re-evaluate optimize_temp_time->start Re-evaluate optimize_material_prep->start Re-evaluate check_degradation->start Re-evaluate optimize_chromatography->start Re-evaluate

Caption: A logical troubleshooting guide for addressing low yields of this compound.

PAB_Signaling_Pathways cluster_microtubule Microtubule Dynamics cluster_pi3k PI3K/AKT/mTOR Pathway PAB This compound tubulin Tubulin Polymerization PAB->tubulin inhibits pi3k PI3K PAB->pi3k inhibits microtubules Microtubule Network tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle_arrest G2/M Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest akt AKT pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis mtor->apoptosis promotes survival cell_cycle_arrest->apoptosis

Caption: Simplified signaling pathways affected by this compound.

References

Technical Support Center: Managing Neurotoxicity of Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The microtubule-targeting agent "PAB" was not identified as a standard designation in the existing literature. This guide will focus on well-characterized agents such as Paclitaxel (a taxane) and Vincristine (a vinca alkaloid) as representative examples to address the core principles of managing neurotoxicity associated with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of neurotoxicity for microtubule-targeting agents (MTAs)?

A1: The primary mechanism of neurotoxicity for MTAs stems from the disruption of normal microtubule dynamics in neurons.[1][2][3]

  • Stabilizing Agents (e.g., Paclitaxel): Paclitaxel hyperstabilizes microtubules, leading to the suppression of their dynamic instability.[1][4] This disrupts crucial axonal transport, causes abnormal microtubule bundling, and can lead to axonal degeneration, particularly in the distal portions of sensory neurons.[1][4][5] This process is often described as a "dying back" axonopathy.[5]

  • Destabilizing Agents (e.g., Vincristine): Vincristine inhibits tubulin polymerization, leading to microtubule depolymerization.[6] This disrupts the formation of the mitotic spindle in dividing cells but in post-mitotic neurons, it impairs the cytoskeletal integrity required for axonal structure and transport, ultimately triggering apoptosis and neurodegeneration.[6][7]

Q2: Which signaling pathways are implicated in MTA-induced neurotoxicity?

A2: Several signaling pathways are involved, often culminating in mitochondrial dysfunction, oxidative stress, and inflammation.

  • Mitochondrial Damage: Paclitaxel can alter mitochondrial morphology and function, leading to impaired energy supply in axons and increased production of reactive oxygen species (ROS).[1][5] It can also affect mitochondrial permeability and calcium homeostasis.[1][8] Vincristine also induces mitochondrial dysfunction, leading to energy depletion and apoptosis.[9]

  • Inflammatory Signaling: Paclitaxel can induce the release of pro-inflammatory cytokines and chemokines, leading to neuroinflammation in the dorsal root ganglia (DRG).[5][8] For vincristine, activation of the NLRP3 inflammasome and subsequent release of IL-1β in macrophages is a key driver of neuropathy.[10]

  • Ion Channel and Kinase Activation: MTAs can alter the function of ion channels and activate signaling kinases. For instance, vincristine-induced neuropathy has been linked to the activation of the Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK) pathways.[11]

Q3: What are the most suitable in vitro and in vivo models for studying MTA-induced neurotoxicity?

A3: A range of models are used, each with specific advantages.

  • In Vitro Models: These models are essential for mechanistic studies and high-throughput screening.[12][13]

    • Primary Dorsal Root Ganglion (DRG) Neurons: As the primary cell type affected, cultured DRG neurons from rodents are a highly relevant model.[4][14] They allow for direct assessment of effects on neurite outgrowth and axonal transport.[14]

    • Neuronal Cell Lines: PC12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma) cells are commonly used.[14] They are easier to culture than primary neurons and can be differentiated to exhibit neuronal phenotypes.[14][15]

    • Human Induced Pluripotent Stem Cell (iPSC)-derived Neurons: iPSC-derived sensory and motor neurons offer a human-relevant platform to study neurotoxicity and screen for neuroprotective compounds.[8][16][17]

  • In Vivo Models: Rodent models are crucial for studying the systemic effects and behavioral outcomes of neurotoxicity.[18][19]

    • Species and Strain: Sprague-Dawley rats and C57BL/6 mice are the most commonly used strains for studying paclitaxel-induced neuropathy.[18][20] Most studies have historically used male animals.[18][20]

    • Administration: Repeated intraperitoneal or intravenous injections are typically used to mimic clinical chemotherapy cycles.[19][21]

    • Assessment: Behavioral tests for mechanical and thermal hypersensitivity (e.g., von Frey test, cold plate test) and functional tests like nerve conduction velocity are standard outcome measures.[20][22]

Q4: What are some potential strategies or agents being investigated to manage MTA-induced neurotoxicity in a research setting?

A4: Research is focused on agents that can protect neurons without compromising the MTA's anticancer efficacy.

  • Duloxetine: This serotonin-norepinephrine reuptake inhibitor is the only agent with sufficient evidence to be recommended for treating established painful chemotherapy-induced peripheral neuropathy (CIPN).[23][24]

  • Anticonvulsants and Antidepressants: Agents like gabapentin, pregabalin, and tricyclic antidepressants are sometimes used to manage neuropathic pain symptoms.[24][25]

  • Topical Treatments: Compounded topical gels containing agents like baclofen, amitriptyline, and ketamine may offer symptomatic relief with limited systemic exposure.[26]

  • HDAC6 Inhibitors: Inhibitors of histone deacetylase 6 (HDAC6) have shown potential to mitigate peripheral neuropathy induced by chemotherapeutic agents.[9]

  • Exercise: In preclinical and clinical studies, exercise has been shown to have beneficial effects on CIPN symptoms, possibly by reducing chronic inflammation.[27]

Troubleshooting Guides

Problem 1: High variability in neurite outgrowth assay results.

  • Question: My neurite outgrowth measurements are inconsistent across wells treated with the same concentration of Paclitaxel. What could be the cause?

  • Answer: Variability in neurite outgrowth assays can stem from several factors:

    • Inconsistent Cell Seeding Density: Uneven cell distribution during plating is a common cause. Ensure you have a homogenous single-cell suspension before seeding and use a consistent technique for plating each well.

    • Edge Effects: Wells on the periphery of the culture plate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS to maintain humidity.

    • Incomplete Differentiation: If using cell lines like PC12 or SH-SY5Y, ensure the differentiation protocol (e.g., treatment with Nerve Growth Factor or retinoic acid) is consistently applied and that cells are properly primed before MTA treatment.[15][28]

    • Substrate Inconsistency: Uneven coating of plates with substrates like Poly-L-lysine or laminin can affect cell attachment and neurite extension.[15][29] Ensure the coating solution is spread evenly and incubated for the appropriate time.

    • Subjectivity in Measurement: Manual measurement of neurite length can be subjective. Use automated image analysis software (e.g., Incucyte® Neurotrack, MetaMorph) to quantify neurite length, branch points, and cell numbers objectively.[29][30]

Problem 2: Unexpected cytotoxicity in neuronal cultures at low MTA concentrations.

  • Question: I'm observing significant cell death in my primary DRG cultures with nanomolar concentrations of Vincristine, which is much lower than expected. Why might this be happening?

  • Answer: Higher-than-expected cytotoxicity can be due to several issues:

    • Cell Health and Stress: Primary neurons are sensitive. Stress during the dissociation and plating process can make them more vulnerable to toxic insults.[29] Ensure gentle handling and use optimized culture media.

    • Solvent Toxicity: Check the final concentration of the drug's solvent (e.g., DMSO) in the culture medium. High concentrations of DMSO can be toxic to neurons. Always include a vehicle-only control to assess solvent toxicity.

    • Media Degradation: Essential nutrients or growth factors in the culture medium may degrade over time, especially during longer experiments. This can weaken the cells and potentiate the MTA's toxic effects. Refresh the media as required by your protocol.

    • Contamination: Low-level, undetected microbial contamination (especially mycoplasma) can stress cells and make them highly susceptible to drug toxicity.[31][32] Routinely test your cultures for mycoplasma.

Problem 3: Difficulty visualizing microtubule bundling in Paclitaxel-treated cells via immunofluorescence.

  • Question: After treating my SH-SY5Y cells with Paclitaxel, I can't clearly resolve the expected microtubule bundles with my anti-tubulin antibody. The staining is diffuse. What went wrong?

  • Answer: This issue often relates to the fixation and permeabilization steps of the immunofluorescence protocol.

    • Suboptimal Fixation: The method of fixation is critical for preserving cytoskeletal structures. For microtubules, fixation with ice-cold methanol for several minutes at -20°C is often effective as it dehydrates the cell and precipitates proteins, preserving the network.[33][34] Alternatively, a formaldehyde-based fixative (like 4% PFA) followed by a separate permeabilization step can be used, but timing is crucial to avoid over-fixation which can mask epitopes.[33][35]

    • Inadequate Permeabilization: If using a PFA fixative, the cell membrane must be permeabilized (e.g., with 0.1% Triton X-100) to allow the antibody to access intracellular targets.[15][33] Ensure this step is performed correctly.

    • Antibody Issues: The primary antibody concentration may be too low, or the antibody itself may not be optimal for immunofluorescence. Titrate your primary antibody to find the optimal concentration. Ensure you are using a validated antibody for α- or β-tubulin.

    • Imaging Resolution: Visualizing fine microtubule structures requires a high-resolution objective (e.g., 60x or 100x oil immersion) on a fluorescence or confocal microscope.[6]

Quantitative Data Summary

Table 1: Neuroprotective Effects of BNP7787 on Paclitaxel-Induced Neuropathy in Rodents

Animal ModelPaclitaxel (PTX) RegimenBNP7787 TreatmentOutcome MeasureResult
Wistar Rats6 mg/kg/day x 5 (IV)1000 mg/kg/day x 5 (IV)Thermal HypoalgesiaBNP7787 prevented PTX-induced thermal hypoalgesia.[22]
Wistar Rats6 mg/kg/day x 5 (IV)1000 mg/kg/day x 5 (IV)Nerve Conduction VelocityBNP7787 prevented the reduction in NCV.[22]
Rats12 mg/kg/day x 5 (IP)2000 mg/kg/day x 5Mechanical HyperalgesiaBNP7787 inhibited the progression of tactile hyperalgesia.[22]
BDF1 Mice30 mg/kg/day x 3 (IV)2000 mg/kg x 3 (IV)Nerve PathologyBNP7787 mitigated pathological changes in sciatic and tibial nerves.[22]
(Data sourced from Yamagishi et al., 2005)[22]

Detailed Experimental Protocols

Protocol 1: In Vitro Neurite Outgrowth Assay

This protocol is adapted for a neuronal cell line (e.g., PC12 or SH-SY5Y) and is based on standard methodologies.[15]

Materials:

  • PC12 or SH-SY5Y cells

  • 96-well poly-L-lysine coated plates

  • Complete culture medium and low-serum differentiation medium

  • Microtubule-targeting agent (e.g., Paclitaxel) and vehicle (e.g., DMSO)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Anti-β-III tubulin

  • Secondary antibody: Fluorescently-labeled anti-species IgG

  • Nuclear stain: DAPI

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Seeding: Seed cells into a 96-well coated plate at a density of 5,000-10,000 cells/well in complete medium. Incubate for 24 hours to allow attachment.[15]

  • Serum Starvation/Differentiation: Aspirate the complete medium and replace it with low-serum medium to synchronize cells and induce a neuronal phenotype. Incubate for 12-24 hours.[15]

  • Treatment: Prepare serial dilutions of the MTA in low-serum medium. Add the treatment solutions to the appropriate wells. Include vehicle-only and untreated controls. Incubate for the desired duration (e.g., 24-72 hours).[15]

  • Fixation: Gently aspirate the medium. Wash once with PBS. Fix the cells by adding 4% PFA and incubating for 20 minutes at room temperature.[15]

  • Permeabilization: Wash the cells three times with PBS. Add 0.1% Triton X-100 in PBS and incubate for 10 minutes.[15]

  • Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.[15]

  • Immunostaining:

    • Incubate with the primary anti-β-III tubulin antibody (diluted in Blocking Buffer) overnight at 4°C.[15]

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear staining) for 1-2 hours at room temperature, protected from light.[15]

  • Imaging and Analysis: Wash three times with PBS. Add PBS to the wells to prevent drying. Capture images using a fluorescence microscope. Use automated software to quantify total neurite length, number of neurites per cell, and cell count (from DAPI stain).[15][28]

Protocol 2: Immunofluorescence Staining of Microtubules

This protocol is adapted for cultured cells treated with an MTA to visualize the microtubule network.[6][33][34]

Materials:

  • Cells cultured on sterile glass coverslips in a 24-well plate

  • Fixative: Ice-cold 100% Methanol (stored at -20°C) OR 4% PFA

  • Permeabilization Buffer (if using PFA): 0.1% Triton X-100 in PBS

  • Blocking Buffer: 3% BSA in PBS

  • Primary antibody: Anti-α-tubulin or Anti-β-tubulin

  • Secondary antibody: Fluorescently-labeled anti-species IgG

  • Nuclear stain: DAPI

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with the desired MTA concentration for the specified time.

  • Fixation (Choose one method):

    • Methanol Fixation: Gently aspirate the culture medium and wash twice with PBS. Add ice-cold methanol and incubate for 5-10 minutes at -20°C.[33][34] Proceed to step 4.

    • PFA Fixation: Gently aspirate the culture medium and wash twice with PBS. Add 4% PFA and incubate for 15 minutes at room temperature.[33] Proceed to step 3.

  • Permeabilization (for PFA fixation only): Wash cells three times with PBS. Add Permeabilization Buffer and incubate for 10 minutes at room temperature.[33]

  • Blocking: Wash cells three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature.[6][33]

  • Primary Antibody Incubation: Aspirate the blocking buffer. Add the primary anti-tubulin antibody diluted in blocking buffer. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[6][33]

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Add the diluted fluorescently-labeled secondary antibody. Incubate for 1 hour at room temperature, protected from light.[6][33]

  • Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain nuclei. Wash once with PBS. Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.[6]

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope.[6]

Visualizations: Pathways and Workflows

Paclitaxel_Neurotoxicity_Pathway MTA Paclitaxel MT Microtubule Hyperstabilization and Bundling MTA->MT Binds to β-tubulin Inflam Neuroinflammation (Cytokine Release) MTA->Inflam Activates immune cells ATD Axonal Transport Deficit MT->ATD Impairs motor proteins Mito Mitochondrial Dysfunction MT->Mito Alters transport & function AxonDegen Axonal Degeneration ('Dying Back' Axonopathy) ATD->AxonDegen Lack of essential components ROS Increased ROS Production (Oxidative Stress) Mito->ROS Mito->AxonDegen Energy deficit ROS->AxonDegen Cellular damage Inflam->AxonDegen Exacerbates damage Symptoms Neuropathic Pain, Numbness, Tingling AxonDegen->Symptoms

Caption: Signaling pathway of Paclitaxel-induced neurotoxicity.

Experimental_Workflow start Start: Hypothesis Formulation model_select Model Selection (e.g., DRG neurons, SH-SY5Y) start->model_select culture Cell Culture & Differentiation model_select->culture treatment Treatment with MTA (Dose-Response & Time-Course) culture->treatment endpoint Endpoint Assays treatment->endpoint neurite Neurite Outgrowth Assay endpoint->neurite viability Cell Viability Assay (e.g., MTT, LDH) endpoint->viability immuno Immunofluorescence (Microtubule Morphology) endpoint->immuno data Data Acquisition & Analysis (Imaging, Plate Reader) neurite->data viability->data immuno->data conclusion Conclusion & Interpretation data->conclusion

Caption: Experimental workflow for in vitro neurotoxicity assessment.

Troubleshooting_Contamination start Suspicion of Contamination (e.g., cloudy media, pH change) observe Microscopic Observation start->observe bacteria Bacteria? (Small, motile particles) observe->bacteria fungi Fungi/Yeast? (Filaments, budding ovals) observe->fungi myco No visible microbes, but cells are unhealthy? observe->myco discard Action: Discard Culture Immediately & Decontaminate bacteria->discard Yes fungi->discard Yes test_myco Action: Quarantine & Test for Mycoplasma (PCR/Stain) myco->test_myco Yes review Review Aseptic Technique, Reagents, and Environment discard->review test_myco->review

Caption: Troubleshooting guide for neuronal cell culture contamination.

References

Technical Support Center: Pseudolaric Acid B (PAB) Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the degradation of Pseudolaric acid B (PAB) during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C, where it can remain stable for at least four years. It is also crucial to protect the compound from light.

Q2: How should I store this compound in solution?

A2: The stability of PAB in solution is dependent on the solvent and temperature. For stock solutions prepared in solvents like DMSO, it is recommended to store them in aliquots at -80°C for up to one year, or at -20°C for up to one month. Always protect solutions from light.[1] Frequent freeze-thaw cycles should be avoided by preparing smaller, single-use aliquots.

Q3: Is this compound sensitive to pH?

A3: PAB is reported to be stable in acidic solutions and alkaline salt solutions.[2] One estimation suggests a very long hydrolysis half-life of 110 years at pH 7 and 11 years at pH 8, indicating high stability against neutral and slightly basic hydrolysis.[1] However, strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of its ester functional groups.

Q4: My PAB solution, prepared in DMSO and diluted in aqueous buffer, has turned cloudy. What is happening?

A4: This is likely due to precipitation, a common issue with hydrophobic compounds like PAB when a concentrated organic stock solution is diluted into an aqueous medium.[1] This phenomenon is often referred to as "solvent shock." The troubleshooting section below provides strategies to overcome this.

Q5: Are there any known degradation pathways for this compound?

A5: The primary characterized degradation pathway is enzymatic. In rat plasma, PAB is rapidly metabolized via hydrolysis of its C-19 ester bond by plasma esterases, converting it to Pseudolaric acid C2 (PC2).[2] However, this degradation is negligible in human plasma.[2] Specific chemical degradation pathways under forced conditions (e.g., strong acid, oxidation, photolysis) are not extensively documented in publicly available literature.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and storage of this compound.

Issue 1: Precipitation of PAB in Aqueous Solutions
  • Symptom: After diluting a DMSO stock solution of PAB into cell culture media or an aqueous buffer, the solution becomes cloudy or a precipitate forms.

  • Cause: PAB is a hydrophobic molecule with poor aqueous solubility. Rapid dilution from a high-concentration organic stock into an aqueous environment lowers the solvent's solvating capacity, causing the compound to precipitate.[1]

  • Solutions:

    • Reduce Final Concentration: If experimentally feasible, lower the final working concentration of PAB.

    • Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. First, dilute the concentrated DMSO stock into a smaller volume of your aqueous medium to create an intermediate concentration, then further dilute this to your final concentration. This gradual change in solvent polarity can help maintain solubility.[3]

    • Gentle Warming: Pre-warming the aqueous medium to 37°C before adding the PAB stock can sometimes improve solubility.

    • Incorporate a Surfactant: For non-cell-based assays, a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in the aqueous buffer can help maintain solubility.

    • Complexation with Cyclodextrins: Studies have shown that complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance the aqueous solubility of PAB.

Issue 2: Inconsistent Experimental Results or Loss of Activity
  • Symptom: Biological or analytical results are not reproducible over time, or the activity of the compound appears to decrease.

  • Cause: This could be due to the degradation of PAB in your stock solution or working solution.

  • Solutions:

    • Prepare Fresh Solutions: It is best practice to prepare fresh working solutions from a frozen stock for each experiment.

    • Proper Stock Solution Storage: Ensure your stock solutions are stored in tightly sealed vials, protected from light, at -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting stocks.

    • Check for Contaminants: Ensure solvents are of high purity and free from acidic or basic contaminants that could catalyze degradation.

    • Perform a Stability Check: If degradation is suspected, you can perform a simple stability check by analyzing your solution using a stability-indicating HPLC method (see protocols below) at different time points.

Data on PAB Stability

While comprehensive quantitative data on PAB degradation under various stress conditions is limited, the following tables summarize known stability information and provide illustrative examples of data that would be generated in forced degradation studies.

Table 1: Summary of Known and Estimated Stability of this compound

ConditionMatrix/SolventStability ProfileCitation
Solid State PowderStable for ≥ 4 years at -20°C
In Solution DMSOStable for 1 year at -80°C; 1 month at -20°C (protected from light)
Hydrolysis pH 7 BufferEstimated Half-life: 110 years[1]
Hydrolysis pH 8 BufferEstimated Half-life: 11 years[1]
Enzymatic Rat PlasmaRapidly metabolized to Pseudolaric acid C2[2]
Enzymatic Human PlasmaNegligible degradation within 30 minutes[2]
Gastrointestinal Artificial Gastric & Intestinal JuiceStable[2]

Table 2: Illustrative Data from a Hypothetical Forced Degradation Study of this compound (Disclaimer: The following data is for illustrative purposes to demonstrate typical outcomes of a forced degradation study and is not based on experimental results for PAB.)

Stress ConditionTimePAB Remaining (%)Major Degradation Product(s) Formed
Acid Hydrolysis (0.1 M HCl, 60°C)24 h92.5%1
Base Hydrolysis (0.1 M NaOH, 60°C)24 h88.2%2
Oxidation (3% H₂O₂, RT)24 h85.7%2
Thermal (80°C, Solid)48 h98.1%0
Photolytic (ICH Option 2)-94.3%1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of PAB in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the PAB stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equal volume and concentration of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the PAB stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples, neutralize with HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 5 mL of the PAB stock solution with 5 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Store solid PAB in a petri dish in a hot air oven at 80°C for 48 hours. Also, reflux the PAB stock solution at 60°C for 24 hours. Withdraw samples, cool, and dilute for analysis.

  • Photolytic Degradation: Expose solid PAB and the PAB stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze the samples by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for PAB

This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating PAB from its potential degradation products.

  • Instrumentation: HPLC with a UV/PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program (starting point):

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 258 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main PAB peak and from each other.

Visualizations

Degradation and Experimental Workflows

G cluster_0 Known Metabolic Pathway of PAB in Rat Plasma PAB This compound PC2 Pseudolaric Acid C2 PAB->PC2 Plasma Esterase (Hydrolysis of C-19 ester)

Caption: Metabolic degradation of PAB in rat plasma.

G cluster_analysis Analysis start Start: PAB Sample (Solid or Solution) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc Analyze by Stability-Indicating HPLC-UV/PDA stress->hplc lcms Characterize Degradants by LC-MS/NMR hplc->lcms If unknown peaks appear evaluate Evaluate Data: - Peak Purity - Mass Balance - Degradation Pathway hplc->evaluate lcms->evaluate end End: Stability Profile Established evaluate->end

Caption: General workflow for a forced degradation study.

G start {Problem: Precipitation in Aqueous Media} q1 {Is the final concentration essential?} start->q1 sol1 Solution: Lower the final concentration q1->sol1 No q2 {Is gentle warming (37°C) compatible with the experiment?} q1->q2 Yes end Resolution: Homogeneous Solution sol1->end sol2 Action: Pre-warm aqueous medium before adding stock q2->sol2 Yes q3 {Was a single-step dilution used?} q2->q3 No sol2->q3 sol3 Solution: Use a serial or intermediate dilution step q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for PAB precipitation.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of Pseudolaric Acid B and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the efficacy of Pseudolaric acid B (PAB) and paclitaxel, two potent microtubule-targeting agents used in cancer research and therapy. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and mechanisms of action.

Introduction

This compound (PAB) is a diterpenoid acid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1][2] Traditionally used in Chinese medicine for fungal infections, PAB has demonstrated significant anticancer properties, including anti-proliferative, anti-angiogenic, and pro-apoptotic effects.[2][3] Its ability to circumvent multidrug resistance phenotypes makes it a compound of high interest.[4][5]

Paclitaxel , a complex diterpene originally isolated from the Pacific yew tree, Taxus brevifolia, is a widely used and highly effective chemotherapeutic agent.[6][7] It is a cornerstone treatment for various cancers, including ovarian, breast, and lung cancer.[6][7] Its primary mechanism involves the disruption of microtubule function, leading to cell cycle arrest and apoptosis.[8][9]

Mechanism of Action: A Tale of Two Microtubule Agents

Both PAB and paclitaxel target microtubules, essential components of the cellular cytoskeleton crucial for cell division. However, they do so in opposing ways.

This compound: The Microtubule Destabilizer

PAB functions as a microtubule-destabilizing agent .[4][5] It inhibits the polymerization of tubulin, the protein building block of microtubules.[5] This disruption of the microtubule network leads to a cascade of events:

  • G2/M Phase Cell Cycle Arrest: The inability to form a functional mitotic spindle halts the cell cycle at the G2/M transition phase.[1][4][10]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis). PAB initiates apoptosis through multiple pathways:

    • Mitochondrial Pathway: It alters the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[1][2][11]

    • PI3K/AKT/mTOR Pathway: PAB has been shown to downregulate the expression of key proteins in this survival pathway, further promoting apoptosis.[1]

    • c-Jun N-terminal kinase (JNK) Pathway: Activation of the JNK signaling cascade is also implicated in PAB-induced apoptosis.[11]

Paclitaxel: The Microtubule Stabilizer

In contrast to PAB, paclitaxel is a microtubule-stabilizing agent .[6][8][12] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[7][8] This leads to the formation of abnormal, non-functional microtubule bundles.[8] The consequences of this action are:

  • Mitotic Arrest: The hyper-stabilized microtubules cannot form a proper mitotic spindle, leading to a prolonged blockage of mitosis.[6][13]

  • Induction of Apoptosis: The sustained mitotic arrest activates the spindle assembly checkpoint, ultimately triggering apoptosis.[13] Paclitaxel-induced apoptosis involves the activation of various signaling molecules and kinases, including cyclin-dependent kinases and the JNK/SAPK pathway.[13][14]

Below are diagrams illustrating the distinct signaling pathways of this compound and Paclitaxel.

PAB_Pathway PAB This compound Microtubules Tubulin Polymerization PAB->Microtubules inhibits PI3K PI3K/AKT/mTOR Pathway PAB->PI3K inhibits Mitochondria Mitochondrial Pathway (Bcl-2↓, Bax↑) PAB->Mitochondria activates G2M G2/M Arrest Apoptosis Apoptosis G2M->Apoptosis PI3K->Apoptosis inhibition leads to Caspases Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspases activates Caspases->Apoptosis executes

Caption: this compound signaling pathway.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Disassembly Paclitaxel->Microtubules inhibits Spindle Abnormal Mitotic Spindle Paclitaxel->Spindle MitoticArrest Mitotic Arrest Spindle->MitoticArrest JNK JNK/SAPK Pathway MitoticArrest->JNK activates Apoptosis Apoptosis MitoticArrest->Apoptosis JNK->Apoptosis

Caption: Paclitaxel signaling pathway.

In Vitro Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the IC50 values for PAB and paclitaxel across various cancer cell lines.

Table 1: IC50 Values of this compound (PAB)

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Citation
MDA-MB-231Triple-Negative Breast Cancer19.324[1]
8.348[1]
5.7672[1]
U87Glioblastoma~10Not Specified[10]
DU145Prostate Cancer0.8948[15]
HeLaCervical Cancer1048[2]
A549Lung Cancer0.3Not Specified[16]
VariousMultiple0.17 - 5.20Not Specified[17]

Table 2: IC50 Values of Paclitaxel

Cell LineCancer TypeIC50 ValueExposure Time (hours)Citation
Various Human TumorsMultiple2.5 - 7.5 nM24[18]
Non-Small Cell LungLung Cancer9.4 µM (median)24[19]
0.027 µM (median)120[19]
Small Cell LungLung Cancer25 µM (median)24[19]
5.0 µM (median)120[19]
4T1Murine Breast Cancer3.9 - 250 µM (range tested)48[20]
HeLa, ME180, CaSkiCervical Cancer2.94 - 6.59 nMNot Specified[20]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and assay methods.

In Vivo Efficacy: Tumor Growth Inhibition

Studies using animal models, typically immunodeficient mice with human tumor xenografts, are crucial for evaluating a drug's efficacy in a living system.

This compound: In vivo studies have confirmed PAB's antitumor activity. In a murine xenograft model using a multidrug-resistant liver cancer cell line (QGY-TR50), PAB treatment resulted in a dose-dependent suppression of tumor growth.[5] Other studies have shown that PAB significantly inhibits the growth of transplantable tumors like Lewis lung cancer and hepatocarcinoma 22 in mice.[17]

Paclitaxel: Paclitaxel's in vivo efficacy is well-established. It is widely used as a positive control in preclinical xenograft models.[21] For instance, in a study with human cervical carcinoma xenografts, paclitaxel combined with radiotherapy significantly inhibited tumor growth and prolonged survival time in mice.[22] In pediatric solid tumor models (rhabdomyosarcoma and neuroblastoma), nab-paclitaxel (an albumin-bound formulation) showed significant antitumor activity and extended animal survival.[23]

Table 3: Summary of In Vivo Efficacy

CompoundAnimal ModelTumor TypeDosing RegimenKey FindingsCitation
PAB Nude MiceMultidrug-Resistant Liver Cancer (QGY-TR50)Not SpecifiedDose-dependent suppression of tumor growth.[5]
MiceLewis Lung Cancer & Hepatocarcinoma 2230-60 mg/kg/day (i.p.) for 10 daysSignificant inhibition of tumor growth (up to 47%).[17]
Paclitaxel Nude MiceRhabdomyosarcoma (RH4)30 mg/kgIncreased local relapse-free intervals.[23]
NOD/SCID MiceNeuroblastoma (SK-N-BE(2))50 mg/kg (nab-paclitaxel) i.v. weeklySignificantly prolonged animal survival.[23]
BABL/c MiceCervical Carcinoma (HeLa)Low dose (not specified) + RadiotherapySignificantly inhibited tumor growth and prolonged survival.[22]

Experimental Protocols

The data presented in this guide are derived from a variety of established experimental methodologies.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Cancer Cell Culture DrugTreatment Treat with PAB or Paclitaxel CellCulture->DrugTreatment Viability Cell Viability Assay (CCK-8 / MTT) DrugTreatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) DrugTreatment->Apoptosis Cycle Cell Cycle Analysis (Flow Cytometry) DrugTreatment->Cycle Protein Protein Analysis (Western Blot) DrugTreatment->Protein Xenograft Tumor Cell Implantation (Xenograft Model) TumorGrowth Tumor Growth Monitoring Xenograft->TumorGrowth DrugAdmin Drug Administration (i.p. / i.v.) TumorGrowth->DrugAdmin Efficacy Efficacy Evaluation (Tumor Volume, Survival) DrugAdmin->Efficacy

Caption: General experimental workflow for anticancer drug evaluation.

A. Cell Viability Assay (e.g., CCK-8)

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[1]

  • Drug Treatment: Cells are treated with various concentrations of PAB or paclitaxel for specified time periods (e.g., 24, 48, 72 hours).[1]

  • Reagent Addition: Cell Counting Kit-8 (CCK-8) reagent is added to each well and incubated for a set time.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated relative to untreated control cells, and IC50 values are determined.[1]

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are treated with the desired concentrations of the drug for a specified time.[1]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

C. Cell Cycle Analysis

  • Cell Treatment and Harvesting: Cells are treated as described above and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[10]

D. In Vivo Xenograft Study

  • Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID mice) are used.[5][23]

  • Tumor Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.[23]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.[21]

  • Randomization and Treatment: Once tumors reach a target volume, mice are randomized into control and treatment groups. Drugs (PAB or paclitaxel) or vehicle control are administered according to a predetermined schedule (e.g., intraperitoneal or intravenous injection).[21][23]

  • Efficacy Evaluation: Tumor volumes and mouse body weights are monitored throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival.[21][22]

Conclusion

This compound and paclitaxel represent two distinct classes of microtubule-targeting agents with potent anticancer activities.

  • Contrasting Mechanisms: The fundamental difference lies in their mechanism of action: PAB destabilizes microtubules, while paclitaxel stabilizes them.[4][6] This leads to the same ultimate outcomes—mitotic arrest and apoptosis—but through different initial disruptions of microtubule dynamics.

  • Potency: Paclitaxel generally exhibits higher potency, with IC50 values often in the nanomolar range, whereas PAB's IC50 values are typically in the low micromolar range.[1][15][18]

  • Multidrug Resistance: A significant advantage of PAB is its demonstrated ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to paclitaxel and other chemotherapeutics.[4][5] This suggests PAB could be a valuable therapeutic option for treating resistant tumors.

References

Validating the Molecular Targets of Pseudolaric Acid B in Leukemia Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pseudolaric acid B (PAB), a natural compound with demonstrated anti-leukemic properties, against other therapeutic alternatives. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding of PAB's mechanism of action and its potential in leukemia therapy.

Executive Summary

This compound (PAB) is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). Emerging research has identified PAB as a potent anti-cancer agent, particularly in the context of leukemia. This guide focuses on two primary molecular targets of PAB in leukemia cells: CD147 and tubulin . Through the inhibition of these targets, PAB triggers apoptosis and cell cycle arrest, highlighting its potential as a novel therapeutic agent. This document will compare the efficacy of PAB with a known CD147 inhibitor, AC73, and a standard chemotherapeutic microtubule-targeting agent, Vincristine.

Comparative Performance Data

The anti-proliferative activity of this compound and its comparators was evaluated across various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

DrugTargetCell LineLeukemia TypeIC50 (µM)Reference
This compound (PAB) CD147, TubulinOCI-AML2, TEX, KG-1a, U-937, HL-60, K562Acute Myeloid Leukemia (AML), Chronic Myeloid Leukemia (CML)1.59 ± 0.47[1][2]
K562Chronic Myeloid Leukemia (CML)Not explicitly stated, but effective in imatinib-sensitive and resistant cells[3]
U937Histiocytic LymphomaNot explicitly stated, but induces apoptosis[1][4]
MOLT-4T-cell Acute Lymphoblastic Leukemia (T-ALL)Not explicitly stated, but synergistic with Vincristine[5]
JurkatT-cell Acute Lymphoblastic Leukemia (T-ALL)Not explicitly stated, but induces apoptosis[6]
AC73 CD147AML cell lines (unspecified)Acute Myeloid Leukemia (AML)32.79 ± 4.18[1][2]
Vincristine TubulinMOLT-4T-cell Acute Lymphoblastic Leukemia (T-ALL)0.0033[7]
JurkatT-cell Acute Lymphoblastic Leukemia (T-ALL)Not explicitly stated, but induces apoptosis[6]
NALM-6B-cell Precursor Acute Lymphoblastic Leukemia~0.003[5]
REHB-cell Precursor Acute Lymphoblastic LeukemiaNot explicitly stated, but used as a standard
Imatinib BCR-ABLK562 (imatinib-sensitive)Chronic Myeloid Leukemia (CML)Standard of care for comparison[3]

Validated Molecular Targets and Signaling Pathways

CD147: A Novel Target for PAB in Acute Myeloid Leukemia

Recent studies have identified the transmembrane glycoprotein CD147 (also known as Basigin) as a direct target of PAB in AML cells.[4][8][9] CD147 is overexpressed in various malignancies and plays a crucial role in cancer cell survival, proliferation, and invasion.[8]

PAB-Mediated Inhibition of the CD147 Signaling Pathway:

PAB binding to CD147 leads to the downregulation of the NF-κB signaling pathway and a subsequent decrease in the expression of the anti-apoptotic protein Bcl-2.[1][8] This disruption of pro-survival signaling culminates in the induction of apoptosis in leukemia cells.

PAB_CD147_Pathway PAB This compound CD147 CD147 PAB->CD147 NFkB NF-κB CD147->NFkB activates Bcl2 Bcl-2 NFkB->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis inhibits

PAB inhibits the CD147/NF-κB/Bcl-2 pro-survival pathway.
Tubulin: A Classical Target with a Twist

PAB also functions as a microtubule-destabilizing agent, a mechanism shared with established chemotherapeutics like Vinca alkaloids.[10] It disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation and cell division. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]

PAB's Impact on Microtubule Dynamics:

PAB interacts with tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to mitotic arrest and ultimately, apoptotic cell death. The regulation of microtubule dynamics is a complex process involving numerous microtubule-associated proteins (MAPs).[2][11] While the specific MAPs directly affected by PAB are still under investigation, its overall effect is a net decrease in stable microtubules.

PAB_Tubulin_Pathway PAB This compound Tubulin Tubulin Dimers PAB->Tubulin binds to Microtubules Microtubule Polymerization PAB->Microtubules inhibits Tubulin->Microtubules polymerize into MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle essential for G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis induces

PAB disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Immunoblotting for CD147, NF-κB, and Bcl-2

This protocol details the detection of key proteins in the CD147 signaling pathway following PAB treatment.

Immunoblotting_Workflow start Leukemia Cell Culture (e.g., OCI-AML2) treat Treat with this compound (e.g., 0, 0.5, 1, 2 µM for 24h) start->treat lyse Cell Lysis (RIPA buffer with protease inhibitors) treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds SDS-PAGE (10-20 µg protein/lane) quantify->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking (5% non-fat milk in TBST) transfer->block primary Primary Antibody Incubation (overnight at 4°C) - Anti-CD147 (e.g., 1:1000) - Anti-NF-κB p65 (e.g., 1:1000) - Anti-Bcl-2 (e.g., 1:1000) - Anti-β-actin (loading control, e.g., 1:5000) block->primary wash1 Wash (3x with TBST) primary->wash1 secondary Secondary Antibody Incubation (HRP-conjugated, 1h at RT) wash1->secondary wash2 Wash (3x with TBST) secondary->wash2 detect Chemiluminescent Detection (ECL substrate) wash2->detect analyze Image Acquisition & Analysis (Densitometry) detect->analyze

Workflow for Western blot analysis.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol enables the quantification of apoptotic and necrotic cells following PAB treatment.

Apoptosis_Assay_Workflow start Leukemia Cell Culture & Treatment (as per experimental design) harvest Harvest Cells (1-5 x 10^5 cells per sample) start->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer (100 µL per sample) wash1->resuspend stain Add Annexin V-FITC (5 µL) and Propidium Iodide (5 µL) resuspend->stain incubate Incubate for 15 min at RT (in the dark) stain->incubate add_buffer Add 400 µL of 1X Binding Buffer incubate->add_buffer analyze Flow Cytometry Analysis (within 1 hour) add_buffer->analyze

Workflow for Annexin V/PI apoptosis assay.
In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of PAB on the polymerization of purified tubulin.

Tubulin_Polymerization_Workflow start Prepare reaction mix on ice (Tubulin, GTP, PAB/control in buffer) transfer Transfer to pre-warmed 37°C plate start->transfer measure Measure absorbance at 340 nm (every minute for 60-90 min) transfer->measure plot Plot absorbance vs. time measure->plot analyze Determine Vmax and calculate IC50 plot->analyze

Workflow for in vitro tubulin polymerization assay.

Conclusion

This compound demonstrates significant anti-leukemic activity through a dual mechanism of action, targeting both the CD147 signaling pathway and tubulin polymerization. The comparative data suggests that PAB is a more potent inhibitor of CD147-mediated pro-survival signaling than AC73. Furthermore, its ability to disrupt microtubule dynamics places it in the category of potent anti-mitotic agents like Vincristine. The validation of these molecular targets and the elucidation of the downstream signaling pathways provide a strong rationale for the continued investigation of this compound as a promising therapeutic candidate for leukemia. The detailed experimental protocols provided herein offer a framework for researchers to further explore and validate the efficacy of PAB in various leukemia subtypes.

References

Pseudolaric Acid B: A Comparative Analysis of its Anticancer Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cross-validated effects of Pseudolaric acid B, detailing its mechanisms of action, experimental validation, and key signaling pathways.

This compound (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has emerged as a promising natural compound with potent anticancer activities.[1][2] Extensive research has demonstrated its ability to inhibit proliferation, induce apoptosis, and trigger cell cycle arrest in a wide array of cancer cell lines. This guide provides a comparative analysis of PAB's efficacy and mechanisms of action across various cancer types, supported by experimental data and detailed protocols to aid in future research and drug development endeavors.

Comparative Efficacy of this compound

The cytotoxic and anti-proliferative effects of PAB have been evaluated in numerous cancer cell lines, revealing a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, vary across different cell lines, reflecting differential sensitivities to PAB. A summary of these values is presented below.

Cancer TypeCell LineIC50 (µM)Duration (h)Reference
Cervical CancerHeLa1048[1]
Prostate CancerDU1450.89 ± 0.1848[3]
Gastric CancerAGS~524[4]
Hepatocellular CarcinomaHepG21.58Not Specified[5]
Hepatocellular CarcinomaSK-Hep-11.90Not Specified[5]
Hepatocellular CarcinomaHuh-72.06Not Specified[5]
Thyroid Squamous Cell CarcinomaSW5794.2648[6]
Head and Neck CancerHN22~0.724[7]

Mechanisms of Action: A Multi-Faceted Approach

PAB exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways. While the overarching effects are similar, the specific molecular players and pathways can differ between cancer cell types.

Induction of Apoptosis

A consistent finding across numerous studies is the ability of PAB to induce apoptosis, or programmed cell death, in cancer cells.[1][8] This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[2] The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key molecular events in PAB-induced apoptosis include:

  • Modulation of Bcl-2 Family Proteins: PAB has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, thereby shifting the Bcl-2/Bax ratio to favor apoptosis.[1][4]

  • Caspase Activation: PAB treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), resulting in the cleavage of essential cellular proteins like PARP.[4][8] In some cell lines, such as MCF-7, PAB can induce apoptosis through a caspase-3 independent pathway.[1]

  • Reactive Oxygen Species (ROS) Generation: Increased production of ROS has been observed in cancer cells treated with PAB, which can trigger oxidative stress and subsequently lead to apoptosis.[1][3]

  • Death Receptor Upregulation: In head and neck cancer cell lines, PAB has been shown to induce apoptosis by upregulating Death Receptor 5 (DR5).[7][9]

Cell Cycle Arrest

PAB effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[1][4][10] This arrest prevents cancer cells from dividing and proliferating. The mechanism underlying this effect is linked to PAB's ability to disrupt microtubule dynamics.[10][11] By inhibiting tubulin polymerization, PAB interferes with the formation of the mitotic spindle, a critical structure for cell division, leading to mitotic arrest.[10][11] This is often accompanied by a decrease in the expression of key G2/M regulatory proteins like cdc2.[4]

Autophagy

In addition to apoptosis, PAB can also induce autophagy in certain cancer cell lines.[1][8] Autophagy is a cellular process of self-digestion of damaged organelles and proteins. While it can sometimes promote cell survival, in the context of PAB treatment, it is often associated with cell death. For instance, in non-small cell lung cancer cells, PAB induces autophagic cell death through the ROS/AMPK/mTOR signaling pathway.[12]

Key Signaling Pathways Modulated by this compound

The anticancer effects of PAB are mediated by its influence on a complex network of intracellular signaling pathways. Understanding these pathways is crucial for identifying potential biomarkers of response and for developing combination therapies.

Below is a diagram illustrating the major signaling pathways affected by PAB.

PAB_Signaling_Pathways PAB This compound Microtubules Microtubule Disruption PAB->Microtubules ROS ROS Generation PAB->ROS DeathReceptor Death Receptor 5 (DR5) Upregulation PAB->DeathReceptor PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway PAB->PI3K_AKT_mTOR Inhibition MAPK MAPK Pathway (JNK, ERK, p38) PAB->MAPK Modulation NFkB NF-κB Pathway PAB->NFkB Inhibition G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis ROS->Apoptosis Caspases Caspase Activation DeathReceptor->Caspases PI3K_AKT_mTOR->Apoptosis Inhibition of anti-apoptotic signals Autophagy Autophagy PI3K_AKT_mTOR->Autophagy Inhibition of mTOR MAPK->Apoptosis NFkB->Apoptosis Inhibition of anti-apoptotic signals G2M_Arrest->Apoptosis Bcl2_Bax Bcl-2↓ / Bax↑ Apoptosis->Bcl2_Bax Apoptosis->Caspases Experimental_Workflow Start Cancer Cell Lines PAB_Treatment PAB Treatment (Varying Concentrations & Durations) Start->PAB_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) PAB_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) PAB_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., PI Staining) PAB_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Key Signaling Proteins) PAB_Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

References

A Comparative Study of Pseudolaric Acid B and its Synthetic Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant attention in the scientific community for its potent and diverse biological activities.[1][2] Primarily known for its traditional use in treating skin diseases, recent research has unveiled its promising potential as an anticancer, immunosuppressive, and anti-inflammatory agent.[1] This guide provides a comprehensive comparison of PAB and its synthetic derivatives, focusing on their anticancer properties, mechanisms of action, and the structure-activity relationships that govern their efficacy. The information presented herein is supported by experimental data to aid researchers in the ongoing development of novel cancer therapeutics.

Executive Summary

This compound exerts its anticancer effects through multiple mechanisms, primarily by disrupting microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] It also modulates key signaling pathways involved in cell proliferation, survival, and inflammation, including the p38 MAPK, NF-κB, PI3K/AKT/mTOR, and AMPK/JNK/DRP1 pathways. However, the clinical development of PAB has been hampered by issues such as poor water solubility and potential toxicity. This has spurred the development of synthetic derivatives with improved pharmacological properties.

This guide will delve into a comparative analysis of PAB and several of its promising synthetic derivatives, presenting their cytotoxic activities against various cancer cell lines in a clear, tabular format. Detailed experimental protocols for key biological assays are provided to ensure reproducibility and facilitate further research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the complex biological processes involved.

Comparative Biological Activity

The anticancer activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the tables below.

Table 1: In Vitro Cytotoxicity of this compound (PAB)
Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer0.17 - 5.20[4]
HepG2Liver Cancer1.58[5]
SK-Hep-1Liver Cancer1.90[5]
Huh-7Liver Cancer2.06[5]
MCF-7Breast Cancer1.11[6]
HCT-116Colon Cancer1.11[6]
A549Lung Cancer-[6]
AGSGastric Cancer-[7]
HKCNormal Kidney Epithelial5.77[4]

Note: A dash (-) indicates that the specific data was mentioned as tested but the value was not provided in the abstract.

Table 2: In Vitro Cytotoxicity of PAB Synthetic Derivatives
DerivativeModificationCell LineCancer TypeIC50 (µM)Fold Improvement vs. PABReference
D3 Not specified in abstractHCT-116Colon Cancer0.21~5.3[6]
Compound 30 Not specified in abstractHCT-116Colon Cancer--[8]
Compound 30 Not specified in abstractHT-29Colon Cancer--[8]
Hydrazineyl Amide 12 Amide at carboxylic acidRAW 264.7Macrophage--[9]

Note: A dash (-) indicates that the specific IC50 value was not provided in the abstract, though the compound was noted to be effective.

Structure-Activity Relationship (SAR)

The development of PAB derivatives has been guided by structure-activity relationship studies, which aim to understand how specific chemical modifications influence biological activity. Key findings from these studies include:

  • Carboxylic Acid Moiety: Modifications at the C-15 carboxylic acid group have been a major focus. The synthesis of amide and hydrazineyl amide derivatives has shown that this position is amenable to chemical alteration to modulate activity, such as reprogramming tumor-associated macrophages.[9] Esterification of the carboxylic acid, however, generally leads to a decrease in antifungal and cytotoxic activity.[10]

  • Diene Side Chain: The conjugated diene side chain is considered important for the biological activity of PAB.[1]

  • Lactone Ring: The integrity of the lactone ring is crucial for maintaining the biological activity of PAB.[10]

Mechanism of Action: A Deeper Dive

The primary mechanism of action for PAB and many of its derivatives is the inhibition of tubulin polymerization. This disruption of the microtubule network leads to mitotic arrest and ultimately, apoptosis.

Signaling Pathways Modulated by this compound

The anticancer effects of PAB are also mediated through its influence on various intracellular signaling pathways.

PAB_Signaling_Pathways cluster_proliferation_survival Proliferation & Survival cluster_inflammation Inflammation cluster_apoptosis Apoptosis & Cell Cycle PAB This compound PI3K PI3K PAB->PI3K inhibits STAT3 STAT3 PAB->STAT3 inhibits ERK12 ERK1/2 PAB->ERK12 inhibits GSK3B GSK-3β PAB->GSK3B inhibits NFkB NF-κB PAB->NFkB inhibits p38 p38 MAPK PAB->p38 inhibits Microtubules Microtubule Destabilization PAB->Microtubules inhibits AMPK AMPK PAB->AMPK activates AKT AKT PI3K->AKT inhibits mTOR mTOR AKT->mTOR inhibits beta_catenin β-catenin GSK3B->beta_catenin inhibits G2M_arrest G2/M Arrest Microtubules->G2M_arrest leads to Apoptosis Apoptosis G2M_arrest->Apoptosis induces JNK JNK AMPK->JNK activates DRP1 DRP1 JNK->DRP1 activates DRP1->Apoptosis induces

Figure 1: Signaling pathways modulated by this compound.

Experimental Protocols

To facilitate further research and ensure the reproducibility of the findings presented, detailed protocols for key in vitro assays are provided below.

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., AGS, HCT-116) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[7]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or its derivatives and incubate for the desired time periods (e.g., 6, 12, 24, 48 hours).[7]

  • MTT Addition: Add 50 µL of MTT solution (1 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Centrifuge the plate, discard the supernatant, and dissolve the formazan crystals in 100 µL of DMSO.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

Cell Cycle Analysis

This method is used to determine the effect of a compound on the cell cycle progression.

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest by trypsinization.[7]

  • Fixation: Wash the cells with ice-cold PBS and fix in a methanol/PBS solution (9:1 v/v) at -20°C for at least 30 minutes.[7]

  • Staining: Wash the fixed cells twice with ice-cold PBS and then stain with a solution containing 50 mg/mL of propidium iodide and 25 mg/mL of RNase A.[7]

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[7]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

  • Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice.[11]

  • Reaction Mixture: On ice, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with GTP (1 mM) and the test compound at various concentrations.[12][13]

  • Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C microplate.[14]

  • Measurement: Monitor the change in absorbance at 340 nm or 350 nm over time (e.g., every 30 seconds for 60-90 minutes) using a temperature-controlled spectrophotometer.[11][14] An increase in absorbance indicates tubulin polymerization.

Tubulin_Polymerization_Workflow cluster_preparation Preparation cluster_reaction_setup Reaction Setup (on ice) cluster_assay Assay cluster_analysis Data Analysis thaw Thaw Tubulin, GTP, & Buffer on Ice mix Prepare Reaction Mixture: Tubulin + GTP + Buffer + Test Compound thaw->mix transfer Transfer to Pre-warmed (37°C) Microplate mix->transfer measure Measure Absorbance (340/350 nm) over Time transfer->measure plot Plot Absorbance vs. Time measure->plot compare Compare Polymerization Curves of Treated vs. Control Samples plot->compare

Figure 2: Experimental workflow for the in vitro tubulin polymerization assay.

Conclusion and Future Directions

This compound has emerged as a valuable lead compound in cancer drug discovery. Its unique chemical structure and multi-faceted mechanism of action make it a compelling candidate for further development. The synthetic derivatives of PAB have demonstrated the potential to overcome the limitations of the parent compound, with some exhibiting significantly enhanced potency and selectivity.

Future research should focus on:

  • Expansion of Derivative Libraries: The synthesis and screening of a wider range of PAB derivatives are crucial to further refine the structure-activity relationship and identify candidates with optimal drug-like properties.

  • In Vivo Efficacy and Toxicology: Promising derivatives should be advanced to in vivo studies to evaluate their antitumor efficacy, pharmacokinetic profiles, and safety in animal models.

  • Mechanism of Action of Derivatives: While the mechanism of PAB is relatively well-studied, further investigation is needed to determine if and how the mechanisms of its derivatives differ, particularly for those with novel biological activities such as the induction of ferroptosis or immunomodulation.

By leveraging the knowledge gained from comparative studies of PAB and its synthetic derivatives, the scientific community is well-positioned to develop a new generation of effective and safe anticancer agents.

References

Validating the Role of the PI3K/AKT/mTOR Pathway in PAB-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data to validate the involvement of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway in Pseudolaric acid B (PAB)-induced apoptosis. PAB, a diterpene acid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has demonstrated potent anti-tumor activities, with the induction of apoptosis being a key mechanism of its efficacy. Understanding the molecular pathways underlying PAB's action is crucial for its development as a potential therapeutic agent.

The PI3K/AKT/mTOR Pathway: A Critical Regulator of Cell Fate

The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs a spectrum of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[2][3][4] Inhibition of this pro-survival pathway is a well-established strategy in cancer therapy, and numerous inhibitors are in various stages of clinical development.[1] PAB has emerged as a compound of interest due to its demonstrated ability to modulate this pathway, thereby inducing apoptosis in cancer cells.

PAB-Induced Apoptosis: A Multi-faceted Mechanism

Experimental evidence strongly suggests that PAB's pro-apoptotic effects are, at least in part, mediated through the suppression of the PI3K/AKT/mTOR pathway.[5] However, it is crucial to note that PAB induces apoptosis through multiple converging pathways, making it a potentially robust anti-cancer agent. Besides the PI3K/AKT/mTOR axis, PAB has been shown to trigger the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][6][7] It can also induce the generation of reactive oxygen species (ROS) and caspase-independent apoptosis.[6][8][9] This multi-targeted approach may circumvent the resistance mechanisms that often plague therapies targeting a single pathway.

Comparative Efficacy of PAB Across Different Cancer Cell Lines

The cytotoxic and pro-apoptotic effects of PAB have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, and the extent of apoptosis induction are summarized below.

Cell LineCancer TypeIC50 Value (48h)Apoptosis InductionKey Findings
MDA-MB-231 Triple-Negative Breast Cancer8.3 µM[1]Concentration-dependent increase in apoptotic cells.[1]PAB inhibits the PI3K/AKT/mTOR pathway and induces the mitochondrial apoptosis pathway.[1]
DU145 Hormone-Refractory Prostate Cancer0.89 ± 0.18 µM[8]Significant increase in apoptotic cells confirmed by Annexin V-FITC staining.[8]PAB-induced apoptosis is mediated by ROS generation and proteasome-mediated Bcl-2 degradation.[8]
U87 Glioblastoma~10 µM[9]50.12 ± 3.42% apoptotic cells at 10 µM.[9]Apoptosis is partially caspase-dependent and involves p53 upregulation and AIF.[9]
HN22 Head and Neck Cancer~0.7 µM (24h)[7]Significant increase in caspase-dependent apoptosis.[7]PAB induces apoptosis through the death receptor 5 (DR5) pathway.[7]

Experimental Protocols for Pathway Validation

To rigorously validate the role of the PI3K/AKT/mTOR pathway in PAB-induced apoptosis, the following experimental protocols are recommended:

Western Blot Analysis of Key Pathway Proteins

This technique is essential for assessing the phosphorylation status and total protein levels of key components of the PI3K/AKT/mTOR pathway.

a. Cell Lysis and Protein Quantification:

  • Culture cells to 70-80% confluency and treat with various concentrations of PAB for the desired time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.[10]

b. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare lysates with Laemmli buffer.

  • Separate proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[10][13]

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for quantifying apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface.

a. Cell Preparation:

  • Induce apoptosis by treating cells with PAB. Include untreated and positive controls.

  • Harvest 1-5 x 10^5 cells by centrifugation.

  • Wash the cells with cold PBS.

b. Staining:

  • Resuspend the cells in 1X Binding Buffer.[14]

  • Add Annexin V-FITC and PI to the cell suspension.[15]

  • Incubate for 15-20 minutes at room temperature in the dark.[14]

  • Add 1X Binding Buffer to each tube.

c. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry immediately.

  • Annexin V-positive/PI-negative cells are in early apoptosis.

  • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Annexin V-negative/PI-negative cells are viable.

Visualizing the Molecular Interactions

To better understand the signaling cascades and experimental procedures, the following diagrams have been generated.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PAB This compound (PAB) PAB->PI3K Inhibition PAB->AKT Inhibition PAB->mTORC1 Inhibition Experimental_Workflow cluster_treatment Cell Treatment cluster_apoptosis_assay Apoptosis Assay (Flow Cytometry) cluster_western_blot Pathway Analysis (Western Blot) cluster_analysis Data Analysis & Conclusion Cell_Culture Cancer Cell Culture PAB_Treatment Treat with PAB (Dose-response/Time-course) Cell_Culture->PAB_Treatment Harvest_Cells_A Harvest Cells PAB_Treatment->Harvest_Cells_A Harvest_Cells_W Harvest Cells & Lyse PAB_Treatment->Harvest_Cells_W Stain_AnnexinV_PI Stain with Annexin V-FITC/PI Harvest_Cells_A->Stain_AnnexinV_PI Flow_Cytometry Analyze by Flow Cytometry Stain_AnnexinV_PI->Flow_Cytometry Quantify_Apoptosis Quantify Apoptotic Cells Flow_Cytometry->Quantify_Apoptosis Protein_Quant Protein Quantification Harvest_Cells_W->Protein_Quant SDS_PAGE SDS-PAGE & Transfer Protein_Quant->SDS_PAGE Immunoblot Immunoblot for p-AKT, p-mTOR, etc. SDS_PAGE->Immunoblot Quantify_Protein Quantify Protein Expression Immunoblot->Quantify_Protein Correlate_Data Correlate Pathway Inhibition with Apoptosis Quantify_Apoptosis->Correlate_Data Quantify_Protein->Correlate_Data

References

A Comparative Analysis of the Antifungal Properties of Pseudolaric Acid B and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available in vitro data provides a comparative analysis of the antifungal activities of Pseudolaric acid B (PAB), a natural diterpenoid, and the widely used azole antifungal, fluconazole. This guide synthesizes key findings on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation, offering valuable insights for researchers, scientists, and drug development professionals in the field of mycology.

Executive Summary

This compound, derived from the root bark of the golden larch tree (Pseudolarix kaempferi), has demonstrated significant antifungal properties, including activity against fungal strains resistant to conventional therapies. This comparison guide consolidates in vitro data, primarily Minimum Inhibitory Concentration (MIC) values, to objectively compare the antifungal performance of PAB with fluconazole. The distinct mechanisms of action of these two compounds are also explored, highlighting PAB's potential as a novel antifungal agent. Detailed experimental methodologies for key assays are provided to support the reproducibility of the cited findings.

Data Presentation: In Vitro Antifungal Activity

The antifungal efficacy of this compound and fluconazole has been evaluated against a variety of fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Fungal SpeciesStrain TypeThis compound (PAB) MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida tropicalis Fluconazole-Susceptible8 - 16[1][2]1 - 4[1][2]
Candida tropicalis Fluconazole-Resistant8 - 16[1][2]8 - 256[1][2]
Candida albicans Not Specified4 - 8Not directly compared in the same study
Aspergillus fumigatus Not Specified16Not directly compared in the same study

Note: The provided MIC values are ranges compiled from the cited studies and may vary depending on the specific isolate and testing conditions.

Mechanisms of Action

The antifungal properties of this compound and fluconazole stem from distinct molecular mechanisms, offering different strategies to combat fungal infections.

This compound: A Multi-Target Approach

This compound exhibits a multifaceted mechanism of action that differs from conventional azole antifungals. Evidence suggests that PAB disrupts the integrity of the fungal cell membrane and inhibits spore germination.[2] A key molecular target of PAB in fungi is the Rho1 signaling pathway, which plays a crucial role in cell wall biosynthesis. PAB has been shown to inhibit Rho1, a small GTPase that is a regulatory subunit of β-1,3-glucan synthase.[3] By inhibiting Rho1, PAB disrupts the synthesis of (1,3)-β-d-glucan, a critical component of the fungal cell wall, leading to cell wall stress and ultimately, fungal cell death.

PAB_Mechanism PAB This compound Rho1 Rho1 (GTPase) PAB->Rho1 inhibits GlucanSynthase β-1,3-glucan synthase Rho1->GlucanSynthase activates Glucan (1,3)-β-d-glucan synthesis GlucanSynthase->Glucan CellWall Fungal Cell Wall Integrity Glucan->CellWall Apoptosis Cell Death CellWall->Apoptosis disruption leads to Fluconazole_Mechanism Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14-α-demethylase (CYP51A1) Fluconazole->LanosterolDemethylase inhibits Ergosterol Ergosterol LanosterolDemethylase->Ergosterol conversion Lanosterol Lanosterol Lanosterol->LanosterolDemethylase Membrane Fungal Cell Membrane Integrity & Function Ergosterol->Membrane GrowthInhibition Inhibition of Growth & Replication Membrane->GrowthInhibition disruption leads to Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculum 1. Prepare standardized fungal inoculum (0.5 McFarland) SerialDilutions 2. Perform serial dilutions of antifungal agents in 96-well plate Inoculate 3. Inoculate wells with fungal suspension SerialDilutions->Inoculate Incubate 4. Incubate at 35°C for 24-48 hours Inoculate->Incubate ReadMIC 5. Visually or spectrophotometrically determine the MIC Incubate->ReadMIC

References

Independent Verification of Pseudolaric Acid B's Microtubule-Destabilizing Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pseudolaric acid B (PAB), a natural compound isolated from the root bark of Pseudolarix kaempferi, with other well-established microtubule-destabilizing agents. We present supporting experimental data, detailed protocols for key verification assays, and visualizations to elucidate its mechanism of action and experimental workflows.

Executive Summary

This compound has been identified as a potent microtubule-destabilizing agent that induces G2-M cell cycle arrest and apoptosis in cancer cells.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of the cellular microtubule network and mitotic spindle formation.[1][2] Notably, PAB has been shown to circumvent P-glycoprotein-mediated multidrug resistance, making it a promising candidate for further therapeutic development.[1][2] This guide compares PAB's efficacy with standard microtubule-targeting drugs, including colchicine and paclitaxel, based on data from in vitro and cell-based assays.

Comparative Data on Microtubule-Destabilizing Agents

The efficacy of this compound and other microtubule-targeting agents can be quantitatively compared using data from tubulin polymerization and cell viability assays.

Table 1: Inhibition of Tubulin Polymerization

This table summarizes the half-maximal inhibitory concentration (IC50) of various compounds on the in vitro polymerization of purified tubulin. A lower IC50 value indicates greater potency in preventing microtubule formation.

CompoundBinding SiteIC50 (μM) for Tubulin Polymerization InhibitionReference
This compound (PAB) Colchicine Site 1.1 - 1.4 [1][3][4]
ColchicineColchicine Site~1.4[1]
NocodazoleColchicine Site~5[5]
Combretastatin A-4Colchicine Site~2.5[5]
VinblastineVinca Alkaloid Site~1[5]
Paclitaxel (Taxol®)Taxane Site (Stabilizer)N/A (Promotes Polymerization)[1][6]

Note: Paclitaxel is a microtubule stabilizer and thus promotes polymerization, so a direct IC50 for inhibition is not applicable in this context.

Table 2: Cytotoxicity (GI50) in Cancer Cell Lines

This table presents the half-maximal growth inhibition concentration (GI50) of PAB and other agents across various cancer cell lines, indicating their potency in inhibiting cell proliferation.

CompoundCell LineGI50 (nM)Reference
This compound (PAB) HeLa (Cervical Cancer) High nanomolar range [3][4]
This compound (PAB) HepG2 (Liver Cancer) High nanomolar range [1]
This compound (PAB) KB (Nasopharyngeal Cancer) High nanomolar range [1]
ColchicineHeLaVaries[5]
VinblastineHeLaVaries[5]
NocodazoleHeLaVaries[5]
PaclitaxelVariesVaries[7]

Note: Specific GI50 values for PAB are often reported graphically in the literature as falling within the high nanomolar to low micromolar range across a panel of cell lines.

Experimental Protocols

Detailed methodologies are crucial for the independent verification of these findings. Below are protocols for the key experiments used to characterize the microtubule-destabilizing effects of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures a compound's ability to inhibit the assembly of microtubules from purified tubulin dimers in a cell-free system.[8]

  • Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored by measuring the absorbance at 340 nm over time.[9][10] Inhibitors of this process will reduce the rate and extent of the absorbance increase.

  • Materials:

    • Purified tubulin (e.g., from bovine brain)[1]

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[9]

    • GTP solution (10 mM)

    • Glycerol

    • Test compounds (this compound, controls) dissolved in an appropriate solvent (e.g., DMSO)

    • Temperature-controlled spectrophotometer with a 96-well plate reader set to 37°C[9]

  • Procedure:

    • Prepare the tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[9] Keep on ice.

    • Add the test compound at various concentrations to the wells of a pre-warmed 37°C 96-well plate. Include positive (e.g., colchicine) and negative (solvent alone) controls.[1]

    • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

    • Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for at least 60 minutes at 37°C.[11]

    • Plot the absorbance as a function of time. The IC50 value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the control.[8]

Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay visualizes the effect of a compound on the microtubule network within intact cells.

  • Principle: Cells are treated with the test compound, then fixed and permeabilized. The microtubule network is stained using a primary antibody specific to α-tubulin, followed by a fluorescently labeled secondary antibody. The stained cells are then visualized using a fluorescence microscope.[12][13]

  • Materials:

    • Cancer cell line (e.g., HeLa, HepG2)[1]

    • Cell culture medium and supplies

    • Glass coverslips in culture dishes

    • Test compounds

    • Fixative (e.g., 4% formaldehyde or cold methanol)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody (e.g., mouse anti-α-tubulin)

    • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

    • Nuclear counterstain (e.g., DAPI)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed cells on glass coverslips and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).[1]

    • Wash the cells with PBS, then fix them with the chosen fixative.

    • Permeabilize the cells to allow antibody entry.

    • Block non-specific antibody binding with blocking buffer.

    • Incubate with the primary anti-α-tubulin antibody.

    • Wash, then incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides and visualize the microtubule structure. Disruption of the filamentous network and diffuse staining indicate microtubule destabilization.[1]

Cell Viability/Cytotoxicity Assay

This assay determines the effect of a compound on the proliferation and viability of cancer cells.[8]

  • Principle: Assays like MTT or PrestoBlue measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity reflects a cytotoxic or anti-proliferative effect.[8]

  • Materials:

    • Cancer cell line

    • 96-well microplates

    • Complete cell culture medium

    • Test compounds

    • MTT or PrestoBlue reagent

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach for 24 hours.

    • Treat the cells with a range of concentrations of the test compound for a set period (e.g., 48 or 72 hours).

    • Add the MTT or PrestoBlue reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]

Visualizing the Mechanism and Workflow

Diagrams are provided below to illustrate the signaling pathway affected by microtubule-destabilizing agents and the general workflow for their validation.

G cluster_0 Cellular Environment PAB This compound PAB_Tubulin PAB-Tubulin Complex PAB->PAB_Tubulin Binds to Colchicine Site Tubulin αβ-Tubulin Dimers MT Microtubules (Dynamic Equilibrium) Tubulin->MT Polymerization Tubulin->PAB_Tubulin MT->Tubulin Depolymerization MitoticSpindle Mitotic Spindle MT->MitoticSpindle Forms PAB_Tubulin->MT Inhibits Polymerization PAB_Tubulin->MitoticSpindle Disrupts Formation CellCycle Cell Cycle Progression MitoticSpindle->CellCycle Enables Mitosis Apoptosis Apoptosis CellCycle->Apoptosis G2/M Arrest Leads to

Caption: Mechanism of this compound-induced microtubule destabilization and apoptosis.

G start Hypothesis: PAB destabilizes microtubules in_vitro In Vitro Assay: Tubulin Polymerization start->in_vitro cell_based Cell-Based Assays start->cell_based data_analysis Data Analysis: IC50 / GI50 Calculation Image Analysis in_vitro->data_analysis immunofluorescence Immunofluorescence Microscopy cell_based->immunofluorescence viability Cell Viability Assay (e.g., MTT) cell_based->viability immunofluorescence->data_analysis viability->data_analysis conclusion Conclusion: Verification of Microtubule-Destabilizing Effect data_analysis->conclusion

Caption: Experimental workflow for the verification of a microtubule-destabilizing agent.

References

Unraveling the Structure-Activity Relationship of Pseudolaric Acid B Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has emerged as a promising natural product with potent anticancer activities. Its complex chemical structure, featuring a polyhydroazulene core with a bridging lactone ring, has intrigued medicinal chemists for its potential as a scaffold for novel therapeutic agents. PAB exerts its cytotoxic effects primarily through the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Furthermore, it has been shown to modulate key signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR pathway.[1] This guide provides a comparative analysis of PAB analogues, summarizing their structure-activity relationships (SAR) with supporting experimental data. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development in this area.

Structure-Activity Relationship of this compound Analogues

The development of PAB analogues has primarily focused on modifications of the C-15 carboxylic acid and the C-2 side chain to enhance anticancer potency and improve drug-like properties. The following table summarizes the in vitro cytotoxic activity (IC50) of selected PAB analogues against various human cancer cell lines.

Compound Modification Cell Line IC50 (µM) Reference
This compound (PAB) Parent CompoundHCT-116 (Colon)1.11[3]
MCF-7 (Breast)--
HepG2 (Liver)--
A549 (Lung)--
HeLa (Cervical)0.17 - 5.20[2]
SKOV3 (Ovarian)0.17 - 5.20[2]
HT-29 (Colon)0.17 - 5.20[2]
Compound D3 Esterification of C-15 carboxylic acidHCT-116 (Colon)0.21[3]
Amide Analogues Amidation of C-15 carboxylic acid-Generally potent[4]
Ester Analogues Esterification of C-15 carboxylic acid-Potency varies with ester group[5]

Key Findings from SAR Studies:

  • C-15 Carboxylic Acid Modification: Esterification and amidation of the C-15 carboxylic acid have been extensively explored. The introduction of different ester and amide functionalities has led to analogues with varying degrees of cytotoxic activity. For instance, compound D3, an ester derivative, exhibited significantly enhanced potency against the HCT-116 colon cancer cell line compared to the parent PAB.[3] This suggests that modification at this position can be a fruitful strategy for improving anticancer efficacy.

  • C-2 Side Chain: While less explored, modifications at the C-2 position are also believed to influence biological activity.

  • Polyhydroazulene Core: The core structure of PAB is considered essential for its activity, and major alterations to this scaffold are generally detrimental.

Signaling Pathways and Molecular Targets

PAB and its analogues exert their anticancer effects through a multi-pronged mechanism of action, primarily targeting microtubule dynamics and critical cell signaling pathways.

Microtubule Destabilization

PAB disrupts the formation of the mitotic spindle by inhibiting the polymerization of tubulin. It binds to the colchicine-binding site on β-tubulin, leading to the destabilization of microtubules. This interference with microtubule dynamics triggers a mitotic checkpoint, causing cell cycle arrest in the G2/M phase and ultimately leading to apoptosis.

G PAB This compound (and active analogues) Tubulin β-Tubulin (Colchicine Binding Site) PAB->Tubulin Binds to Polymerization Tubulin Polymerization PAB->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Assembly Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

PAB's Mechanism of Microtubule Destabilization
PI3K/AKT/mTOR Signaling Pathway

PAB has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers. By downregulating the phosphorylation of key components of this pathway, PAB can suppress tumor cell proliferation and induce apoptosis.[1]

G PAB This compound PI3K PI3K PAB->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Inhibition of the PI3K/AKT/mTOR Pathway by PAB

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative studies.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of PAB analogues on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound analogues (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of PAB analogues (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis in cells treated with PAB analogues.

Materials:

  • Human cancer cell lines

  • PAB analogues

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with PAB analogues at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Human cancer cell lines

  • PAB analogues

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with PAB analogues as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. (Specific antibody dilutions should be optimized, but a starting point of 1:1000 is common).

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection system.

  • Analyze the band intensities using densitometry software and normalize to a loading control like β-actin.

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture Cell Culture & Treatment with PAB Analogues Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification Denaturation Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-Bcl-2, anti-Bax) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Chemiluminescence Imaging Detection->Imaging Densitometry Densitometry & Normalization Imaging->Densitometry

Western Blotting Workflow for Apoptosis Proteins

Conclusion

This compound continues to be a valuable lead compound in the discovery of novel anticancer agents. The structure-activity relationship studies of PAB analogues have demonstrated that modifications, particularly at the C-15 position, can significantly enhance cytotoxic activity. The multifaceted mechanism of action, involving both microtubule disruption and inhibition of key survival pathways like PI3K/AKT/mTOR, makes PAB and its derivatives attractive candidates for further development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to build upon in the quest for more effective and selective cancer therapeutics derived from this fascinating natural product.

References

Comparative Analysis of Gene Expression Profiles in Pseudolaric Acid B (PAB)-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression profiles in cells treated with Pseudolaric acid B (PAB), a natural compound with demonstrated anti-cancer properties. The performance of PAB is compared with other therapeutic agents that target similar cellular pathways, supported by experimental data and detailed methodologies.

Introduction

This compound (PAB) is a diterpene acid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). It has garnered significant interest in cancer research due to its cytotoxic effects on a variety of tumor cells. PAB is known to induce cell cycle arrest and apoptosis through multiple mechanisms, primarily by disrupting microtubule dynamics and inhibiting critical cell survival signaling pathways. This guide will delve into the molecular impact of PAB on gene expression and compare its effects to those of other well-established anti-cancer agents, providing a valuable resource for researchers in oncology and drug development.

Data Presentation: Comparative Gene Expression Analysis

To provide a comparative framework, the following tables summarize expected changes in gene expression based on these mechanisms, contrasted with the effects of the microtubule-stabilizing agent Paclitaxel and the PI3K inhibitor LY294002.

Table 1: Comparative Effects on Genes Regulating the Cell Cycle and Mitosis

Gene Family/PathwayPAB (Microtubule Destabilizer)Paclitaxel (Microtubule Stabilizer)Rationale
Cyclins & CDKs Downregulation of Cyclin B1, CDK1Downregulation of Cyclin B1, CDK1Both agents induce mitotic arrest, leading to a feedback mechanism that downregulates key mitotic progression factors.
Spindle Assembly Checkpoint Upregulation of MAD2, BUB1BUpregulation of MAD2, BUB1BDisruption of microtubule dynamics activates the spindle assembly checkpoint to halt the cell cycle.
Apoptosis Regulators (Mitotic Catastrophe) Upregulation of pro-apoptotic genes (e.g., BAX, BAK), Downregulation of anti-apoptotic genes (e.g., BCL2)Upregulation of pro-apoptotic genes (e.g., BAX, BAK), Downregulation of anti-apoptotic genes (e.g., BCL2)Prolonged mitotic arrest triggers apoptosis.

Table 2: Comparative Effects on the PI3K/AKT/mTOR Signaling Pathway

Gene TargetPAB (PI3K/AKT/mTOR Inhibitor)LY294002 (PI3K Inhibitor)Rationale
Downstream Effectors of AKT Downregulation of transcripts for proteins involved in cell survival and proliferation (e.g., BAD, GSK3B phosphorylation targets)Downregulation of transcripts for proteins involved in cell survival and proliferationInhibition of PI3K/AKT signaling prevents the transcription of downstream survival genes.
mTORC1 Downstream Targets Downregulation of genes involved in protein synthesis and cell growth (e.g., EIF4EBP1, RPS6KB1)Similar effects, as PI3K is upstream of mTORC1.Inhibition of the pathway leads to reduced protein translation and cell growth.
NF-κB Target Genes Downregulation of pro-inflammatory and anti-apoptotic genes (e.g., BCL2, XIAP, IL-6)May have similar effects, as AKT can activate NF-κB.PAB is known to inhibit the NF-κB pathway, which is often downstream of PI3K/AKT.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged attack on critical cellular processes.

Disruption of Microtubule Dynamics

Similar to vinca alkaloids, PAB acts as a microtubule-destabilizing agent . It binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule cytoskeleton has profound effects on cell division, leading to G2/M phase cell cycle arrest and ultimately apoptosis.

PAB This compound Tubulin αβ-Tubulin Dimers PAB->Tubulin binds to Microtubules Microtubules PAB->Microtubules inhibits polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle essential for CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis prolonged arrest induces

PAB's disruption of microtubule polymerization.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. PAB has been shown to inhibit this pathway, leading to decreased cell viability and increased apoptosis. This inhibition is a key component of its anti-cancer activity.

PAB This compound PI3K PI3K PAB->PI3K inhibits Apoptosis Apoptosis PAB->Apoptosis induces AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates AKT->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes

PAB's inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols

To conduct a comparative analysis of gene expression profiles of cells treated with PAB and other agents, the following experimental workflows for RNA sequencing and microarray analysis are recommended.

RNA Sequencing (RNA-seq) Workflow

RNA-seq provides a comprehensive and quantitative view of the transcriptome.

cluster_0 Wet Lab cluster_1 Bioinformatics CellCulture 1. Cell Culture & Treatment (PAB, Paclitaxel, LY294002, Control) RNA_Extraction 2. RNA Extraction CellCulture->RNA_Extraction Library_Prep 3. Library Preparation (cDNA synthesis, adapter ligation) RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing Library_Prep->Sequencing QC 5. Quality Control (FastQC) Sequencing->QC Alignment 6. Read Alignment (STAR, HISAT2) QC->Alignment Quantification 7. Gene Expression Quantification Alignment->Quantification DEA 8. Differential Expression Analysis (DESeq2, edgeR) Quantification->DEA PathwayAnalysis 9. Pathway & Functional Analysis DEA->PathwayAnalysis

A generalized workflow for an RNA-seq experiment.

1. Cell Culture and Treatment:

  • Seed the cancer cell line of interest (e.g., HeLa, MCF-7, A549) in appropriate culture vessels.

  • Allow cells to adhere and reach approximately 70-80% confluency.

  • Treat cells with PAB, a comparative drug (e.g., Paclitaxel, LY294002), and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours). Use a minimum of three biological replicates for each condition.

2. RNA Extraction:

  • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.

3. Library Preparation and Sequencing:

  • Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis:

  • Perform quality control on the raw sequencing reads.

  • Align the reads to a reference genome.

  • Quantify gene expression levels.

  • Identify differentially expressed genes (DEGs) between treated and control samples.

  • Perform pathway and gene ontology enrichment analysis on the DEG lists to identify significantly affected biological processes and signaling pathways.

Microarray Analysis Workflow

Microarray analysis is a well-established method for profiling the expression of thousands of known genes simultaneously.

1. Sample Preparation and Labeling:

  • Follow the same cell culture, treatment, and RNA extraction protocols as for RNA-seq.

  • Synthesize complementary DNA (cDNA) from the extracted RNA through reverse transcription.

  • Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays). For example, label the control sample with Cy3 (green) and the PAB-treated sample with Cy5 (red).

2. Hybridization:

  • Combine equal amounts of labeled cDNA from the control and treated samples.

  • Hybridize the mixture to a microarray chip containing thousands of gene-specific probes. The labeled cDNA will bind to its complementary probes on the array.

3. Scanning and Data Acquisition:

  • Scan the microarray chip using a laser scanner to detect the fluorescent signals from the hybridized probes.

  • The scanner will generate a high-resolution image, and the intensity of the fluorescence at each spot is proportional to the amount of labeled cDNA bound to the probe, and thus to the expression level of that gene.

4. Data Analysis:

  • Normalize the raw data to correct for technical variations.

  • Identify genes that are differentially expressed between the treated and control samples based on the ratio of the two fluorescent signals.

  • Perform clustering and pathway analysis to interpret the biological significance of the gene expression changes.

Conclusion

This compound is a promising anti-cancer agent with a multifaceted mechanism of action that involves both the disruption of the microtubule network and the inhibition of pro-survival signaling pathways. While direct, comprehensive transcriptomic datasets for PAB are still emerging, its known molecular targets allow for a robust comparative analysis with other drugs acting on similar pathways. This guide provides a framework for researchers to design and interpret gene expression studies aimed at further elucidating the therapeutic potential of PAB and other novel anti-cancer compounds. The detailed protocols and pathway diagrams serve as a valuable resource for investigating the complex molecular responses of cancer cells to therapeutic interventions.

Validating the Synergistic Effect of Pseudolaric Acid B with Other Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of Pseudolaric acid B (PAB), a natural diterpene acid isolated from the root bark of Pseudolarix kaempferi, with conventional chemotherapeutic agents. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms to facilitate further research and drug development in combination cancer therapy.

Synergistic Efficacy of this compound in Combination Therapy

This compound has demonstrated significant potential in enhancing the efficacy of standard chemotherapeutic drugs, particularly in overcoming multidrug resistance (MDR). This synergy is primarily attributed to its action as a microtubule-destabilizing agent, which induces G2/M cell cycle arrest and apoptosis. Furthermore, PAB has been shown to modulate key signaling pathways involved in drug resistance and cell survival.

Combination with Doxorubicin (Adriamycin) in Gastric Cancer

In a notable study, the combination of PAB with doxorubicin (Adriamycin, ADR) exhibited a potent synergistic effect against a P-glycoprotein (P-gp) overexpressing multidrug-resistant human gastric cancer cell line, SGC7901/ADR. In an in vivo xenograft model, the combination therapy resulted in a significantly higher tumor growth inhibition rate compared to either drug administered alone.

Table 1: In Vivo Efficacy of this compound and Doxorubicin Combination in SGC7901/ADR Xenograft Model

Treatment GroupDosageTumor Inhibition Rate (%)
PAB 25 mg/kg/day (i.p.)64.1
Doxorubicin 1.25 mg/kg/day (i.p.)21.9
PAB + Doxorubicin 25 mg/kg/day PAB + 1.25 mg/kg/day Doxorubicin (i.p.)85.8

Data sourced from a study on the inhibitory effect of this compound on gastric cancer and multidrug resistance.[1]

The mechanism underlying this synergy involves the downregulation of cyclooxygenase-2 (Cox-2), protein kinase C-α (PKC-α), and the drug efflux pump P-glycoprotein (P-gp), which are key players in the MDR phenotype.[1][2] A low dose of PAB (0.5 µmol/L) was also found to augment the inhibitory effects of chemotherapeutic agents on the proliferation of SGC7901/ADR cells in vitro.[3]

Combination with Sorafenib in Hepatocellular Carcinoma

Preclinical studies have also indicated a synergistic effect between PAB and the multi-kinase inhibitor sorafenib in inhibiting tumor growth in hepatocellular carcinoma (HCC) models in vivo. This suggests a potential combination strategy for treating this challenging cancer. The proposed mechanism for this synergy involves the activation of the AMPK/JNK/DRP1/mitochondrial fission pathway, leading to enhanced apoptosis.

Experimental Protocols

In Vivo Xenograft Model for Gastric Cancer Synergy Study

Objective: To evaluate the in vivo synergistic antitumor efficacy of PAB and doxorubicin.

1. Cell Culture and Animal Model:

  • Human gastric adenocarcinoma SGC7901 and its multidrug-resistant counterpart, SGC7901/ADR, are cultured under standard conditions.
  • Nude mice (e.g., BALB/c nude mice, 4-6 weeks old) are used for tumor implantation.

2. Tumor Implantation:

  • A suspension of SGC7901 or SGC7901/ADR cells (e.g., 2.5 × 10⁶ cells in 0.2 mL of sterile saline) is injected subcutaneously into the axillary region of each mouse.[1]

3. Treatment Protocol:

  • When tumors become palpable (e.g., reaching a volume of 50-100 mm³), mice are randomly assigned to treatment and control groups.
  • Treatment groups receive daily intraperitoneal (i.p.) injections of:
  • PAB (e.g., 25 mg/kg)
  • Doxorubicin (e.g., 1.25 mg/kg)[1]
  • A combination of PAB and Doxorubicin at the same dosages.
  • The control group receives injections of the vehicle (e.g., normal saline with a small percentage of Tween 80).

4. Data Collection and Analysis:

  • Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.
  • At the end of the study, mice are euthanized, and tumors are excised and weighed.
  • The tumor inhibition rate is calculated as: [(Average tumor weight of control group - Average tumor weight of treatment group) / Average tumor weight of control group] × 100%.[1]

In Vitro Synergy Assessment using MTT Assay and Combination Index (CI) Analysis

Objective: To quantify the synergistic, additive, or antagonistic effects of PAB in combination with other chemotherapeutics on cancer cell viability.

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

2. Drug Treatment:

  • Cells are treated with a range of concentrations of PAB, the chemotherapeutic agent of interest (e.g., doxorubicin, cisplatin, or paclitaxel), and their combinations at a constant ratio.

3. Cell Viability Measurement (MTT Assay):

  • After a specified incubation period (e.g., 48 or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[4][5]
  • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[4][5]
  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.[4]

4. Data Analysis (Combination Index):

  • The dose-effect relationship for each drug and the combination is established.
  • The Combination Index (CI) is calculated using the Chou-Talalay method.[6][7] A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.[6][7]

Signaling Pathways and Experimental Workflows

The synergistic effects of this compound with other chemotherapeutics can be attributed to its influence on multiple cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow for assessing synergy.

Synergy_Mechanism cluster_Cellular_Effects Cellular Effects PAB PAB Microtubule Microtubule Destabilization PAB->Microtubule Inhibits Cox2_PKCa Cox-2/PKC-α Pathway (Inhibition) PAB->Cox2_PKCa Chemo Chemotherapeutic DNA_Damage DNA Damage Chemo->DNA_Damage G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis DNA_Damage->Apoptosis Pgp P-gp Efflux Pump (Downregulation) Pgp->Chemo Reduces Efflux Cox2_PKCa->Pgp

Caption: Mechanism of synergistic action of PAB and chemotherapeutics.

Experimental_Workflow start Start: Cancer Cell Lines step1 Seed cells in 96-well plates start->step1 step2 Treat with PAB, Chemo, and Combination step1->step2 step3 Incubate for 48/72 hours step2->step3 step4 Perform MTT Assay step3->step4 step5 Measure Absorbance at 570 nm step4->step5 step6 Calculate IC50 and Combination Index (CI) step5->step6 end Determine Synergy (CI < 1) step6->end

Caption: Workflow for in vitro synergy assessment.

Conclusion

The available evidence strongly suggests that this compound is a promising candidate for combination cancer therapy. Its ability to act synergistically with conventional chemotherapeutics like doxorubicin and sorafenib, particularly in drug-resistant cancers, warrants further investigation. The provided experimental frameworks can serve as a foundation for researchers to validate these synergistic effects in various cancer models and to elucidate the underlying molecular mechanisms more comprehensively. Future studies should focus on obtaining quantitative synergy data (e.g., Combination Index values) for a broader range of chemotherapeutic agents and cancer types to fully realize the clinical potential of PAB in combination regimens.

References

Safety Operating Guide

Proper Disposal of Pseudolaric Acid B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential procedural information for the proper disposal of Pseudolaric Acid B, a diterpenoid with noted biological activity.

This compound is classified as an acute oral toxicant and is suspected of damaging fertility or the unborn child.[1] Therefore, meticulous adherence to safety protocols during handling and disposal is critical to protect laboratory personnel and the environment.

Hazard Summary

A clear understanding of the hazards associated with this compound is the foundation of its safe management. The following table summarizes key hazard information.

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed
Reproductive ToxicityCategory 2DangerH361: Suspected of damaging fertility or the unborn child
Acute Aquatic ToxicityCategory 3-H402: Harmful to aquatic life

This data is compiled from multiple safety data sheets.[1]

Disposal Protocol: A Step-by-Step Approach

Due to the hazardous nature of this compound, it must be disposed of as chemical waste through an approved hazardous waste disposal program. Direct disposal down the drain or in regular trash is strictly prohibited. The following procedure outlines the necessary steps for compliant disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate PPE is worn. This includes:

  • Gloves: Chemically resistant gloves are mandatory. Always inspect gloves for integrity before use.

  • Eye Protection: Safety glasses or goggles to prevent accidental eye contact.

  • Lab Coat: A lab coat or other protective clothing to prevent skin contact.

Step 2: Waste Collection

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with this compound and its solvent.[2][3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3][4] The concentration and any other components of the waste mixture must also be listed.

  • Secure Closure: The waste container must be kept securely closed at all times, except when adding waste.[2][4][5]

Step 3: Handling and Transfer

  • Avoid Dust and Aerosols: When handling the solid form, take care to avoid generating dust.[6] If working with solutions, prevent the formation of aerosols.

  • Controlled Transfer: Carefully transfer the waste into the designated container. If a funnel is used, it should be removed and the container sealed immediately after use.[2]

Step 4: Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste.

  • Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent that can dissolve this compound.[2][5]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste in the designated container.[3][5]

  • Container Disposal: After triple rinsing and allowing the container to air dry, the labels must be defaced or removed before disposing of the container in the regular trash or glass disposal, as appropriate.[3][5]

Step 5: Storage and Disposal

  • Segregation: Store the hazardous waste container in a designated satellite accumulation area, segregated from incompatible materials.[4]

  • Secondary Containment: Liquid waste containers should be kept in secondary containment to prevent spills.[3][5]

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

General Chemical Waste Disposal Workflow

The following diagram illustrates a generalized workflow for the management and disposal of hazardous chemical waste in a laboratory setting.

General Laboratory Hazardous Waste Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Identify Waste as Hazardous B Select Compatible, Labeled Container A->B C Add Waste to Container B->C D Keep Container Securely Closed C->D E Store in Designated Satellite Accumulation Area D->E Transfer to Storage F Segregate from Incompatibles E->F G Use Secondary Containment for Liquids E->G H Container Full or Time Limit Reached F->H G->H I Arrange for EHS/Contractor Pickup H->I J Waste Transported to Treatment Facility I->J

Caption: A flowchart illustrating the key stages of hazardous waste management in a laboratory.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Pseudolaric acid B (PAB), a diterpenoid compound with significant biological activity. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize the risk of exposure.

This compound is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[1] It is a bioactive compound with potent cytotoxic, antifungal, and anti-angiogenic properties.[2][3][4][5] Due to its hazardous nature, stringent safety protocols must be followed during all stages of handling, from receipt to disposal.

Hazard Identification and Classification

A clear understanding of the hazards associated with this compound is the foundation of safe handling.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)Skull and crossbonesDangerH301: Toxic if swallowed[1]
Reproductive Toxicity (Category 2)Health hazardDangerH361: Suspected of damaging fertility or the unborn child[1]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[2][6] A face shield should be worn in addition to goggles when there is a risk of splashing.[7]Protects against accidental splashes and airborne particles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile or butyl rubber).[2] Double gloving is recommended for enhanced protection.[6]Prevents skin absorption, which is a potential route of exposure.
Body Protection A lab coat is the minimum requirement.[6] For tasks with a higher risk of contamination, consider a chemical-resistant apron or coveralls.[7]Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.[2]Minimizes the risk of inhaling hazardous dust or aerosols.

Note: Always inspect PPE for integrity before use and dispose of contaminated single-use items as hazardous waste. Contaminated reusable PPE must be decontaminated before reuse.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure.

  • Preparation and Planning:

    • Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound before starting any work.[1]

    • Ensure all necessary PPE is available and in good condition.

    • Prepare your workspace by ensuring it is clean, uncluttered, and within a designated chemical fume hood.

    • Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.

  • Handling the Compound:

    • Wear all required PPE before handling the compound.

    • Handle this compound as a solid in a manner that avoids dust formation.[1]

    • When weighing, use a balance inside a fume hood or a ventilated balance enclosure.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in chloroform, acetone, and methanol.[3]

    • Do not eat, drink, or smoke in the area where this compound is handled.[1]

  • Storage:

    • Store this compound in a tightly closed, properly labeled container.[2]

    • Keep it in a locked and well-ventilated area, accessible only to authorized personnel.[1]

    • Store at the recommended temperature, which is typically 4°C and protected from light.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioFirst Aid and Response
If Swallowed Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
Eye Contact Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do.
Inhalation Move the person to fresh air. Call a physician.
Accidental Release Evacuate the area. Avoid breathing dust and provide adequate ventilation.[2] Wear appropriate PPE, including respiratory protection.[2] Collect the spilled material and place it in a proper chemical waste container for disposal.[2]
Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and wipes) in a designated, labeled hazardous waste container.

    • Collect liquid waste containing this compound in a separate, compatible, and labeled hazardous waste container.[9]

  • Container Management:

    • Ensure waste containers are made of a compatible material and have tightly fitting caps.[9]

    • Keep waste containers closed except when adding waste.

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal facility in accordance with all applicable laws and regulations.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal ReadSDS Read SDS DonPPE Don Appropriate PPE ReadSDS->DonPPE PrepWorkspace Prepare Fume Hood DonPPE->PrepWorkspace HandleSolid Handle Solid in Hood PrepWorkspace->HandleSolid PrepareSolution Prepare Solution HandleSolid->PrepareSolution SegregateWaste Segregate Waste HandleSolid->SegregateWaste Store Store in Locked, Ventilated Area PrepareSolution->Store PrepareSolution->SegregateWaste DisposeHazardous Dispose as Hazardous Waste SegregateWaste->DisposeHazardous Spill Spill Response Exposure Exposure Response

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.